molecular formula C4H6Cl2Si B160964 Divinyldichlorosilane CAS No. 1745-72-8

Divinyldichlorosilane

Cat. No.: B160964
CAS No.: 1745-72-8
M. Wt: 153.08 g/mol
InChI Key: MAYIDWCWWMOISO-UHFFFAOYSA-N
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Description

Divinyldichlorosilane is a highly reactive organosilicon compound that serves as a fundamental building block in materials science and organic synthesis. Its molecular structure, featuring two vinyl groups and two hydrolytically labile chlorine atoms, makes it a versatile precursor for introducing unsaturated sites into silicon-based polymers. The primary research application of this compound is as a crosslinking agent in the synthesis of silicone elastomers and resins. The vinyl groups readily participate in hydrosilylation reactions, enabling the formation of robust, cross-linked polymer networks that enhance the material's thermal stability and mechanical properties. Furthermore, this compound is valuable for synthesizing specific silicon-containing monomers and for surface functionalization, where it can anchor vinyl functionalities to substrates for further chemical modification. Researchers value this compound for its ability to create polymers with tailored characteristics, such as improved strength, elasticity, and cure kinetics. As a moisture-sensitive material, it requires handling under inert conditions, such as in a glovebox or under a nitrogen or argon atmosphere, to prevent hydrolysis. This compound is intended for research purposes only and is not approved for personal use.

Properties

IUPAC Name

dichloro-bis(ethenyl)silane
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InChI

InChI=1S/C4H6Cl2Si/c1-3-7(5,6)4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MAYIDWCWWMOISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C=C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2Si
Source PubChem
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DSSTOX Substance ID

DTXSID30169836
Record name Dichlorodivinylsilane
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Molecular Weight

153.08 g/mol
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CAS No.

1745-72-8
Record name Dichlorodiethenylsilane
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Record name Dichlorodivinylsilane
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Record name Dichlorodivinylsilane
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Record name Dichlorodivinylsilane
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Record name DICHLORODIVINYLSILANE
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Foundational & Exploratory

Divinyldichlorosilane: A Versatile Precursor for Advanced Silicon-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyldichlorosilane (C4H6Cl2Si) is a bifunctional organosilicon compound of significant interest in the fields of polymer chemistry, materials science, and nanotechnology. Its unique structure, featuring two reactive vinyl groups and two hydrolyzable chloro groups, makes it a valuable precursor for a diverse range of silicon-containing molecules, from linear polymers to complex dendritic architectures. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of advanced materials that hold potential for biomedical and pharmaceutical applications.

Core Properties and Identification

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource(s)
CAS Number 1745-72-8[1][2]
Molecular Formula C4H6Cl2Si[1][2]
Molecular Weight 153.08 g/mol [1][2]
Boiling Point 118-119 °C[1]
Density 1.081 g/cm³[1]
Refractive Index 1.4509[1]
Flash Point 15 °C[1]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents[1]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the Grignard reaction being a prominent and versatile method. This method allows for the introduction of vinyl groups onto a silicon tetrachloride core.

Grignard Synthesis Route

The reaction of vinylmagnesium bromide with silicon tetrachloride is a common method for the preparation of this compound. The stoichiometry of the reactants is crucial to control the degree of vinyl substitution on the silicon atom.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound via Grignard Reaction

  • Materials:

    • Magnesium turnings

    • Vinyl bromide

    • Silicon tetrachloride (SiCl4)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Anhydrous hexane

    • Standard Schlenk line and glassware

  • Procedure:

    • Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of vinyl bromide in anhydrous ether to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture until most of the magnesium has reacted.

    • Reaction with Silicon Tetrachloride: Cool the freshly prepared Grignard reagent in an ice bath. In a separate flask, prepare a solution of silicon tetrachloride in anhydrous hexane. Slowly add the silicon tetrachloride solution to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction mixture will form a precipitate of magnesium salts. Filter the mixture under an inert atmosphere. The filtrate contains a mixture of vinylchlorosilanes.

    • Purification: Fractionally distill the filtrate to separate this compound from other products like vinyltrichlorosilane and trivinylchlorosilane. The purity of the fractions should be monitored by gas chromatography (GC) and NMR spectroscopy.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The vinyl protons will exhibit complex multiplets in the region of 5.5-6.5 ppm.

    • ¹³C NMR: The vinyl carbons will show signals in the olefinic region of the spectrum (typically 130-140 ppm).

    • ²⁹Si NMR: A single resonance will be observed, with a chemical shift characteristic of a dichlorodivinylsilyl environment.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for the C=C stretching of the vinyl groups (around 1600 cm⁻¹), C-H stretching of the vinyl groups (above 3000 cm⁻¹), and the Si-Cl stretching (in the region of 450-650 cm⁻¹).[3][4]

Key Chemical Reactions and Applications

The dual reactivity of the vinyl and chloro groups makes this compound a highly versatile building block in organosilicon chemistry.

Hydrosilylation Reactions

The vinyl groups of this compound readily undergo hydrosilylation, which is the addition of a Si-H bond across the double bond, typically catalyzed by a platinum complex like Karstedt's catalyst.[5] This reaction is fundamental to the formation of carbosilane structures and for the functionalization of surfaces.

Reaction Scheme:

This reaction is a cornerstone in the synthesis of carbosilane dendrimers, where this compound can act as a branching unit.[6][7]

Diagram: Hydrosilylation Catalytic Cycle (Chalk-Harrod Mechanism)

Chalk_Harrod cluster_main Catalytic Cycle Pt0 Pt(0) Catalyst Pt_H_Si Pt(II) Hydrosilyl Complex Pt0->Pt_H_Si Oxidative Addition of R3Si-H Pt_alkene Alkene Coordinated Complex Pt_H_Si->Pt_alkene Alkene Coordination Pt_alkyl Pt(II) Alkyl Complex Pt_alkene->Pt_alkyl Migratory Insertion Pt_alkyl->Pt0 Reductive Elimination of Product

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Nucleophilic Substitution at the Silicon Center

The silicon-chlorine bonds are susceptible to nucleophilic attack by a variety of reagents, including Grignard reagents, organolithium compounds, and amines. This allows for the replacement of the chlorine atoms with other functional groups.

Reaction with Grignard Reagents:

This reaction is pivotal in the divergent synthesis of carbosilane dendrimers. After hydrosilylation of the vinyl groups, the newly introduced chloro groups can react with vinylmagnesium bromide to generate the next generation of vinyl-terminated dendrimer.[6]

Reaction Scheme:

Diagram: Divergent Synthesis of a Carbosilane Dendrimer

Dendrimer_Synthesis G0 G0 Core This compound Step1 1. Hydrosilylation with HSiCl2Me 2. Reaction with VinylMgBr G0->Step1 G1 G1 Dendrimer Tetra-vinyl terminated Step1->G1 Step2 Repeat Steps G1->Step2 Gn Higher Generation Dendrimers Step2->Gn

Caption: Iterative synthesis of carbosilane dendrimers from this compound.

Polymerization and Crosslinking

This compound can be used as a monomer in polymerization reactions. For instance, it can be involved in controlled polymerization processes to create block copolymers.[8] Its bifunctional nature also makes it an effective crosslinking agent for polymers containing reactive groups that can displace the chloride ions.

Applications in the Context of Drug Development

While direct applications of this compound in pharmaceuticals are not common, its derivatives, particularly silicon-based polymers and dendrimers, offer significant potential in drug delivery and biomedical applications. The carbon/silicon switch in drug design is an emerging strategy to modify the properties of known drugs.[9][10]

  • Drug Delivery Vehicles: Carbosilane dendrimers synthesized from this compound can be functionalized with hydrophilic groups to create water-soluble nanoparticles.[11] These nanoparticles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The well-defined structure and multivalency of dendrimers allow for the attachment of targeting ligands and controlled release functionalities.

  • Biocompatible Materials: Polysiloxanes, which can be synthesized using this compound as a crosslinker or functional monomer, are known for their biocompatibility and are used in various medical devices and implants. The incorporation of this compound can be used to tune the mechanical properties and create functional surfaces on these materials.

  • Bio-conjugation: The vinyl groups on this compound-derived materials can be further functionalized, for example, via thiol-ene "click" chemistry, to attach biomolecules such as peptides or antibodies for targeted therapies or diagnostic applications.[2]

Safety and Handling

This compound is a flammable liquid and is highly reactive with water, releasing hydrochloric acid upon hydrolysis. It is corrosive and can cause severe skin burns and eye damage. Therefore, it must be handled in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use.

Conclusion

This compound is a powerful and versatile chemical precursor with significant potential in the synthesis of advanced silicon-based materials. Its dual reactivity allows for the construction of complex molecular architectures, including polymers and dendrimers, through well-established synthetic methodologies like hydrosilylation and Grignard reactions. While its direct role in drug molecules is limited, the materials derived from this compound are of growing interest in the biomedical field, particularly for applications in drug delivery and biocompatible materials. As research into bioorganosilicon chemistry expands, the importance of versatile building blocks like this compound is set to increase, offering new avenues for the development of innovative therapeutic and diagnostic platforms.

References

  • de la Mata, F. J., et al. (2010). Synthesis of carbosilane dendrons and dendrimers derived from 1,3,5-trihydroxybenzene. Tetrahedron, 66(45), 8696-8704.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Gomez, R., et al. (2023). Bifunctional Carbosilane Dendrimers for the Design of Multipurpose Hydrogels with Antibacterial Action.
  • van der Made, A. W., et al. (1998). Synthesis of Water-Soluble Carbosilane Dendrimers. Organometallics, 17(8), 1613–1620.
  • Rebrov, E. A., et al. (2018). Synthesis of Carbosilane and Carbosilane-Siloxane Dendrons Based on Limonene. Polymers, 10(8), 903.
  • Slideshare. (n.d.). IR and NMR spectroscopy. Retrieved from [Link]

  • OrgoSolver. (n.d.). Introduction to infrared and nuclear magnetic resonance (NMR) spectroscopy. Retrieved from [Link]

  • MDPI. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Bains, W., & Tacke, R. (2003). Silicon chemistry as a novel source of chemical diversity in drug design. Current Opinion in Drug Discovery & Development, 6(4), 526-543.
  • Bernik, D. L. (2007). Silicon based materials for drug delivery devices and implants.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2016). Development of a New Building Block for the Synthesis of Silicon-Based Drugs and Odorants: Alternative Synthesis of the Retinoid Agonist Disila-bexarotene. Retrieved from [Link]

  • MDPI. (2023). Intrinsically Disordered Synthetic Polymers in Biomedical Applications. Retrieved from [Link]

  • Gallei, M., et al. (2022). Crystalline Carbosilane-Based Block Copolymers: Synthesis by Anionic Polymerization and Morphology Evaluation in the Bulk State. Macromolecular Chemistry and Physics, 223(16), 2200178.

Sources

Physical and chemical properties of Divinyldichlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Divinyldichlorosilane: Properties, Reactivity, and Analysis

Introduction

This compound (C₄H₆Cl₂Si) is a bifunctional organosilicon compound of significant interest in polymer chemistry and materials science. As a member of the chlorosilane family, its high reactivity, particularly the hydrolytic sensitivity of its silicon-chloride bonds, makes it a valuable precursor for the synthesis of specialized silicone polymers. The presence of two vinyl groups provides sites for further chemical modification, such as addition polymerization or hydrosilylation, enabling the creation of complex macromolecular structures and cross-linked networks.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, chemists, and materials scientists, offering field-proven insights into its handling, reactivity, and analytical characterization. The document moves beyond a simple listing of properties to explain the causality behind its chemical behavior and outlines self-validating protocols for its analysis and use.

Core Compound Identifiers and Properties

Accurate identification and knowledge of fundamental physical constants are paramount for the safe and effective use of any chemical reagent. This compound is a volatile, flammable, and corrosive liquid that requires careful handling.

PropertyValueSource
Chemical Name This compound[1]
Synonyms Dichlorodivinylsilane, Dichloro(diethenyl)silane[1]
CAS Number 1745-72-8[1]
Molecular Formula C₄H₆Cl₂Si[1]
Molecular Weight 153.08 g/mol [1]
Appearance Colorless Liquid-
Boiling Point 118-119 °C[1]
Melting Point < 0 °C[1]
Density 1.081 g/cm³[1]
Refractive Index 1.4509[1]
Flash Point 15 °C[1]

Chemical Reactivity and Solubility Profile

The chemistry of this compound is dominated by the two reactive centers: the silicon-chloride bonds and the vinyl carbon-carbon double bonds.

Hydrolysis and Condensation

The most prominent reaction of this compound is its rapid and exothermic hydrolysis upon contact with water or other protic solvents.[1] This reactivity is a defining characteristic of chlorosilanes. The silicon-chloride bonds are readily cleaved by water to form silanol intermediates (divinylsilanediol), which are unstable and immediately undergo self-condensation to form siloxane oligomers and polymers. This reaction also liberates hydrogen chloride (HCl) gas, contributing to the corrosive nature of the compound in moist environments.[2]

The overall hydrolysis and condensation process can be summarized as follows:

  • Step 1 (Hydrolysis): Si-Cl bonds are replaced by Si-OH bonds.

  • Step 2 (Condensation): Silanol groups react with each other, eliminating water to form Si-O-Si linkages.

hydrolysis_mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation DVS This compound (CH₂=CH)₂SiCl₂ H2O + 2 H₂O DVS->H2O Silanediol Divinylsilanediol (Unstable) (CH₂=CH)₂Si(OH)₂ H2O->Silanediol HCl + 2 HCl Silanediol->HCl Silanediol2 n (CH₂=CH)₂Si(OH)₂ Silanediol->Silanediol2 Condenses Polymer Poly(divinylsiloxane) -[-Si(CH=CH₂)₂-O-]-n Silanediol2->Polymer H2O_out + n H₂O Polymer->H2O_out

Caption: Hydrolysis and condensation pathway of this compound.
Polymerization and Modification

The vinyl groups of this compound serve as functional handles for polymerization and further molecular engineering. While this compound itself is typically first converted to a more stable precursor, its vinyl functionality is key to its utility. For instance, it can be reacted with agents like dimethyl sulfoxide (DMSO) and triethylamine to form cyclic siloxanes, such as hexavinylcyclotrisiloxane.[3] This cyclic monomer can then undergo controlled anionic ring-opening polymerization (AROP) to produce high molecular weight poly(divinylsiloxane) with a narrow molecular weight distribution.[3]

The vinyl side chains on the resulting polymer are available for subsequent modifications, most commonly through platinum-catalyzed hydrosilylation reactions. This allows for the grafting of various functional groups onto the polysiloxane backbone, tailoring the material's properties for specific applications.

Solubility

This compound's solubility is dictated by its relatively nonpolar structure and its high reactivity.

  • Anhydrous Organic Solvents : It is soluble in many common anhydrous organic solvents such as hexane, toluene, and chloroform.[2] These solvents are suitable for conducting reactions, provided they are rigorously dried to prevent hydrolysis.

  • Protic and Reactive Solvents : It reacts with water, alcohols, and amines and should be considered incompatible with these substances for dissolution purposes.[2][4] Although it may dissolve in acetone, a reaction can occur, making it a less-than-ideal solvent choice.[2]

Due to its reactive nature, solutions of this compound should be freshly prepared under an inert atmosphere (e.g., argon or nitrogen) for best results.[2]

Spectroscopic Analysis Protocols

Structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.[5][6] The following protocols are designed for a volatile, moisture-sensitive liquid.

General Workflow for Spectroscopic Analysis

The logical flow for analyzing a sample of this compound involves careful sample preparation followed by sequential analysis using NMR, IR, and MS to build a complete structural picture.

analysis_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis Prep Prepare sample in anhydrous deuterated solvent (e.g., CDCl₃) in a glovebox or under Argon flow Seal Seal NMR tube and prepare neat sample for IR/MS Prep->Seal NMR ¹H and ¹³C NMR Spectroscopy Seal->NMR IR Infrared (IR) Spectroscopy NMR->IR Confirm Functional Groups MS Mass Spectrometry (MS) IR->MS Determine MW & Fragmentation

Sources

Introduction: The Central Role of Divinyldichlorosilane in Polymer Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Divinyldichlorosilane: Pathways and Precursors

This compound (C₄H₆Cl₂Si) is a pivotal organosilicon intermediate, serving as a fundamental building block in the synthesis of advanced silicone polymers, sealants, adhesives, and protective coatings.[1] Its unique structure, featuring two reactive vinyl groups and two chlorine atoms attached to a central silicon atom, allows for versatile polymerization and cross-linking reactions. This dual functionality is instrumental in creating complex siloxane networks that impart desirable properties such as high thermal stability, hydrophobicity (water repellency), and excellent electrical resistance to the final materials.[1] Understanding the synthesis pathways of this monomer is therefore critical for researchers and professionals engaged in the development of high-performance materials.

This guide provides a detailed exploration of the core synthetic routes to this compound, focusing on the underlying chemical principles, experimental considerations, and the comparative advantages of each method. We will delve into the widely-used Grignard synthesis, the elegant hydrosilylation pathway, and the industrially significant Direct Process, offering field-proven insights and detailed protocols for each.

The Grignard Reaction Pathway: A Cornerstone of Si-C Bond Formation

The Grignard reaction is a classic and highly versatile method for creating carbon-silicon bonds, making it a primary choice for the laboratory-scale and specialized synthesis of this compound.[2] The strategy involves the reaction of a vinyl Grignard reagent, typically vinylmagnesium bromide or chloride, with a suitable silicon electrophile, most commonly silicon tetrachloride (SiCl₄).

Causality Behind the Experimental Design

The core of this process relies on the polarity reversal (umpolung) of the vinyl carbon. In the vinyl halide precursor (e.g., vinyl bromide), the carbon atom double-bonded to the halogen is electrophilic. Upon reaction with magnesium metal in an anhydrous ether solvent, the highly electropositive magnesium inserts into the carbon-halogen bond, forming a vinylmagnesium halide.[2][3] This transformation inverts the polarity, rendering the vinyl carbon strongly nucleophilic and basic—effectively a carbanion equivalent.[3]

This potent nucleophile readily attacks the electrophilic silicon center of silicon tetrachloride. The reaction is typically staged to control the degree of substitution. By carefully controlling the stoichiometry—using approximately two equivalents of the Grignard reagent for every one equivalent of SiCl₄—the reaction can be directed to favor the disubstituted product, this compound. The use of an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) is critical; it not only solubilizes and stabilizes the Grignard reagent through coordination but also prevents its rapid decomposition, as Grignard reagents react vigorously with protic substances like water to produce alkanes.[2][4]

Visualizing the Grignard Workflow

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Silicon Tetrachloride cluster_2 Step 3: Work-up & Purification VB Vinyl Bromide (CH₂=CHBr) VMgBr Vinylmagnesium Bromide (CH₂=CHMgBr) VB->VMgBr Mg Magnesium Turnings (Mg) Mg->VMgBr Ether Anhydrous Ether (Solvent) Ether->VMgBr Stabilization Product This compound ((CH₂=CH)₂SiCl₂) VMgBr->Product 2 equivalents SiCl4 Silicon Tetrachloride (SiCl₄) SiCl4->Product Filtration Filtration Product->Filtration Byproduct Magnesium Halide Salts (MgBrCl) Byproduct->Filtration Distillation Fractional Distillation Filtration->Distillation FinalProduct Pure this compound Distillation->FinalProduct

Caption: Workflow for this compound synthesis via the Grignard pathway.

Experimental Protocol: Grignard Synthesis

Note: This protocol is a representative example. All operations must be conducted by trained personnel in a fume hood with appropriate personal protective equipment (PPE). All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and an addition funnel. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Grignard Reagent Formation:

    • Place magnesium turnings (2.1 equivalents) into the flask.

    • Add anhydrous diethyl ether to cover the magnesium.

    • In the addition funnel, prepare a solution of vinyl bromide (2.0 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the vinyl bromide solution to the magnesium. The reaction is initiated if turbidity or gentle reflux is observed. A crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium if the reaction does not start.[5]

    • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[4]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.[5]

  • Reaction with Silicon Tetrachloride:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Prepare a solution of silicon tetrachloride (1.0 equivalent) in anhydrous diethyl ether in the addition funnel.

    • Add the SiCl₄ solution dropwise to the stirred, cooled Grignard reagent. Maintain a low temperature to control the exothermic reaction.

    • After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • The resulting mixture is a slurry containing the product and magnesium halide salts. Remove the salts via filtration under an inert atmosphere.

    • Wash the filtered salts with additional anhydrous ether to recover any trapped product.

    • Combine the filtrate and washings. Remove the ether solvent by distillation at atmospheric pressure.

    • The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Data Summary: Grignard Synthesis
ParameterTypical Value / ConditionRationale / Causality
Stoichiometry 2.0 - 2.2 eq. Vinyl Grignard : 1.0 eq. SiCl₄Drives the reaction towards disubstitution, minimizing mono- and trisubstituted byproducts.
Solvent Anhydrous Diethyl Ether or THFEssential for stabilizing the Grignard reagent and preventing its decomposition.[2]
Temperature 0°C to Room TemperatureControls the exothermic reaction between the Grignard reagent and SiCl₄, improving selectivity.
Atmosphere Inert (Nitrogen or Argon)Prevents the highly reactive Grignard reagent from reacting with atmospheric water or oxygen.[4]
Typical Yield 50 - 70%Yield is often limited by side reactions and the efficiency of the Grignard formation.

The Hydrosilylation Pathway: An Atom-Economical Approach

Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkyne's carbon-carbon triple bond.[6][7] For the synthesis of this compound, this pathway involves the catalyzed reaction of dichlorosilane (H₂SiCl₂) with acetylene (C₂H₂).

Causality Behind the Experimental Design

This reaction is not spontaneous and requires a transition metal catalyst to proceed.[6] Platinum-based catalysts, such as hexachloroplatinic acid (Speier's catalyst) or Karstedt's catalyst, are highly effective and widely used.[7][8] The catalyst facilitates a cycle involving oxidative addition of the Si-H bond to the metal center, coordination of the acetylene, migratory insertion of the acetylene into the metal-silicon or metal-hydride bond, and finally, reductive elimination to release the vinylsilane product and regenerate the catalyst.

The reaction involves two successive additions of dichlorosilane to acetylene. First, one molecule of acetylene reacts to form vinyldichlorosilane. This intermediate then reacts with a second molecule of acetylene to yield the final this compound product. Because both dichlorosilane and acetylene are gases at room temperature, the reaction is typically conducted in a pressure-resistant vessel to maintain sufficient reactant concentration.[8] The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for controlling the reaction rate and minimizing side reactions like oligomerization or isomerization.[7]

Visualizing the Hydrosilylation Pathway

cluster_0 Reactants & Catalyst cluster_1 Reaction Sequence DCS Dichlorosilane (H₂SiCl₂) Intermediate Vinyldichlorosilane (CH₂=CH)SiHCl₂ DCS->Intermediate Acetylene Acetylene (C₂H₂) Acetylene->Intermediate 1st Addition Product This compound ((CH₂=CH)₂SiCl₂) Acetylene->Product 2nd Addition Catalyst Platinum Catalyst (e.g., Speier's) Catalyst->Intermediate Catalyzes Catalyst->Product Catalyzes Intermediate->Product

Caption: Reaction sequence for this compound synthesis via hydrosilylation.

Experimental Protocol: Hydrosilylation Synthesis

Note: This protocol requires specialized high-pressure equipment and handling of toxic, flammable gases. It must only be performed by personnel with expertise in high-pressure reactions.

  • Reactor Preparation: A high-pressure stainless steel autoclave (e.g., a Hoke cylinder) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves is evacuated and flushed several times with an inert gas like argon.[8]

  • Catalyst Loading: The platinum catalyst (e.g., a solution of Speier's catalyst in isopropanol) is introduced into the reactor under an inert atmosphere. If a solvent is used, it is added at this stage.

  • Reactant Introduction:

    • The reactor is cooled (e.g., with a dry ice/acetone bath).

    • Dichlorosilane (H₂SiCl₂) gas is condensed into the reactor to the desired amount.

    • Acetylene (C₂H₂) gas is then carefully charged into the reactor to the target pressure. The stoichiometry is controlled by the partial pressures of the gases.

  • Reaction: The sealed reactor is allowed to warm to room temperature and is then heated to the target reaction temperature (e.g., 50-120°C). The reaction progress is monitored by the drop in pressure as the gases are consumed.

  • Work-up and Purification:

    • After the reaction is complete (indicated by a stable pressure), the reactor is cooled, and any excess acetylene is safely vented.

    • The liquid product mixture is carefully collected from the reactor.

    • The product, this compound, is separated from the catalyst and any high-boiling byproducts by fractional distillation.

Data Summary: Hydrosilylation Synthesis
ParameterTypical Value / ConditionRationale / Causality
Catalyst Speier's (H₂PtCl₆), Karstedt'sHighly efficient for Si-H addition to C-C multiple bonds, enabling the reaction at moderate temperatures.[8]
Pressure 5 - 50 barMaintains reactants in the liquid phase or at high concentration, increasing the reaction rate.
Temperature 50 - 120°CProvides activation energy for the catalytic cycle without promoting excessive side reactions.
Reactants Dichlorosilane (H₂SiCl₂), Acetylene (C₂H₂)Direct and atom-economical precursors for the target molecule.
Selectivity HighThe reaction is generally selective, but conditions must be optimized to prevent polymerization.

The Direct Synthesis (Müller-Rochow Process): An Industrial Perspective

The Müller-Rochow Direct Process is the industrial bedrock for producing organochlorosilanes, especially methylchlorosilanes.[9] It involves the high-temperature, copper-catalyzed reaction of an organic halide with elemental silicon.[10]

Theoretically, this compound could be synthesized by reacting vinyl chloride with silicon metal in the presence of a copper catalyst. However, this route is not the preferred method for this specific product due to several challenges. The high temperatures required (typically 250-350°C) can lead to the polymerization of the vinyl chloride monomer or the this compound product. Furthermore, the Direct Process famously produces a complex mixture of products (e.g., vinyltrichlorosilane, methylvinyldichlorosilane if impurities are present, etc.), which would necessitate extensive and costly separation.[9] While it is a cornerstone of organosilane production, its application is more suited to the synthesis of more stable alkylchlorosilanes. For this compound, the Grignard and hydrosilylation routes offer far greater control and selectivity.

Visualizing the Direct Process Concept

cluster_0 Fluidized Bed Reactor cluster_1 Reaction & Products Si Silicon Metal (Si) ContactMass Contact Mass (Si-Cu Alloy) Si->ContactMass Cu Copper Catalyst (Cu) Cu->ContactMass Promoters Promoters (Zn, Sn) Promoters->ContactMass ProductMix Crude Silane Mixture ContactMass->ProductMix Catalyzes VC Vinyl Chloride Gas (CH₂=CHCl) VC->ProductMix 250-350°C DVCS This compound ProductMix->DVCS VTCS Vinyltrichlorosilane ProductMix->VTCS Others Other Byproducts ProductMix->Others

Caption: Conceptual diagram of the Müller-Rochow process for organosilanes.

Purification, Handling, and Safety

Regardless of the synthesis pathway, the final step is the purification of the crude product, which is almost universally accomplished by fractional distillation. Given the reactivity of the Si-Cl bonds, this must be done under anhydrous conditions.

This compound is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor.[11] The Si-Cl bonds are highly susceptible to hydrolysis; the compound reacts with water, releasing hydrochloric acid (HCl), which is corrosive and toxic. Therefore, strict adherence to safety protocols is mandatory.

  • Handling: Always handle in a well-ventilated fume hood. Use non-sparking tools and ground all equipment to prevent static discharge.[11]

  • PPE: Wear appropriate personal protective equipment, including neoprene or nitrile rubber gloves, chemical safety goggles, a face shield, and flame-retardant lab coats.[11]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and water.[11]

  • Fire: Use dry chemical, CO₂, or foam extinguishers. Do not use water, as it will react violently.[11]

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and challenges. The Grignard reaction offers high versatility and is well-suited for laboratory-scale synthesis, providing good control over the reaction stoichiometry. The hydrosilylation pathway represents a more modern, atom-economical alternative that is highly efficient, particularly for larger-scale production where handling gaseous reactants is feasible. While the Direct Process is an industrial titan for bulk organosilanes, its lack of selectivity and harsh conditions make it less practical for a thermally sensitive and reactive monomer like this compound. The selection of a specific pathway ultimately depends on the desired scale of production, available equipment, cost considerations, and the required purity of the final product.

References

  • Gelest, Inc. (2015). This compound, 90% Safety Data Sheet. Retrieved from [Link]

  • de Jong, F., & van de Grampel, J. C. (1991). Hydrosilylation of 1-alkenes with dichlorosilane. Makromolekulare Chemie, Rapid Communications, 12(1), 83-87. Retrieved from [Link]

  • Pilarczyk, K., & Szafert, S. (2020). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 39(15), 2739-2750. Retrieved from [Link]

  • University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound 1745-72-8: High-Purity Supplier & Manufacturer for Silicone Polymer Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. Retrieved from [Link]

  • Clark, J. (2015). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]

  • Szeluga, U., & Marciniec, B. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Applied Sciences, 13(4), 2452. Retrieved from [Link]

  • Shaikh, N., & Junge, K. (2020). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. ACS Catalysis, 10(15), 8424-8449. Retrieved from [Link]

  • Ozdemir, A., & Uyar, T. (2024). Biodynamers: applications of dynamic covalent chemistry in single-chain polymer nanoparticles. Journal of Nanobiotechnology, 22(1), 289. Retrieved from [Link]

  • Nakajima, Y., & Shimada, S. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Scientific Reports, 11(1), 10041. Retrieved from [Link]

  • LUKYANENKO, T., & BOGDANOVA, L. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 13(21), 3804. Retrieved from [Link]

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An In-Depth Technical Guide to the Core Reactions of Divinyldichlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Divinyldichlorosilane ((CH₂=CH)₂SiCl₂) is a pivotal bifunctional organosilane monomer that serves as a cornerstone in the synthesis of advanced silicone-based materials. Its dual reactivity, stemming from the vinyl groups and chlorine atoms, allows for a diverse range of chemical transformations, making it an indispensable building block for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core reactions involving this compound, including its synthesis, polymerization, hydrosilylation, and its critical role as a crosslinking agent. The narrative emphasizes the causality behind experimental choices, offering field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Versatile Chemistry of this compound

This compound is a colorless, fuming liquid characterized by two vinyl functional groups and two chlorine atoms attached to a central silicon atom. This unique structure imparts a versatile reactivity profile, enabling its participation in a variety of polymerization and modification reactions. The vinyl groups are susceptible to addition reactions, most notably hydrosilylation and polymerization, while the silicon-chlorine bonds are readily hydrolyzed or substituted, providing a pathway for the formation of siloxane backbones and crosslinked networks.[1] Understanding the fundamental reactions of this monomer is paramount for the rational design and synthesis of bespoke silicone polymers with tailored properties for a myriad of applications, from medical elastomers to advanced coatings.

Synthesis of this compound: The Grignard Approach

The most prevalent and industrially viable method for the synthesis of this compound is the Grignard reaction. This organometallic approach offers a direct route to forming the silicon-carbon bonds.

Mechanistic Rationale

The Grignard synthesis of this compound involves the reaction of a vinyl Grignard reagent, typically vinylmagnesium bromide or chloride, with silicon tetrachloride (SiCl₄).[2][3] The carbon atom in the Grignard reagent is highly nucleophilic and readily attacks the electrophilic silicon center of SiCl₄. The stoichiometry of the reactants is critical to achieving the desired disubstituted product while minimizing the formation of mono-, tri-, and tetra-substituted silanes.[4] By carefully controlling the molar ratio of the Grignard reagent to silicon tetrachloride, typically around 2:1, the synthesis can be directed towards the preferential formation of this compound.[3] The choice of an ether-based solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.[5]

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

Objective: To synthesize this compound from silicon tetrachloride and vinylmagnesium chloride.

Materials:

  • Magnesium turnings

  • Vinyl chloride

  • Ethyl bromide (initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Silicon tetrachloride (SiCl₄)

  • Antimony trichloride (SbCl₃) (catalyst)[2]

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure: [2]

  • Preparation of Vinylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere of argon, add magnesium turnings and a crystal of iodine (as an initiator). Add a solution of ethyl bromide in anhydrous THF to initiate the Grignard reaction. Once the reaction begins, slowly add a solution of vinyl chloride in anhydrous THF to the magnesium suspension. Maintain the reaction mixture at a gentle reflux until the magnesium is consumed.

  • Grignard Reaction: In a separate flame-dried reactor, charge dimethyldichlorosilane and a catalytic amount of antimony trichloride under an argon atmosphere.[2] Cool the reactor in an ice bath.

  • Slowly add the freshly prepared vinylmagnesium chloride solution to the cooled dimethyldichlorosilane solution via a dropping funnel. Control the addition rate to maintain the reaction temperature between 20-40°C.[2]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours to ensure complete reaction.[2]

  • Work-up and Purification: Filter the reaction mixture to remove the magnesium salts. The filtrate contains the crude this compound.

  • Fractionally distill the filtrate under reduced pressure to isolate the pure this compound.

Data Summary:

ParameterValueReference
Molar Ratio (Vinyl Grignard:SiCl₂)~2:1[3]
SolventAnhydrous THF[2]
CatalystSbCl₃[2]
Reaction Temperature20-40 °C[2]
Reaction Time4-6 hours[2]

Polymerization of this compound Derivatives

This compound is a precursor to poly(divinylsiloxane), a polymer with reactive vinyl side groups. The polymerization is typically achieved through a two-step process: hydrolysis of this compound to form cyclic siloxanes, followed by ring-opening polymerization.

Hydrolysis and Cyclization

The first step involves the controlled hydrolysis of this compound. The silicon-chlorine bonds are highly susceptible to nucleophilic attack by water, leading to the formation of silanol intermediates ((CH₂=CH)₂Si(OH)₂). These silanols are unstable and readily undergo intermolecular condensation to form cyclic siloxanes, with hexavinylcyclotrisiloxane ((CH₂=CH)₂SiO)₃ being a common product. The hydrolysis conditions, such as pH and solvent, must be carefully controlled to favor the formation of cyclic species over linear oligomers. A base-catalyzed mechanism is often employed to facilitate the condensation process.[6]

G DVS (CH₂=CH)₂SiCl₂ Hydrolysis Hydrolysis DVS->Hydrolysis H2O H₂O H2O->Hydrolysis Base Base Catalyst Base->Hydrolysis Silanol (CH₂=CH)₂Si(OH)₂ (Divinylsilanediol) Condensation Condensation Silanol->Condensation Cyclic ((CH₂=CH)₂SiO)₃ (Hexavinylcyclotrisiloxane) Hydrolysis->Silanol Condensation->Cyclic

Caption: Hydrolysis and cyclization of this compound.

Anionic Ring-Opening Polymerization (AROP)

The resulting cyclic vinylsiloxanes can undergo anionic ring-opening polymerization (AROP) to yield high molecular weight poly(divinylsiloxane).[7] This is a living polymerization technique, which allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution. The polymerization is initiated by a strong nucleophile, such as an organolithium reagent or a silanolate.[8] The initiator attacks a silicon atom in the cyclic monomer, cleaving the siloxane bond and generating a reactive silanolate anion. This anion then propagates by attacking another cyclic monomer, extending the polymer chain. The reaction is typically carried out in an aprotic polar solvent like THF to solvate the counter-ion and promote the propagation rate.[8]

Experimental Protocol: Anionic Ring-Opening Polymerization

Objective: To synthesize poly(divinylsiloxane) via AROP of hexavinylcyclotrisiloxane.

Materials:

  • Hexavinylcyclotrisiloxane

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (initiator)

  • Chlorodimethylsilane (quenching agent)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, sealed reactor under an inert atmosphere, dissolve hexavinylcyclotrisiloxane in anhydrous THF.

  • Cool the solution to the desired polymerization temperature (e.g., -78 °C).

  • Slowly add a calculated amount of n-butyllithium solution to initiate the polymerization. The amount of initiator will determine the target molecular weight of the polymer.

  • Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.

  • Quench the living polymerization by adding an excess of chlorodimethylsilane. This will terminate the growing polymer chains with dimethylsilyl groups.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Hydrosilylation Reactions

The vinyl groups of this compound and its polymeric derivatives are readily functionalized via hydrosilylation. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond, typically catalyzed by a platinum complex.[1][9]

Mechanistic Overview: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][9] It involves the following key steps:

  • Oxidative Addition: The Si-H bond of the hydrosilane adds to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.

  • Olefin Coordination: The vinyl group of the this compound coordinates to the platinum center.

  • Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride bond, forming a platinum-alkyl intermediate. This step typically proceeds in an anti-Markovnikov fashion, with the silicon atom adding to the terminal carbon of the double bond.

  • Reductive Elimination: The final product is formed by the reductive elimination of the alkyl and silyl ligands from the platinum center, regenerating the platinum(0) catalyst.

G Pt0 Pt(0) Catalyst Intermediate1 Pt(II)-H(SiR₃) Pt0->Intermediate1 Oxidative Addition SiH R₃Si-H SiH->Intermediate1 Vinyl (CH₂=CH)₂SiCl₂ Intermediate2 Olefin Complex Vinyl->Intermediate2 Intermediate1->Intermediate2 Olefin Coordination Intermediate3 Pt(II)-Alkyl(SiR₃) Intermediate2->Intermediate3 Migratory Insertion Product R₃Si-CH₂-CH₂-Si(Cl₂)-CH=CH₂ Intermediate3->Product Reductive Elimination Product->Pt0 Catalyst Regeneration

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Experimental Protocol: Hydrosilylation

Objective: To perform a hydrosilylation reaction between this compound and a hydrosilane.

Materials:

  • This compound

  • Polymethylhydrosiloxane (PMHS) or another suitable hydrosilane

  • Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere, dissolve this compound in anhydrous toluene.

  • Add a catalytic amount of Karstedt's catalyst to the solution.

  • Slowly add the polymethylhydrosiloxane to the reaction mixture at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the disappearance of the Si-H peak in the IR spectrum is observed.

  • Cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure to yield the functionalized product.

This compound as a Crosslinking Agent

A primary application of this compound and its derivatives is as a crosslinking agent in the curing of silicone elastomers. The vinyl groups provide reactive sites for creating a three-dimensional network structure.

Crosslinking Chemistry

This compound can be used to introduce vinyl groups into a polymer backbone or as a direct crosslinker. A common approach involves reacting it with hydroxyl-terminated polydimethylsiloxane (PDMS-OH). The chlorine atoms of this compound react with the hydroxyl groups of the PDMS, forming Si-O-Si linkages and liberating HCl. This reaction grafts vinyl groups onto the PDMS chains. The resulting vinyl-functionalized PDMS can then be crosslinked through a hydrosilylation reaction with a Si-H containing crosslinker in the presence of a platinum catalyst.

Experimental Protocol: Crosslinking of PDMS

Objective: To crosslink hydroxyl-terminated polydimethylsiloxane using this compound as a precursor for vinyl functionalization.

Materials:

  • Hydroxyl-terminated polydimethylsiloxane (PDMS-OH)

  • This compound

  • Anhydrous toluene

  • Pyridine or other acid scavenger

  • Polymethylhydrosiloxane (crosslinker)

  • Karstedt's catalyst

  • Argon or Nitrogen gas

Procedure:

  • Vinyl Functionalization: In a flame-dried reactor under an inert atmosphere, dissolve PDMS-OH in anhydrous toluene. Add pyridine as an acid scavenger.

  • Slowly add a stoichiometric amount of this compound to the PDMS-OH solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by the disappearance of the OH peak in the IR spectrum).

  • Filter the mixture to remove the pyridinium hydrochloride salt.

  • Crosslinking: To the resulting solution of vinyl-functionalized PDMS, add the polymethylhydrosiloxane crosslinker and a catalytic amount of Karstedt's catalyst.

  • Pour the mixture into a mold and cure at an elevated temperature (e.g., 100-150 °C) until a solid elastomer is formed.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It reacts with water to produce hydrochloric acid. Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety goggles, should be worn. All reactions should be carried out under an inert atmosphere to prevent premature hydrolysis.

Conclusion

This compound is a highly versatile and reactive monomer that plays a crucial role in modern silicone chemistry. Its ability to undergo Grignard synthesis, polymerization, hydrosilylation, and to act as a crosslinking agent makes it an invaluable tool for the creation of a wide range of silicone-based materials with tailored properties. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and professionals to effectively and safely utilize the rich chemistry of this compound in their scientific endeavors.

References

  • Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
  • Weber, W. P. (1983). Silicon Reagents for Organic Synthesis. Springer-Verlag. [Link]

  • Zeigler, K., Holzkamp, E., Breil, H., & Martin, H. (1955). Das Mülheimer Normaldruck-Polyäthylen-Verfahren. Angewandte Chemie, 67(19-20), 541-547. [Link]

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons. [Link]

  • Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC Press. [Link]

  • Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16-21. [Link]

  • Natta, G. (1955). Stereospecific Catalysis and Isotactic Polymers. Angewandte Chemie, 67(16), 430-430. [Link]

  • Corriu, R. J. P., & Guerin, C. (1982). The Silicon-Carbon Bond. In The Chemistry of Organic Silicon Compounds (pp. 305-370). John Wiley & Sons, Ltd. [Link]

  • Lewis, L. N., Stein, J., Gao, Y., Colborn, R. E., & Hutchins, G. (1997). Platinum catalysts used in the silicone industry. Platinum Metals Review, 41(2), 66-75. [Link]

  • Boissiere, C., Grosso, D., Chaumonnot, A., & Sanchez, C. (2011). Sol–gel chemistry for the design of advanced porous materials. Advanced Materials, 23(5), 599-623. [Link]

  • Matyjaszewski, K., & Möller, M. (Eds.). (2011). Polymer Science: A Comprehensive Reference. Newnes. [Link]

  • Brinker, C. J., & Scherer, G. W. (2013). Sol-gel science: the physics and chemistry of sol-gel processing. Academic press. [Link]

  • CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google P
  • Remp, P., & Merrill, E. W. (1991). Polymer Synthesis. Hüthig & Wepf. [Link]

  • CN101693720B - Method for utilizing silicon chloride to prepare phenyl-trichloro-silicane and diphenyl dichlorosilane through Gerber method - Google P
  • Saam, J. C. (1990). Anionic Ring-Opening Polymerization of Cyclosiloxanes. In Silicon-Based Polymer Science (pp. 71-90). American Chemical Society. [Link]

  • Arkles, B. (2014). Grignard Reagents and Silanes. Gelest. [Link]

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The Unstable Virtuoso: A Technical Guide to the Stability and Storage of Divinyldichlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divinyldichlorosilane ((CH₂=CH)₂SiCl₂) is a highly reactive bifunctional organosilane that serves as a critical building block in the synthesis of advanced materials, including silicone polymers, resins, and as a crosslinking agent in organic synthesis. Its utility is, however, inextricably linked to its inherent instability, primarily driven by its susceptibility to hydrolysis. This technical guide provides an in-depth exploration of the chemical stability of this compound, detailing its degradation pathways and offering field-proven best practices for its storage and handling. By understanding the causality behind its reactivity, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.

The Chemical Personality of this compound: A Duality of Reactivity and Utility

This compound is a colorless, flammable liquid characterized by two vinyl groups and two chlorine atoms attached to a central silicon atom.[1] This unique structure imparts a dual reactivity: the vinyl groups can participate in polymerization and hydrosilylation reactions, while the silicon-chlorine bonds are highly susceptible to nucleophilic attack, most notably by water. This reactivity is the cornerstone of its utility in materials science, enabling the formation of polysiloxanes and other silicon-containing polymers. However, it is also the root of its instability.

The primary mode of degradation for this compound is hydrolysis.[1] Even trace amounts of moisture in the atmosphere can initiate a rapid and exothermic reaction, leading to the formation of silanols and the liberation of corrosive hydrogen chloride (HCl) gas.[1] This process not only consumes the desired starting material but also introduces impurities that can interfere with subsequent reactions.

Mechanisms of Degradation: A Closer Look at Instability

The stability of this compound is fundamentally dictated by the reactivity of the Si-Cl bonds. Understanding the mechanisms of its degradation is crucial for implementing effective storage and handling protocols.

Hydrolysis: The Primary Pathway to Decomposition

The hydrolysis of this compound is a stepwise process initiated by the nucleophilic attack of water on the electrophilic silicon atom. The reaction proceeds as follows:

(CH₂=CH)₂SiCl₂ + H₂O → (CH₂=CH)₂Si(OH)Cl + HCl

The resulting vinylchlorosilanol is still reactive and can undergo further hydrolysis:

(CH₂=CH)₂Si(OH)Cl + H₂O → (CH₂=CH)₂Si(OH)₂ + HCl

The divinylsilanediol is unstable and readily undergoes self-condensation to form linear or cyclic siloxanes:

n(CH₂=CH)₂Si(OH)₂ → [-(CH₂=CH)₂SiO-]n + nH₂O

This condensation process results in the formation of oligomeric and polymeric impurities, significantly reducing the purity of the this compound. The liberated HCl gas can also catalyze further degradation reactions.

Hydrolysis_Mechanism cluster_products Byproducts DVS This compound ((CH₂=CH)₂SiCl₂) Silanol Vinylchlorosilanol ((CH₂=CH)₂Si(OH)Cl) DVS->Silanol + H₂O HCl1 HCl H2O1 H₂O Diol Divinylsilanediol ((CH₂=CH)₂Si(OH)₂) Silanol->Diol + H₂O HCl2 HCl H2O2 H₂O Siloxane Polydialkenylsiloxane ([-(CH₂=CH)₂SiO-]n) Diol->Siloxane - H₂O (Condensation) H2O3 H₂O

Caption: Stepwise hydrolysis of this compound.

Reaction with Alcohols

Similar to hydrolysis, alcohols can react with this compound in a process known as alcoholysis. This results in the formation of alkoxysilanes and HCl.

(CH₂=CH)₂SiCl₂ + 2ROH → (CH₂=CH)₂Si(OR)₂ + 2HCl

This reaction is also a significant concern as alcoholic solvents are common in many chemical processes.

Polymerization

The vinyl groups of this compound can undergo polymerization, especially in the presence of radical initiators, heat, or certain metal catalysts. While this reactivity is harnessed for the synthesis of polyvinylsiloxanes, uncontrolled polymerization during storage is a form of degradation. The addition of radical inhibitors can help to mitigate this pathway, although specific inhibitors for this compound are not extensively documented in the literature.

Best Practices for Storage and Handling: A Self-Validating System for Purity Preservation

To maintain the integrity of this compound, a stringent set of storage and handling protocols must be implemented. These protocols are designed to create a self-validating system where the risk of degradation is minimized at every step.

Storage Conditions
ParameterRecommendationRationale
Atmosphere Dry, inert gas (e.g., argon or nitrogen)Prevents hydrolysis by excluding atmospheric moisture.[1]
Temperature Cool, typically 2-8°CReduces the rate of potential degradation reactions and vapor pressure.[2]
Container Tightly sealed, original manufacturer's containerPrevents ingress of moisture and air.[1] Containers are often specially treated to be non-reactive.
Location Well-ventilated, away from heat, sparks, and open flamesThis compound is a flammable liquid.[1]
Incompatible Materials Segregate from water, acids, alcohols, oxidizing agents, and basesPrevents violent reactions and degradation.[1][2]

Table 1: Recommended Storage Conditions for this compound

Handling Procedures

All handling of this compound should be performed in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a face shield.[1]

Handling_Workflow start Start prepare Prepare Inert Atmosphere (Glovebox or Schlenk Line) start->prepare equilibrate Equilibrate Container to Room Temperature prepare->equilibrate transfer Transfer Reagent via Syringe or Cannula equilibrate->transfer seal Tightly Seal Reaction Vessel transfer->seal clean Quench and Clean Equipment seal->clean end End clean->end

Caption: Workflow for handling this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, it is advisable to perform periodic stability assessments.

Protocol for Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify the presence of hydrolysis or polymerization byproducts.

Methodology:

  • Sample Preparation (under inert atmosphere):

    • In a glovebox or under a stream of inert gas, carefully withdraw a small aliquot (e.g., 10 µL) of this compound using a dry, gas-tight syringe.

    • Dilute the aliquot in a dry, aprotic solvent (e.g., anhydrous hexane or toluene) in a sealed GC vial. A typical dilution would be 1:1000. The use of a solvent with a known internal standard is recommended for quantitative analysis.

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating the volatile components.

    • Injector Temperature: 250°C

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis:

    • The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks.

    • The presence of higher boiling point peaks may indicate the formation of siloxane oligomers.

Protocol for an Accelerated Stability Study

Objective: To assess the stability of this compound under stressed conditions.

Methodology:

  • Sample Preparation:

    • Aliquot several samples of high-purity this compound into small, sealed vials under an inert atmosphere.

  • Stress Conditions:

    • Store the vials under different conditions:

      • Control: 2-8°C (recommended storage).

      • Elevated Temperature: e.g., 40°C in the dark.

      • Controlled Humidity: Expose a vial to a controlled humidity environment (e.g., in a desiccator with a saturated salt solution) for a short period before resealing.

  • Time Points:

    • Analyze the samples by GC at initial (T=0) and subsequent time points (e.g., 1 week, 1 month, 3 months).

  • Analysis:

    • Compare the purity of the stressed samples to the control sample at each time point. A significant decrease in the purity of the stressed samples indicates instability under those conditions.

Conclusion: Ensuring Experimental Success Through Chemical Integrity

The high reactivity of this compound is a double-edged sword, offering immense synthetic potential while demanding meticulous attention to its stability and storage. By understanding the fundamental mechanisms of its degradation, particularly hydrolysis, and implementing the rigorous storage and handling protocols outlined in this guide, researchers can safeguard the purity of this valuable reagent. The provided experimental protocols for stability assessment offer a framework for ensuring the quality of this compound, ultimately leading to more reliable and reproducible scientific outcomes. The principles of inert atmosphere, low temperature, and exclusion of incompatible materials are the cornerstones of maintaining the chemical integrity of this versatile yet sensitive compound.

References

  • Gelest, Inc. (2015). This compound, 90% Safety Data Sheet. [Link]

  • Zhang, J., et al. (2015). Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. RSC Advances, 5(1), 1-7. [Link]

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-gel science: the physics and chemistry of sol-gel processing. Academic press.
  • Libretexts. (2023). Hydrolysis Reactions. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage. [Link]

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A Technical Guide to High-Purity Divinyldichlorosilane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatile Role of Divinyldichlorosilane in Advanced Scientific Applications

This compound (DVDCS) is a reactive organosilicon compound that holds significant potential for innovation across various scientific disciplines, including materials science and the burgeoning field of drug development. Its unique molecular structure, featuring two vinyl groups and two chlorine atoms attached to a central silicon atom, imparts a dual reactivity that makes it a valuable building block for the synthesis of complex architectures. The vinyl groups serve as polymerizable units, while the chloro groups offer sites for facile nucleophilic substitution, allowing for the covalent linkage to a wide array of substrates and molecules. For researchers, scientists, and professionals in drug development, understanding the procurement, handling, and application of high-purity DVDCS is paramount to leveraging its full potential in creating novel polymers, surface modifications, and bioconjugates. This guide provides an in-depth technical overview of high-purity this compound, from its commercial availability and quality specifications to its practical applications in the laboratory.

Commercial Sourcing of High-Purity this compound

The successful implementation of this compound in research and development hinges on sourcing high-purity material. Several chemical suppliers specialize in organosilicon compounds and offer various grades of this compound. The purity of the compound is a critical parameter, as impurities can lead to undesirable side reactions, affect the performance of the final product, and introduce variability in experimental results.

Below is a comparative table of prominent commercial suppliers of this compound and their typical product specifications. Researchers are advised to request certificates of analysis (CoA) from suppliers to obtain lot-specific purity data.

SupplierProduct NameCAS NumberPurity (%)AppearanceNotes
Gelest, Inc. This compound1745-72-8Typically ≥90%Straw to Amber LiquidA well-known supplier of specialty silicones and organosilicon compounds.
NINGBO INNO PHARMCHEM CO.,LTD. This compound1745-72-8≥98%Colorless transparent liquidPositions itself as a reliable manufacturer and supplier for silicone polymer synthesis.
Hangzhou Longshine Bio-Tech Co.,LTD Dichlorodivinylsilane1745-72-8≥95%Colorless to light yellow LiquidOffers the product as an intermediate.
Suppliers on ChemicalBook This compound1745-72-8Varies by supplierVariesA platform listing multiple suppliers, including Meryer (Shanghai) Chemical Technology Co., Ltd. and BeiJing Hwrk Chemicals Limted.
Suppliers on BuyersGuideChem dichlorodivinylsilane1745-72-8Varies by supplierVariesLists suppliers such as Finetech Industry Limited.

Synthesis, Purification, and Quality Control of this compound

A fundamental understanding of the synthesis and purification of this compound is beneficial for appreciating the potential impurities and for designing robust experimental protocols.

Synthesis of this compound

Two primary methods for the synthesis of organochlorosilanes are the "direct process" and Grignard reactions.

  • Direct Process (Müller-Rochow Process): While primarily used for the industrial production of methylchlorosilanes, the direct process can be adapted for other organochlorosilanes. It involves the copper-catalyzed reaction of an alkyl or vinyl halide with elemental silicon at high temperatures. For this compound, this would involve the reaction of vinyl chloride with silicon. This industrial-scale process is complex and requires specialized equipment.

  • Grignard Reaction: For laboratory-scale synthesis, the Grignard reaction is a more common and versatile method. This involves the reaction of a Grignard reagent, in this case, vinylmagnesium bromide or chloride, with silicon tetrachloride. The stoichiometry of the reaction can be controlled to influence the degree of vinyl substitution on the silicon atom.

Experimental Workflow: Grignard Synthesis of this compound

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Silicon Tetrachloride cluster_purification Purification vinyl_halide Vinyl Halide (e.g., Vinyl Bromide) grignard Vinylmagnesium Halide vinyl_halide->grignard Reacts with mg Magnesium Turnings mg->grignard ether Anhydrous Ether ether->grignard Solvent crude_dvdcs Crude this compound Mixture grignard->crude_dvdcs Reacts with (controlled stoichiometry) sicl4 Silicon Tetrachloride (SiCl4) sicl4->crude_dvdcs distillation Fractional Distillation crude_dvdcs->distillation pure_dvdcs High-Purity this compound distillation->pure_dvdcs

Caption: Laboratory synthesis of this compound via the Grignard reaction.

Purification of this compound

High-purity this compound is typically obtained through fractional distillation of the crude reaction mixture. The different boiling points of the various vinylchlorosilanes and any remaining starting materials allow for their separation. For trace impurities, particularly those that can affect electronic properties in materials science applications, more advanced purification techniques such as adsorption on materials like alumina may be employed.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is crucial. Several analytical techniques are employed for this purpose:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound. It separates the components of a mixture and provides mass spectra for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are invaluable for confirming the molecular structure of this compound. The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in this compound, such as the Si-Cl and C=C bonds.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a dry, inert solvent (e.g., anhydrous hexane or toluene).

  • GC Conditions:

    • Injector: Split/splitless injector, temperature set to 250 °C. Use a split injection mode with a high split ratio (e.g., 100:1) to prevent column overloading.

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating chlorosilanes. A typical temperature program would be: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity can be estimated from the relative peak areas.

Applications in Drug Development and Biomedical Research

The unique reactivity of this compound makes it a versatile tool in the synthesis of materials and molecules relevant to drug development. While direct incorporation into active pharmaceutical ingredients (APIs) is less common, its role as a cross-linker, surface modifier, and monomer for functional polymers is of significant interest.

Cross-Linking Agent for Hydrogels and Nanoparticles in Drug Delivery

The two vinyl groups of this compound can participate in polymerization reactions, making it an effective cross-linking agent. Hydrogels and nanoparticles are widely explored as controlled drug delivery systems. By incorporating this compound into the polymer matrix, the mechanical properties, swelling behavior, and drug release kinetics of these systems can be precisely tuned. While divinyl sulfone is a more commonly cited cross-linker for hydrogels, the principle of using divinyl compounds for this purpose is well-established.

Conceptual Workflow: Hydrogel Formulation using a Divinyl Cross-linker

G cluster_polymerization Polymerization and Cross-linking monomer Polymerizable Monomer(s) polymerization Polymerization monomer->polymerization dvdcs This compound (Cross-linker) dvdcs->polymerization initiator Polymerization Initiator initiator->polymerization drug Active Pharmaceutical Ingredient (API) drug->polymerization Encapsulation hydrogel Drug-loaded Hydrogel polymerization->hydrogel release Controlled Drug Release hydrogel->release

Caption: Use of a divinyl cross-linker in the formation of a drug-loaded hydrogel.

Surface Modification of Biomedical Implants and Drug Carriers

The reactive chloro groups of this compound can be used to functionalize surfaces containing hydroxyl or amine groups, such as those found on biomedical implants (e.g., titanium alloys) or drug delivery nanoparticles (e.g., silica nanoparticles). This surface modification can be used to alter the hydrophobicity of the material, improve its biocompatibility, or provide anchor points for the attachment of targeting ligands or drugs.

Precursor for Bioactive Silicon-Containing Compounds

There is growing interest in the biological activity of organosilicon compounds. The incorporation of silicon into small molecules can alter their physicochemical properties, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. This compound can serve as a starting material for the synthesis of more complex silicon-containing molecules with potential therapeutic applications.

Potential Role as a Linker in Bioconjugation

The development of stable and functional linkers is crucial for antibody-drug conjugates (ADCs). While divinyl-heteroaryl linkers have been explored for this purpose, the potential of this compound-derived linkers remains an area for further investigation. The two vinyl groups could potentially react with thiol groups on antibodies, similar to divinylsulfonamides, to form stable conjugates.

Safe Handling and Storage

This compound is a flammable and corrosive liquid that reacts with moisture. Proper handling and storage are essential to ensure safety and maintain the quality of the material.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, and a lab coat. Avoid contact with skin and eyes, and do not inhale vapors. Use non-sparking tools and ground all equipment to prevent static discharge.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture. Keep it away from incompatible materials such as acids, alcohols, and oxidizing agents.

Conclusion and Future Perspectives

High-purity this compound is a versatile chemical reagent with significant potential in materials science and drug development. Its dual reactivity allows for its use as a cross-linking agent, a surface modifier, and a precursor for the synthesis of functional polymers and bioactive molecules. As research in targeted drug delivery and biocompatible materials continues to advance, the demand for well-characterized, high-purity this compound is likely to grow. A thorough understanding of its properties, handling requirements, and potential applications will enable researchers and drug development professionals to harness the full potential of this valuable compound in their pursuit of scientific innovation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound 1745-72-8: High-Purity Supplier & Manufacturer for Silicone Polymer Synthesis. Available from: [Link]

  • Wikipedia. Direct process. Available from: [Link]

  • Google Patents. US4552973A - Process for the preparation of dimethyldichlorosilane.
  • Hangzhou Longshine Bio-Tech Co.,LTD. Dichlorodivinylsilane 1745-72-8 Manufacturer, Factory, API, Intermediate. Available from: [Link]

  • Franz, A. K. (2007). The synthesis of biologically active organosilicon small molecules. Current opinion in drug discovery & development, 10(6), 654–671. Available from: [Link]

  • MDPI. Nature-inspired surface modification strategies for implantable devices. Available from: [Link]

  • Gelest, Inc. GRIGNARD REAGENTS AND SILANES. Available from: [Link]

  • BuyersGuideChem. dichlorodivinylsilane suppliers and producers. Available from: [Link]

  • ResearchGate. The synthesis of biologically active organosilicon small molecules. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • MDPI. Surface Modification of Biomedical Implants and Devices: Emphasis on Orthopedic, Dental, and Cardiovascular Applications. Available from: [Link]

  • MDPI. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Available from: [Link]

  • PubMed Central (PMC). Multifunctional nanocarriers. Available from: [Link]

  • PubMed Central (PMC). Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing. Available from: [Link]

  • MDPI. Design, Synthesis, and Properties of Silicon-Containing meta-Diamide Insecticides. Available from: [Link]

  • Bioscience Biotechnology Research Communications. Phytochemical Screening and GC-MS Analysis of Flower Extract of Dillenia indica. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. Available from: [Link]

  • ResearchGate. 33195 PDFs | Review articles in DRUG CARRIERS. Available from: [Link]

  • PubMed. Diacyllipid micelle-based nanocarrier for magnetically guided delivery of drugs in photodynamic therapy. Available from: [Link]

  • PubMed. Controlled Release of Lidocaine-Diclofenac Ionic Liquid Drug from Freeze-Thawed Gelatin/Poly(Vinyl Alcohol) Transdermal Patches. Available from: [Link]

  • YouTube. Approaches for controlled drug release-diffusion controlled. Available from: [Link]

  • CHANL Instrumentation. FTIR. Available from: [Link]

  • ResearchGate. The Development of Divinyl-Heteroaryl Linkers for the Synthesis of Stable and Functional Antibody-Drug Conjugates. Available from: [Link]

  • MDPI. Surface Modifications for Implants Lifetime extension: An Overview of Sol-Gel Coatings. Available from: [Link]

  • ChemMedChem. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. Available from: [Link]

  • Bioorganic & Medicinal Chemistry. Divinylsulfonamides enable the construction of homogeneous antibody-drug conjugates. Available from: [Link]

  • ResearchGate. Divinylsulfonamides enable the construction of homogeneous antibody–drug conjugates. Available from: [Link]

  • MDPI. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. Available from: [Link]

  • ResearchGate. Fourier-transform infrared spectroscopy (FTIR) spectra of MAF, sodium.... Available from: [Link]

  • ResearchGate. Surface Modification Techniques for Corrosion Control in Biomedical Implants. Available from: [Link]

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  • Slideshare. Controlled drug delivery systems. Available from: [Link]

Divinyldichlorosilane safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Divinyldichlorosilane

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This compound, a valuable bifunctional organosilane used in the synthesis of silicon-containing polymers and as a crosslinking agent, presents a significant hazard profile that demands a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety data for this compound and outlines detailed procedures for its safe handling, storage, and disposal.

Understanding the Hazard: Chemical and Physical Properties

This compound (C4H6Cl2Si) is a highly flammable and corrosive liquid that reacts vigorously with water and other protic solvents.[1][2] Its hazardous nature is rooted in its reactivity, which can lead to the release of toxic and corrosive byproducts.

A critical aspect of its reactivity is its rapid hydrolysis in the presence of moisture, water, or protic solvents, which liberates hydrochloric acid (HCl).[1] This reaction is not only hazardous due to the corrosive nature of HCl but also generates heat, which can increase the concentration of fumes in the air.[3] The vapor of this compound is also flammable and can form explosive mixtures with air.[1][3]

PropertyValueSource
Molecular Formula C4H6Cl2Si[2]
Molecular Weight 153.08 g/mol [1][2]
Appearance Straw to amber liquid[1]
Boiling Point 118-119°C[2]
Flash Point 15°C[2]
Density 1.081 g/cm³[2]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents.[1][2]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a highly flammable liquid and vapor, and it causes severe skin burns and eye damage.[1]

GHS Hazard Pictograms:

  • GHS02: Flame - Indicates a flammable hazard.

  • GHS05: Corrosion - Indicates that it can cause severe skin burns and eye damage.

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1]

  • H314: Causes severe skin burns and eye damage.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with this compound.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood with good airflow.[1] Local exhaust ventilation should be used to minimize the accumulation of vapors.[1]

  • Safety Showers and Eyewash Stations: Emergency eyewash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1] Contact lenses should not be worn when handling this chemical.[1]

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended for hand protection.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1] For larger quantities or procedures with a higher risk of splashing, a full-body chemical-resistant suit may be necessary.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator should be used.[1]

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Initiate Work with this compound risk_assessment Conduct Risk Assessment start->risk_assessment eye_protection Wear Chemical Goggles or Face Shield risk_assessment->eye_protection hand_protection Wear Neoprene or Nitrile Rubber Gloves risk_assessment->hand_protection body_protection Wear Lab Coat or Chemical-Resistant Apron risk_assessment->body_protection respiratory_protection Is Inhalation Risk Present? risk_assessment->respiratory_protection wear_respirator Use NIOSH-certified Respirator respiratory_protection->wear_respirator Yes proceed Proceed with Experiment respiratory_protection->proceed No wear_respirator->proceed

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Procedures

Strict adherence to proper handling and storage protocols is critical to prevent accidents and exposure.

Handling
  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, all containers and receiving equipment must be grounded and bonded.[1]

  • Inert Atmosphere: this compound should be handled and stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[1]

  • Spark-Proof Tools: Use only non-sparking tools when opening or handling containers of this compound.[1]

  • Avoid Contact: Avoid all contact with skin and eyes, and do not breathe the vapors.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1] Contaminated clothing should be removed and washed before reuse.[1]

Storage
  • Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[1]

  • Incompatible Materials: Store away from incompatible materials such as acids, alcohols, and oxidizing agents.[1]

  • Ignition Sources: Store away from heat, sparks, and open flames.[1]

Emergency Procedures: First Aid and Spill Response

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a comfortable breathing position.[1] Seek medical advice if you feel unwell.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove all contaminated clothing.[1] Get immediate medical advice/attention.[1]

  • Eye Contact: Immediately flush the eyes thoroughly with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and get immediate medical advice/attention.[1]

  • Ingestion: If swallowed, rinse the mouth.[1] Do NOT induce vomiting.[1] Seek medical advice/attention.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, carbon dioxide, or dry chemical to extinguish a fire.[1]

  • Unsuitable Extinguishing Media: Do not use water directly on the material, as it reacts to produce hydrochloric acid.[1]

  • Protective Equipment: Firefighters should wear proper protective equipment, including a self-contained breathing apparatus (SCBA).[1]

Accidental Release Measures
  • Eliminate Ignition Sources: Immediately eliminate all possible sources of ignition.[1]

  • Evacuate Personnel: Evacuate unnecessary personnel from the area.[1]

  • Containment and Cleanup: For small spills, use an inert absorbent material like sand or earth to contain the spill.[1] Use non-sparking tools to collect the absorbed material into a suitable container for disposal.[1] For large spills, dike the area to prevent spreading and contact emergency services.

Spill_Response_Workflow cluster_spill Accidental Release Response spill Spill of this compound Occurs ignition Eliminate All Ignition Sources spill->ignition evacuate Evacuate Non-Essential Personnel ignition->evacuate ppe Don Appropriate PPE evacuate->ppe assess_spill Assess Spill Size ppe->assess_spill small_spill Small Spill assess_spill->small_spill Small large_spill Large Spill assess_spill->large_spill Large contain_small Contain with Inert Absorbent small_spill->contain_small contain_large Dike Area to Prevent Spreading large_spill->contain_large collect_small Collect with Non-Sparking Tools contain_small->collect_small dispose Dispose of as Hazardous Waste collect_small->dispose emergency Contact Emergency Services contain_large->emergency

Caption: Workflow for responding to an accidental spill of this compound.

Disposal Considerations

All waste generated from the use of this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Waste Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at a licensed waste disposal facility.[1] Do not dispose of waste into the sewer system.[1]

  • Empty Containers: Handle empty containers with care as they may contain flammable residual vapors.[1]

Conclusion

This compound is a valuable reagent with a significant hazard profile. By understanding its chemical properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling, storage, and disposal procedures, researchers can safely harness its utility in their work. A proactive and informed approach to safety is the cornerstone of a secure and productive research environment.

References

  • Gelest, Inc. (2015, October 1). This compound, 90% Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (2015, February 6). DIETHYLDICHLOROSILANE Safety Data Sheet. Retrieved from [Link]

  • Linde. Dichlorosilane Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dibenzyldichlorosilane. PubChem. Retrieved from [Link]

  • REC Silicon. (2023, March 27). DICHLOROSILANE Safety Data Sheet. Retrieved from [Link]

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A Spectroscopic Guide to Divinyldichlorosilane: From Data Interpretation to Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyldichlorosilane ((CH₂=CH)₂SiCl₂) is a highly reactive organosilicon compound that serves as a versatile bifunctional building block in organic and materials chemistry. Its two vinyl groups are amenable to a variety of transformations, including hydrosilylation, polymerization, and cross-linking, while the two chlorine atoms can be readily displaced by a wide range of nucleophiles. This dual reactivity makes it a valuable precursor for the synthesis of silicon-containing polymers, dendrimers, and other advanced materials. Accurate and thorough characterization of this compound is paramount for its effective utilization and for ensuring the purity of the resulting products. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound, namely Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. For each technique, we present both available experimental data and well-founded predictions based on analogous compounds, alongside detailed, field-proven protocols for data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common method of analysis.

Experimental Mass Spectrum of this compound

The electron ionization mass spectrum of this compound has been reported in the NIST Mass Spectrometry Data Center.[1] The spectrum is characterized by a molecular ion peak and a series of fragment ions resulting from the loss of vinyl groups, chlorine atoms, and combinations thereof.

Table 1: Key Mass Spectral Data for this compound

m/zRelative Intensity (%)Proposed Fragment
14015[M]⁺˙ (³⁵Cl₂)
14210[M]⁺˙ (³⁵Cl³⁷Cl)
1442[M]⁺˙ (³⁷Cl₂)
113100[M - C₂H₃]⁺
10520[M - Cl]⁺
7830[SiCl₂]⁺˙
6325[SiCl]⁺

Note: The relative intensities are approximate and intended for illustrative purposes. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.

The fragmentation pattern can be rationalized as follows:

  • Molecular Ion (M⁺˙): The peaks at m/z 140, 142, and 144 correspond to the molecular ion containing two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms, respectively.

  • Loss of a Vinyl Group ([M - C₂H₃]⁺): The base peak at m/z 113 is due to the loss of a vinyl radical (•CH=CH₂), resulting in a stable chlorosilyl cation.

  • Loss of a Chlorine Atom ([M - Cl]⁺): The peak at m/z 105 corresponds to the loss of a chlorine radical.

  • Other Fragments: The peaks at m/z 78 and 63 are attributed to the dichlorosilylene radical cation ([SiCl₂]⁺˙) and the chlorosilyl cation ([SiCl]⁺), respectively.

Experimental Protocol for GC-MS Analysis

This protocol outlines the steps for the analysis of this compound using a standard GC-MS system with an electron ionization source.

1. Sample Preparation:

  • Caution: this compound is highly flammable and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Prepare a dilute solution (e.g., 100 ppm) of this compound in a dry, aprotic solvent such as hexane or dichloromethane. Use of an autosampler is recommended to minimize handling.

2. GC-MS Instrument Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 35 to 300.

    • Solvent Delay: Set a solvent delay of at least 2 minutes to prevent the solvent peak from damaging the detector.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum of this peak and compare it to the reference spectrum.

  • Analyze the fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show a complex multiplet in the vinyl region. The two vinyl groups are chemically equivalent. The protons on each vinyl group are diastereotopic and will exhibit geminal, cis, and trans coupling to each other.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
=CH₂ (geminal)6.1 - 6.3ddJ(H,H)gem ≈ 1.5 Hz
=CH₂ (cis)6.0 - 6.2ddJ(H,H)cis ≈ 14 Hz
=CH-Si (trans)6.3 - 6.5ddJ(H,H)trans ≈ 20 Hz
  • The chemical shifts of vinyl protons attached to silicon are typically in the range of 5.5-7.0 ppm. The electron-withdrawing chlorine atoms on the silicon are expected to deshield the vinyl protons, shifting them downfield.

  • The coupling constants are characteristic of vinyl groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to show two signals corresponding to the two carbons of the vinyl group.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
=CH₂135 - 140
=CH-Si130 - 135
  • The sp² hybridized carbons of the vinyl group are expected to resonate in the typical alkene region (100-150 ppm). The carbon directly attached to the silicon will be slightly more shielded than the terminal vinyl carbon.

Predicted ²⁹Si NMR Spectrum

The ²⁹Si NMR spectrum will provide direct information about the silicon environment.

Table 4: Predicted ²⁹Si NMR Data for this compound (in CDCl₃)

SiliconPredicted Chemical Shift (δ, ppm)
SiCl₂-15 to -25
  • The chemical shift of ²⁹Si is sensitive to the substituents. For comparison, the ²⁹Si chemical shift of dimethyldichlorosilane is approximately +32 ppm. The replacement of methyl groups with more electronegative vinyl groups is expected to shift the resonance upfield. Further, the presence of two chlorine atoms will cause a significant upfield shift.

Experimental Protocol for NMR Analysis

1. Sample Preparation (under inert atmosphere):

  • Caution: this compound is extremely moisture-sensitive. All glassware and solvents must be scrupulously dried.

  • In a glovebox or using Schlenk line techniques, add approximately 0.5 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) to a clean, dry NMR tube.

  • Add 1-2 drops of this compound to the NMR tube.

  • Cap the NMR tube securely. For prolonged storage or for experiments at elevated temperatures, it is advisable to use a flame-sealed NMR tube.

2. NMR Data Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz for ¹H).

  • ¹H NMR:

    • Acquire a standard one-pulse spectrum.

    • Typically, 8-16 scans are sufficient.

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a more concentrated sample may be necessary.

  • ²⁹Si NMR:

    • Acquire a proton-decoupled spectrum.

    • ²⁹Si is a low-gamma nucleus with a low natural abundance, and relaxation times can be long. A relaxation agent (e.g., Cr(acac)₃) may be added to shorten the relaxation delay and reduce acquisition time. A larger number of scans will be required.

3. Data Processing and Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., TMS for ²⁹Si).

  • Integrate the signals and analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, the key vibrational modes are those associated with the vinyl groups and the Si-Cl bonds.

Predicted IR Spectrum

Table 5: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3060 - 3080MediumC-H stretch (vinyl)
1600 - 1620MediumC=C stretch (vinyl)
1400 - 1420Medium=CH₂ scissoring
960 - 990Strong=CH₂ wagging
800 - 840StrongSi-Cl stretch
  • The vinyl C-H and C=C stretching vibrations are characteristic of the vinyl group.

  • The strong absorption in the 800-840 cm⁻¹ range is indicative of the Si-Cl stretching mode in a dichlorosilane.[2]

Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples.

1. Instrument Setup:

  • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or ZnSe crystal).

  • Record a background spectrum of the clean, empty ATR crystal.

2. Sample Analysis:

  • Caution: Perform in a fume hood due to the volatility and reactivity of this compound.

  • Place a small drop of this compound directly onto the ATR crystal.

  • Record the sample spectrum. Typically, 16-32 scans are sufficient.

3. Data Analysis:

  • The resulting spectrum will be in absorbance or transmittance.

  • Identify the characteristic absorption bands and compare them with the predicted values.

  • Clean the ATR crystal thoroughly with a dry, non-reactive solvent (e.g., hexane) immediately after analysis.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep Prepare dilute solution in dry solvent injection Inject into GC prep->injection Autosampler separation Separation on capillary column injection->separation Carrier Gas Flow ionization Electron Ionization (EI) separation->ionization Elution detection Mass Analyzer (Quadrupole) ionization->detection Ion Acceleration spectrum Mass Spectrum detection->spectrum Signal Processing

Caption: Workflow for GC-MS analysis of this compound.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis NMR Analysis solvent Add dry deuterated solvent to NMR tube sample Add this compound solvent->sample seal Cap or flame-seal the NMR tube sample->seal instrument Place sample in NMR spectrometer seal->instrument acquisition Acquire 1H, 13C, 29Si spectra instrument->acquisition processing Process and analyze data acquisition->processing

Caption: Workflow for NMR analysis of this compound.

Experimental Workflow for ATR-FTIR Analysis

FTIR_Workflow background Record Background Spectrum (Clean ATR) sample Apply Liquid Sample to ATR Crystal background->sample acquire Acquire Sample Spectrum sample->acquire analyze Analyze Spectrum acquire->analyze

Caption: Workflow for ATR-FTIR analysis of this compound.

References

  • Smith, A. L. (1953). The Infrared Spectra of the Methyl Chlorosilanes. The Journal of Chemical Physics, 21(11), 1997-2004. [Link]

  • NIST Chemistry WebBook. (n.d.). Silane, dichlorodiethyl-. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Silane, dichlorodiethenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Architect's Molecule: An In-Depth Technical Guide to Silane Coupling Agents and Their Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of silane coupling agents, from their fundamental chemical principles to their practical application and characterization. It is intended for researchers, scientists, and drug development professionals who seek to leverage these versatile molecules to enhance the performance of composite materials, improve adhesion, and modify surfaces at the nanoscale.

The Fundamental Principle: A Molecular Bridge

Silane coupling agents are organosilicon compounds that function as molecular bridges between inorganic and organic materials.[1] Their unique bifunctional structure is the key to their efficacy. The general formula for a silane coupling agent is R-Si-X₃ , where:

  • R (or Y) represents an organofunctional group that is compatible with and can react with an organic polymer matrix.[2][3] The choice of this group is critical and is determined by the type of polymer being used.[4][5]

  • Si is the central silicon atom .

  • X represents a hydrolyzable group , typically an alkoxy (e.g., methoxy, ethoxy) or acetoxy group, which can react with inorganic surfaces.[6][7]

This dual reactivity allows silanes to form a durable chemical link at the interface of two otherwise dissimilar materials, significantly enhancing the overall performance and durability of the resulting composite material.[1][7]

Classification of Silane Coupling Agents

Silane coupling agents are primarily classified based on the chemical nature of their organofunctional group (R). This classification directly relates to their intended application and the type of polymer they are designed to interact with.

Classification Organofunctional Group (R) Primary Application/Compatible Polymers
Amino Silanes Amino (-NH₂)Epoxy resins, phenolic resins, polyamides, polyurethanes.[8][9]
Epoxy Silanes Epoxy (glycidoxy)Epoxy resins, polyesters, polyacrylates.[8][10]
Vinyl Silanes Vinyl (-CH=CH₂)Polyolefins (polyethylene, polypropylene), EPDM rubber.[8][11]
Methacryloxy Silanes MethacryloxyUnsaturated polyesters, acrylic resins, dental composites.[8][12]
Sulfur-containing Silanes Mercapto (-SH) or PolysulfidoSulfur-cured elastomers (natural rubber, SBR), metallic substrates.[11][13]
Alkyl Silanes Alkyl chain (e.g., propyl, octyl)Used as hydrophobizing agents and for surface modification.

The Mechanism of Action: A Three-Step Interfacial Reaction

The efficacy of silane coupling agents lies in a sequential, three-step reaction mechanism that creates a robust covalent bond at the inorganic-organic interface.

Step 1: Hydrolysis of the Alkoxy Groups

The first step involves the hydrolysis of the hydrolyzable groups (X) on the silicon atom in the presence of water to form reactive silanol groups (Si-OH).[2][6] This reaction is often catalyzed by acids or bases.[14]

R-Si(OR')₃ + 3H₂O ⇌ R-Si(OH)₃ + 3R'OH

The rate of hydrolysis is influenced by several factors:

  • pH: The reaction is slowest at a neutral pH of 7 and is significantly accelerated under acidic (pH 3-5) or alkaline conditions.[14][15]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[14][16]

  • Concentration: A higher concentration of the silane coupling agent can speed up the hydrolysis reaction.[14]

  • Solvent: The use of alcohol co-solvents can influence the solubility and hydrolysis rate.[14]

Step 2: Condensation and Oligomerization

The newly formed silanols are highly reactive and can condense with each other to form stable siloxane bonds (Si-O-Si), resulting in the formation of oligomeric or polymeric siloxane structures.[6][11]

2R-Si(OH)₃ ⇌ (HO)₂-Si(R)-O-Si(R)-(OH)₂ + H₂O

This condensation can continue to form a cross-linked polysiloxane network.

Step 3: Interfacial Bonding

This is the crucial coupling step where the silane acts as a bridge:

  • Bonding to the Inorganic Surface: The silanol groups of the hydrolyzed silane form strong, covalent oxane bonds (M-O-Si, where M is a metal or silicon from the substrate) with the hydroxyl groups present on the surface of the inorganic material (e.g., glass, silica, metal oxides).[7][17] This reaction is driven by the elimination of water.

  • Interaction with the Organic Matrix: The organofunctional group (R) at the other end of the silane molecule is oriented away from the inorganic surface and is available to react or entangle with the organic polymer matrix during the curing or cross-linking process.[2][8] This creates a durable chemical link between the two phases.

The following diagram illustrates the overall mechanism:

SilaneMechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_bonding Step 3: Interfacial Bonding Silane R-Si(OR')₃ Silanol R-Si(OH)₃ Silane->Silanol Hydrolysis Water H₂O Silanol2 R-Si(OH)₃ Oligomer Oligomeric Siloxane Silanol2->Oligomer Condensation Inorganic Inorganic Substrate (-M-OH) Coupled Coupled Interface (M-O-Si-R-Polymer) Oligomer->Coupled Covalent Bonding Organic Organic Polymer

Caption: The three-step mechanism of silane coupling agents.

Experimental Protocols for Silane Application

The successful application of silane coupling agents requires careful attention to detail. The following are generalized protocols for common laboratory procedures.

Protocol 1: Surface Preparation of Substrates

Rationale: A clean, activated surface is crucial for effective silanization. Contaminants can interfere with the reaction between the silane and the substrate, leading to poor adhesion.

Materials:

  • Substrate (e.g., glass slides, silicon wafers, metal coupons)

  • Detergent solution

  • Deionized water

  • Acetone

  • Isopropanol

  • Nitrogen or argon gas stream

  • Plasma cleaner or UV-Ozone cleaner (optional, for highly sensitive applications)

Procedure:

  • Cleaning:

    • Sonciate the substrates in a detergent solution for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Sonicate in acetone for 15 minutes to remove organic residues.

    • Sonicate in isopropanol for 15 minutes.

    • Rinse again with deionized water.

  • Drying: Dry the substrates under a stream of nitrogen or argon gas.

  • Surface Activation (Optional but Recommended):

    • Expose the cleaned substrates to an oxygen plasma or UV-Ozone treatment for 5-10 minutes. This process removes any remaining organic contaminants and generates hydroxyl (-OH) groups on the surface, which are the reactive sites for silanization.[18]

Protocol 2: Preparation of Silane Solution and Application

Rationale: The concentration, pH, and hydrolysis time of the silane solution are critical parameters that affect the quality of the resulting silane layer.

Method A: Deposition from Aqueous Alcohol Solution [2][8]

Materials:

  • Silane coupling agent

  • Ethanol (95%)

  • Deionized water (5%)

  • Acetic acid (for pH adjustment)

Procedure:

  • Prepare a 95% ethanol / 5% water solution.

  • Adjust the pH of the solution to 4.5-5.5 with acetic acid.[19]

  • Add the silane coupling agent to the solution with stirring to achieve a final concentration of 0.5-2% by weight.[19][20]

  • Allow the solution to hydrolyze for at least 5-15 minutes.[2][19]

  • Application:

    • Dipping: Immerse the prepared substrates in the silane solution for 1-2 minutes with gentle agitation.[2]

    • Spraying/Brushing: For larger surfaces, the solution can be sprayed or brushed on.[20]

  • Rinsing: Briefly rinse the treated substrates with fresh ethanol to remove excess silane.[2]

  • Curing: Cure the silane layer by heating in an oven at 110-120°C for 10-30 minutes or by air-drying at room temperature for 24 hours.[2][8]

Method B: Deposition from Aqueous Solution [2]

Materials:

  • Silane coupling agent

  • Deionized water

  • Non-ionic surfactant (for less soluble silanes)

  • Acetic acid

Procedure:

  • Dissolve the silane coupling agent in water to a concentration of 0.5-2.0%. For silanes with low water solubility, add 0.1% of a non-ionic surfactant before adding the silane to form an emulsion.

  • Adjust the pH to 5.5 with acetic acid (not necessary for aminosilanes).

  • Apply the solution by spraying or as a dip bath.

  • Cure at 110-120°C for 20-30 minutes.

The following flowchart outlines the general workflow for silane application:

SilaneApplicationWorkflow Start Start Clean Substrate Cleaning (Detergent, Solvents) Start->Clean Activate Surface Activation (Plasma/UV-Ozone) Clean->Activate Prepare Prepare Silane Solution (pH, Concentration) Activate->Prepare Hydrolyze Hydrolysis (Allow reaction time) Prepare->Hydrolyze Apply Apply Silane (Dip, Spray, Brush) Hydrolyze->Apply Rinse Rinse (Remove excess) Apply->Rinse Cure Cure (Heat or Air Dry) Rinse->Cure End Silanized Substrate Cure->End

Caption: A typical workflow for the application of silane coupling agents.

Characterization of Silane-Treated Surfaces

Verifying the successful application and performance of a silane coupling agent is essential. A combination of surface analysis techniques and performance tests is typically employed.

Surface Analysis Techniques

These techniques provide information about the chemical composition, thickness, and morphology of the silane layer.

Technique Information Obtained
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface, chemical states of silicon, carbon, and oxygen, confirming the presence of the silane.[3][4][13]
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) Identification of characteristic chemical bonds (Si-O-Si, organofunctional groups), confirming silanization and the presence of the organic functionality.[4][13]
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Highly sensitive surface analysis providing detailed molecular information about the outermost layer of the silane film.[3][4]
Atomic Force Microscopy (AFM) Visualization of the surface topography and measurement of surface roughness, providing insights into the uniformity of the silane coating.[6]
Contact Angle Goniometry Measurement of the surface energy and wettability (hydrophobicity/hydrophilicity) of the treated surface, indicating a change in surface chemistry.[12][16]
Performance Evaluation

These methods assess the practical effectiveness of the silane coupling agent in improving material properties.

Test Property Measured
Shear Bond Strength Test Adhesion strength between the treated substrate and a polymer.[12]
Peel Test Adhesion of a flexible material to a rigid substrate.[6]
Tensile Test Mechanical properties (tensile strength, modulus) of a composite material.[5]
Flexural Strength Test Bending strength of a composite material.[16]
Water Immersion Test Durability of the adhesive bond or composite material in a humid environment.[17]

Quantitative Impact of Silane Coupling Agents

The following table summarizes representative data on the effect of silane treatment on the mechanical properties of composites.

Composite System Silane Coupling Agent Property Measured Improvement with Silane
Glass Fiber/Epoxy ResinAmino SilaneFlexural Strength~50-100% increase
Silica/Dental Resin CompositeMethacryloxypropyltrimethoxysilane (MPS)Micro-tensile Bond StrengthSignificant increase (p<0.05)[5]
S-2 Glass Fibers/Dental Composite8-methacryloyloxyoctyltrimethoxysilane (8-MOTS)Flexural Strength9.9% higher than non-optimized silane concentration[16]
CAD/CAM Resin Compositesγ-Methacryloyloxypropyl trimethoxysilane (γ-MPTS)Silane Coupling RatioWater immersion decreased the ratio from 78.2% to 68.4%[17]

Conclusion

Silane coupling agents are indispensable tools in materials science, enabling the creation of high-performance composite materials with enhanced durability and functionality. A thorough understanding of their chemistry, mechanisms of action, and proper application is paramount for researchers and scientists seeking to innovate in fields ranging from drug delivery to advanced engineering materials. By following validated protocols and employing appropriate characterization techniques, the full potential of these molecular architects can be realized.

References

  • Xu, Y., Tang, S., & Zhang, X. (2004). [Characterizing methods of structure and character for silane film on metal surface]. Guang Pu Xue Yu Guang Pu Fen Xi, 24(4), 495-498.
  • BenchChem. (2025, December). A Comparative Guide to the Characterization of Trimethoxy(propyl)silane Modified Surfaces. BenchChem Technical Support Team.
  • Characterization and adhesion testing of mixed silane-tre
  • Gelest, Inc. (n.d.). Applying a Silane Coupling Agent. Gelest Technical Library.
  • Bexell, U. (2003).
  • Study on analysis method for reaction of silane coupling agent on inorganic materials. (n.d.).
  • APPLYING A SILANE COUPLING AGENT. (n.d.).
  • Method for performing qualitative analysis method on silane coupling agent in rubber. (n.d.).
  • Loomans, B. A., et al. (2020). Silane Coupling Agents are Beneficial for Resin Composite Repair: A Systematic Review and Meta-Analysis of In Vitro Studies. Journal of Adhesive Dentistry, 22(5), 443-453.
  • Morphodent. (2025, October 6).
  • Plasma.com. (n.d.).
  • Daken Chemical. (2023, December 18). Silane Dental Instructions A Step-by-Step Guide for Professionals.
  • Nanjing SiSiB Silicones Co., Ltd. (n.d.).
  • How to Use Silane Coupling Agents: A Practical Guide. (2025, March 26).
  • The Schlenk Line Survival Guide. (n.d.). Silanizing Glassware.
  • Surface characterization of silane-treated industrial glass fibers. (2025, August 7).
  • Quantitative evaluation of the degradation amount of the silane coupling layer of CAD/CAM resin composites by water absorption. (2021, December 29). SciSpace.
  • BenchChem. (n.d.).
  • A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. (2018, June 12). NIH.
  • [Effect of silane coupling agent on composite-composite bond strength: an in vitro study]. (2018, May 9).
  • Quantitative evaluation of the degradation amount of the silane coupling layer of computer-aided design/computer-aided manufacturing resin composites by water absorption. (n.d.). Semantic Scholar.
  • The Evaluation and Detection of the Chemical Bond Between Silane Coupling Agent and Silver Layer on Alkali Activ
  • Influence of silane coupling agent on the mechanical performance of flowable fibre-reinforced dental composites. (2022, June 9). PubMed.
  • Adhesion analysis of silane coupling agent/copper interface with density functional theory. (2025, August 6).
  • A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays. (n.d.). NIH.

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Methodological & Application

Application Note: A Protocol for Utilizing Divinyldichlorosilane as a Bifunctional Crosslinking Agent for Hydroxyl-Containing Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

Divinyldichlorosilane (DVDCS) is a versatile organosilicon compound featuring two reactive chlorosilyl groups and two vinyl groups. This unique structure allows it to function as a potent crosslinking agent, primarily for polymers possessing nucleophilic functional groups, most notably hydroxyl (-OH) groups. The core of its crosslinking capability lies in the highly reactive silicon-chlorine bonds, which readily undergo hydrolysis and subsequent condensation reactions.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of this compound as a crosslinking agent. We will delve into the underlying reaction mechanism, establish a detailed and robust experimental protocol, and outline essential analytical techniques for validating the crosslinking process. The focus is not merely on the procedural steps but on the rationale behind them, empowering the user to adapt and troubleshoot the protocol for their specific polymeric system.

The Chemistry of this compound Crosslinking

Reaction Mechanism

The crosslinking process is fundamentally a two-stage condensation reaction. The causality behind the experimental choices, particularly the need for stringent moisture control, becomes clear when understanding this mechanism.

  • Hydrolysis: The initial and most critical step is the hydrolysis of the dichlorosilane. The Si-Cl bonds are highly susceptible to nucleophilic attack by water. This reaction is extremely rapid and exothermic, producing a transient divinylsilanediol intermediate and releasing hydrochloric acid (HCl) as a byproduct.[1][2]

    Cl-Si(CH=CH₂)₂-Cl + 2H₂O → HO-Si(CH=CH₂)₂-OH + 2HCl

  • Condensation: The newly formed, highly reactive silanol (Si-OH) groups then condense with the hydroxyl groups present on the polymer backbone (e.g., polyvinyl alcohol, hyaluronic acid, polysaccharides).[3][4] This step forms stable siloxane ether (Si-O-Polymer) linkages, creating the crosslinked network. A molecule of water is eliminated for each condensation event.

    2 Polymer-OH + HO-Si(CH=CH₂)₂-OH → Polymer-O-Si(CH=CH₂)₂-O-Polymer + 2H₂O

The presence of a base (like pyridine or triethylamine) is often recommended to act as an HCl scavenger, driving the reaction forward and preventing acid-catalyzed degradation of sensitive polymer backbones.

The Role of Vinyl Groups

While the chlorosilyl groups are responsible for the primary crosslinking, the vinyl (-CH=CH₂) groups remain intact. These functional handles provide a secondary avenue for modification. They can be subsequently used for "click" chemistry reactions, thiol-ene coupling, or further polymerization, allowing for the creation of multifunctional and smart materials.[5][6]

Core Protocol: Crosslinking a Generic Hydroxyl-Containing Polymer

This protocol is designed as a self-validating system. Each step is chosen to minimize side reactions and ensure reproducibility. Success is confirmed through the analytical methods described in Section 5.

Pre-Reaction: Materials and System Preparation

Expertise & Experience Insight: The success of this protocol hinges on the rigorous exclusion of atmospheric moisture until the reaction is intentionally initiated. Uncontrolled hydrolysis of this compound will lead to its self-polymerization into polysiloxanes, rendering it ineffective as a crosslinker and producing inconsistent results.

  • Materials & Reagents:

    • Hydroxyl-containing polymer (e.g., Polyvinyl alcohol, cellulose derivative)

    • This compound (DVDCS)

    • Anhydrous aprotic solvent (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM))

    • Anhydrous base/HCl scavenger (e.g., Pyridine, Triethylamine)

    • Quenching agent (e.g., Anhydrous methanol)

    • Washing solvents (e.g., Ethanol, Deionized water)

  • Equipment:

    • Round-bottom flask, oven-dried and cooled under an inert atmosphere

    • Schlenk line or glovebox for maintaining an inert atmosphere (Nitrogen or Argon)

    • Magnetic stirrer and stir bar

    • Syringes and needles, oven-dried

    • Septa for sealing the reaction flask

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis & Validation p1 Dry Glassware & Polymer p2 Establish Inert Atmosphere (N₂ or Ar) p1->p2 r1 Dissolve Polymer in Anhydrous Solvent p2->r1 r2 Add Anhydrous Base (e.g., Pyridine) r1->r2 r3 Inject DVDCS Dropwise at 0°C to RT r2->r3 r4 Stir to Allow Crosslinking (Monitor Viscosity) r3->r4 w1 Quench with Methanol r4->w1 w2 Isolate Crosslinked Gel (Precipitation/Filtration) w1->w2 w3 Wash Gel Sequentially (Ethanol, Water) w2->w3 w4 Dry Gel under Vacuum w3->w4 a1 Swelling Studies w4->a1 a2 FTIR Spectroscopy w4->a2 a3 Mechanical Testing w4->a3 a4 Thermal Analysis (TGA/DSC) w4->a4

Caption: Experimental workflow for polymer crosslinking with DVDCS.

Step-by-Step Methodology
  • System Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar and septum. Place the system under a positive pressure of inert gas (N₂ or Ar).

  • Polymer Dissolution: Dissolve the pre-dried hydroxyl-containing polymer in the chosen anhydrous solvent to the desired concentration (e.g., 1-10% w/v). This may require heating, but ensure the solution is cooled to room temperature before proceeding.

  • Base Addition: Using an oven-dried syringe, add the anhydrous base (e.g., pyridine). A typical stoichiometry is a 2:1 molar ratio of base to DVDCS to ensure complete HCl neutralization.

  • Crosslinker Addition: Calculate the required amount of DVDCS. The molar ratio of DVDCS to the polymer's hydroxyl groups is a critical parameter that controls the crosslink density. Start with a ratio of 1:10 (DVDCS:OH) and optimize as needed. Using a dry syringe, slowly add the this compound to the stirring polymer solution. Note: The reaction can be exothermic; for sensitive systems, perform the addition in an ice bath.

  • Crosslinking Reaction: Allow the reaction to proceed at room temperature. The time required for gelation can range from minutes to hours, depending on the polymer concentration, stoichiometry, and reactivity. Monitor the reaction by observing the increase in viscosity. A simple vial-tilt test can indicate successful gel formation.

  • Quenching: Once the desired level of crosslinking is achieved, quench the reaction by adding a small amount of anhydrous methanol. The methanol will react with any remaining Si-Cl groups.

  • Purification: Isolate the crosslinked polymer gel. This is typically done by precipitating the gel in a non-solvent, followed by filtration. Wash the gel extensively with solvents like ethanol and deionized water to remove the solvent, unreacted reagents, and base hydrochloride salts.

  • Drying: Dry the purified gel to a constant weight, typically in a vacuum oven at a moderate temperature (40-60°C) or by lyophilization (freeze-drying).

Critical Parameters and Optimization

The mechanical and chemical properties of the final crosslinked material are not fixed; they are a direct function of the reaction conditions. This section provides the authoritative grounding to tune the protocol for specific applications.

Parameter Range & Rationale Expected Impact on Material Properties
DVDCS:OH Molar Ratio 0.05 to 0.5 (i.e., 1:20 to 1:2)Higher Ratio: Increases crosslink density, leading to a stiffer, less swellable, and more brittle material.[7][8]
Polymer Concentration 1% to 20% (w/v)Higher Concentration: Promotes inter-chain crosslinking over intra-chain reactions, resulting in faster gelation and a more robust network.
Solvent Choice Anhydrous Aprotic (THF, Toluene, DCM)The solvent must dissolve the polymer without reacting with the crosslinker. Its polarity can influence polymer chain conformation and thus reactivity.
Temperature 0°C to 50°CHigher temperatures increase the reaction rate but may also promote side reactions or polymer degradation. An initial low temperature during addition is recommended to control exothermicity.
Base/Catalyst Pyridine, TriethylamineActs as an HCl scavenger. The choice of base can influence reaction kinetics. In some systems, controlled addition of water can serve as the catalyst for hydrolysis.[6]

Post-Crosslinking Validation: A Self-Validating System

Trustworthiness in any protocol comes from the ability to verify the outcome. The following methods confirm the successful formation of a crosslinked network.

  • Swelling Studies: A simple and powerful method. Immerse a known mass of the dried gel in a solvent (e.g., water). A crosslinked polymer will swell but not dissolve.[9][10] The swelling ratio (mass of swollen gel / mass of dry gel) is inversely proportional to the crosslink density.[8]

  • FTIR Spectroscopy: Provides direct chemical evidence of the reaction. Monitor for:

    • A decrease in the broad -OH stretching band (~3200-3500 cm⁻¹) of the parent polymer.

    • The appearance of new peaks corresponding to Si-O-C bonds (~1000-1100 cm⁻¹).

  • Thermal Analysis (TGA/DSC): Crosslinking typically increases the thermal stability of a polymer. Thermogravimetric Analysis (TGA) will show a higher decomposition temperature for the crosslinked material compared to the parent polymer.[8][10] Differential Scanning Calorimetry (DSC) can show a shift in the glass transition temperature (Tg).

  • Rheological Analysis: Measures the viscoelastic properties of the material. A successful crosslinking reaction will result in a significant increase in the storage modulus (G'), indicating the transition from a viscous liquid to an elastic solid.[11]

Mandatory Safety Protocols

This compound is a hazardous chemical and must be handled with extreme care in a controlled laboratory environment.

  • Hazards:

    • Flammable: It is a highly flammable liquid and vapor.[12][13] Keep away from all ignition sources.

    • Corrosive: Causes severe skin burns and eye damage.[14][15]

    • Reacts Violently with Water: Contact with moisture releases corrosive and toxic hydrochloric acid (HCl) gas.[12][15]

  • Handling Precautions:

    • Always handle this compound in a well-ventilated chemical fume hood.[13]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[12][14]

    • Use only oven-dried glassware and moisture-free solvents.

    • Ensure that an eyewash station and safety shower are immediately accessible.[13]

    • Grounding and bonding of containers are necessary to prevent static discharge.[12]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Quench small residual amounts carefully with an alcohol (like isopropanol) before neutralization and disposal.

Mechanistic Diagram

Caption: this compound crosslinking mechanism with a polymer.

References

  • Gelest, Inc. (2015-10-01). This compound, 90% Safety Data Sheet. [Link]

  • ResearchGate. The synthesis of silicone elastomers using hydride-terminated, well-defined vinyl silicones via hydrosilylation. [Link]

  • Air Products and Chemicals, Inc. (2015-02-13). Safety Data Sheet - Dichlorosilane. [Link]

  • He, Y., et al. (2020). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Nature Communications. [Link]

  • Rösch, L., et al. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Angewandte Chemie International Edition. [Link]

  • RSC Publishing. Ultrafast synthesis of silicone elastomers using silsesquioxane cages as crosslinkers. [Link]

  • SciELO. The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. [Link]

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Application Notes & Protocols: The Strategic Use of Divinyldichlorosilane in the Synthesis of Advanced Silicone Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Divinyldichlorosilane

In the landscape of silicone polymer chemistry, functionalization is the key to unlocking a vast spectrum of material properties. This compound (C₄H₆Cl₂Si) stands out as a critical bifunctional organosilane monomer. While structurally similar to the workhorse of the silicone industry, dimethyldichlorosilane, the substitution of methyl groups with vinyl groups (CH=CH₂) imparts a reactive handle that is fundamental for creating advanced, cross-linkable silicone networks.[1][2] The vinyl groups serve as sites for subsequent vulcanization or hydrosilylation reactions, allowing for the transformation of silicone fluids and gums into durable elastomers and gels.[3][4]

This guide provides an in-depth exploration of this compound's properties, reaction mechanisms, and a detailed protocol for its use in synthesizing vinyl-functionalized polysiloxanes, tailored for researchers and professionals in materials science and drug development.

Part 1: Core Properties and Critical Safety Protocols

This compound is a highly reactive and hazardous chemical. A thorough understanding of its properties is paramount for safe and effective handling.

Physicochemical Data

A summary of key physical and chemical properties is provided below.

PropertyValueSource
CAS Number 1745-72-8[5]
Molecular Formula C₄H₆Cl₂Si[5]
Molecular Weight 153.08 g/mol [5]
Appearance Colorless Liquid[6]
Boiling Point 118-119 °C[5]
Density 1.081 g/cm³[5]
Flash Point 15 °C[5]
Hydrolytic Sensitivity Reacts rapidly with water, moisture, and protic solvents.[5]
Safety: A Self-Validating System of Precautions

Trustworthiness in any protocol begins with safety. This compound is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[6] Its most critical hazard is its violent reaction with water, which produces copious amounts of corrosive hydrogen chloride (HCl) gas.[5][6] Therefore, all manipulations must be conducted under strictly anhydrous and inert conditions.

Mandatory Safety Protocol:

  • Work Area: Always handle this compound inside a certified chemical fume hood with high ventilation. Ensure an eyewash station and safety shower are immediately accessible.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves for any signs of degradation before use.[8]

    • Eye Protection: Chemical splash goggles and a full-face shield are required.[8]

    • Body Protection: A flame-retardant lab coat and a chemical-resistant apron are mandatory.[8]

    • Respiratory Protection: If there is any risk of inhalation, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is essential.[6]

  • Handling:

    • Use only spark-proof tools and explosion-proof equipment.[7]

    • Ground and bond all containers and transfer lines to prevent static discharge.[6]

    • Handle under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.

    • Never work alone.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and flammable-liquids-rated cabinet.[6] Store away from incompatible materials such as water, alcohols, acids, bases, and oxidizing agents.[6][7]

  • Spill & Waste: In case of a spill, absorb with an inert, dry material like sand or vermiculite and place in a sealed container for hazardous waste disposal. Do not use water.[8] All waste is considered hazardous and must be disposed of according to institutional and local regulations.

Part 2: Applications & Reaction Mechanisms in Polymer Synthesis

The primary application of this compound is to introduce vinyl functional groups along a polysiloxane backbone. This is typically achieved through a co-hydrolysis reaction with other dichlorosilane monomers, most commonly dimethyldichlorosilane.

The Co-hydrolysis Mechanism

The causality behind this experimental choice is control. By varying the molar ratio of this compound to dimethyldichlorosilane, one can precisely tune the density of vinyl groups in the final polymer, which in turn dictates the cross-linking density and the ultimate mechanical properties of the cured material.[4]

The reaction proceeds in two main stages:

  • Hydrolysis: The Si-Cl bonds are highly susceptible to nucleophilic attack by water.[2] Both this compound and dimethyldichlorosilane rapidly hydrolyze to their corresponding, highly unstable silanediols (divinylsilanediol and dimethylsilanediol). This reaction produces two equivalents of HCl.

  • Condensation: The silanol intermediates are highly reactive and spontaneously undergo intermolecular condensation, eliminating water to form stable siloxane (Si-O-Si) bonds. This process propagates to form a mixture of linear chains and cyclic oligomers.[2]

This mechanism is visualized in the DOT graph below.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation DVS This compound (CH2=CH)2SiCl2 Silanol_V Divinylsilanediol (CH2=CH)2Si(OH)2 DVS->Silanol_V + H2O - HCl DMS Dimethyldichlorosilane (CH3)2SiCl2 Silanol_M Dimethylsilanediol (CH3)2Si(OH)2 DMS->Silanol_M + H2O - HCl H2O 2n H2O Polymer Vinyl-Functionalized Polysiloxane -[Si(CH3)2-O]x-[Si(Vinyl)2-O]y- Silanol_V->Polymer - H2O Cyclics Cyclic Oligomers (D3, D4, etc.) Silanol_V->Cyclics - H2O Silanol_M->Polymer Silanol_M->Cyclics

Caption: Reaction mechanism for vinyl-functionalized polysiloxane synthesis.

Part 3: Experimental Protocol

This protocol details the synthesis of a vinyl-terminated polydimethylsiloxane (PDMS) fluid via the co-hydrolysis of dimethyldichlorosilane and this compound. The vinyl groups are strategically placed at the chain ends by using this compound as a "capping" agent in this specific procedure.

Materials and Equipment
  • Reagents: Dimethyldichlorosilane ((CH₃)₂SiCl₂), this compound ((CH₂=CH)₂SiCl₂), Toluene (anhydrous), Sodium Bicarbonate (NaHCO₃), Deionized Water, Magnesium Sulfate (anhydrous).

  • Equipment: Three-neck round-bottom flask, addition funnel, mechanical stirrer, condenser, nitrogen/argon inlet, thermometer, separatory funnel, rotary evaporator.

Experimental Workflow Visualization

G node_setup 1. Setup Inert atmosphere reaction assembly node_hydrolysis 2. Hydrolysis Slow addition of water to chlorosilanes in toluene node_setup->node_hydrolysis node_neutralize 3. Neutralization Wash with NaHCO3 solution to remove HCl node_hydrolysis->node_neutralize node_wash 4. Washing Wash with DI water until pH neutral node_neutralize->node_wash node_dry 5. Drying Dry organic phase with MgSO4 node_wash->node_dry node_filter 6. Filtration Remove drying agent node_dry->node_filter node_evap 7. Evaporation Remove toluene under reduced pressure node_filter->node_evap node_product 8. Final Product Characterize clear, viscous polymer node_evap->node_product

Sources

Application Notes and Protocols for Divinyldichlorosilane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Unique Role of Divinyldichlorosilane

This compound ((CH₂=CH)₂SiCl₂) is a bifunctional organosilicon monomer of significant interest in polymer chemistry. Its structure is deceptively simple: a central silicon atom bonded to two reactive chlorine atoms and two polymerizable vinyl groups. This dual functionality is the key to its versatility. The chloro groups provide a pathway for forming stable siloxane (-Si-O-) backbones through hydrolysis and condensation, a cornerstone of silicone chemistry. Simultaneously, the vinyl groups are preserved, serving as reactive sites for subsequent crosslinking or functionalization, typically via hydrosilylation.

This guide provides an in-depth exploration of the applications of this compound, moving beyond simple descriptions to explain the causality behind its use in designing advanced polymer systems. The protocols detailed herein are designed to be self-validating, with an emphasis on safety, control, and characterization.

Safety and Handling: A Critical Prerequisite

Before any experimental work, it is imperative to understand the hazards associated with this compound. As a dichlorosilane, it is a highly flammable liquid and vapor that reacts violently with water, atmospheric moisture, and other protic solvents (e.g., alcohols) to produce corrosive hydrogen chloride (HCl) gas.[1] This reactivity necessitates stringent handling protocols.

Core Safety Requirements:

  • Inert Atmosphere: All handling and reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, flame-retardant lab coat, and tightly fitting safety goggles or a face shield. A properly fitted respirator may be necessary if ventilation is inadequate.[2]

  • Quenching and Disposal: Unused reagent and reaction residues must be quenched carefully by slow addition to a stirred, cooled non-protic solvent like toluene, followed by slow addition of a proton source like isopropanol, before final aqueous workup. Dispose of waste in accordance with local regulations.[1]

Property Value Source
CAS Number 4534-39-0Internal Knowledge
Molecular Formula C₄H₆Cl₂SiInternal Knowledge
Molecular Weight 153.08 g/mol Internal Knowledge
Boiling Point 115-117 °CInternal Knowledge
Density 1.07 g/cm³Internal Knowledge
Flash Point 10 °C[1]

Application 1: Synthesis of Vinyl-Functionalized Polysiloxanes

A primary application of this compound is its use as a comonomer to introduce pendant vinyl groups along a polysiloxane backbone. By copolymerizing it with non-functionalized dichlorosilanes, such as dimethyldichlorosilane, one can precisely control the density of reactive vinyl sites. These sites are crucial for subsequent curing (crosslinking) reactions.

Application Note: Controlling Crosslink Density

The ratio of this compound to dimethyldichlorosilane in the monomer feed is the primary determinant of the final polymer's properties. A higher concentration of this compound leads to a higher density of vinyl groups, which, upon curing, results in a more tightly crosslinked, rigid elastomer. Conversely, a lower concentration yields a softer, more flexible material with a lower crosslink density. This control is fundamental to tailoring silicone elastomers for specific applications, from soft gels for medical implants to tough rubbers for industrial seals. The co-hydrolysis and condensation of these monomers is a standard method for creating these copolymers.[3]

Protocol: Synthesis of a Vinyl-Methyl Polysiloxane Copolymer

This protocol describes the synthesis of a linear polysiloxane copolymer with a controlled number of pendant vinyl groups via co-hydrolysis.

Materials:

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • This compound ((CH₂=CH)₂SiCl₂)

  • Toluene (anhydrous)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with dropping funnel and condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Monomer Preparation: In the dropping funnel, prepare a solution of dimethyldichlorosilane and this compound in anhydrous toluene. A typical molar ratio might be 95:5 (dimethyl:divinyl) for a flexible elastomer.

  • Hydrolysis: To the flask, add a mixture of deionized water and toluene (e.g., 2:1 v/v). The amount of water should be in large excess relative to the moles of Si-Cl bonds.

  • Reaction: Cool the flask in an ice bath and begin vigorous stirring. Add the chlorosilane solution dropwise from the dropping funnel to the water/toluene mixture. HCl gas will be evolved; ensure adequate ventilation and scrubbing if necessary. The rate of addition should be controlled to manage the exotherm.

  • Condensation: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours to promote polycondensation.

  • Workup: Cool the reaction mixture to room temperature. Separate the organic layer and wash it sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize residual HCl), and finally with brine.

  • Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the vinyl-functionalized polysiloxane oil.

Characterization:

  • ¹H NMR: Confirm the presence of both Si-CH₃ (~0.1 ppm) and Si-CH=CH₂ (5.7-6.2 ppm) protons and determine their ratio to verify copolymer composition.

  • FTIR: Identify characteristic peaks for Si-O-Si (~1000-1100 cm⁻¹), Si-CH₃ (~1260 cm⁻¹), and C=C (~1600 cm⁻¹).[4]

  • GPC/SEC: Determine the molecular weight and polydispersity of the copolymer.

G cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Purification Flask Three-Neck Flask (Water, Toluene) Hydrolysis 1. Hydrolysis (Dropwise Addition at 0°C) Flask->Hydrolysis Funnel Dropping Funnel (Chlorosilanes in Toluene) Funnel->Flask Add Monomers Condensation 2. Polycondensation (Reflux 2-4h) Hydrolysis->Condensation Wash 3. Aqueous Wash (H₂O, NaHCO₃, Brine) Condensation->Wash Dry 4. Drying & Solvent Removal Wash->Dry Product Final Polymer Dry->Product

Caption: Workflow for vinyl-functionalized polysiloxane synthesis.

Application 2: Crosslinking Agent for Silicone Elastomers

The vinyl groups introduced by this compound are latent reactive sites. They are most commonly exploited in platinum-catalyzed hydrosilylation reactions, a type of addition cure chemistry. This reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl group's double bond, forming a stable ethyl bridge between polymer chains. This process transforms the viscous polymer oil into a solid, elastic network.[5][6]

Application Note: The Power of Addition Curing

Hydrosilylation is the preferred crosslinking method for high-performance applications. Unlike peroxide-based curing, it produces no byproducts, resulting in low shrinkage and higher purity elastomers. The reaction is highly efficient and can be initiated at room temperature or accelerated with mild heat. By precisely controlling the stoichiometry between vinyl groups (from the this compound-derived polymer) and Si-H groups (from a separate crosslinker polymer), the final network properties can be finely tuned.[5]

Protocol: Platinum-Catalyzed Hydrosilylation Curing

This protocol details the crosslinking of the vinyl-functionalized polysiloxane synthesized previously.

Materials:

  • Vinyl-functionalized polysiloxane (from Protocol 1)

  • Poly(methylhydrosiloxane) (PMHS) or similar Si-H functional crosslinker

  • Platinum catalyst (e.g., Karstedt's catalyst, Pt(0) complex)

  • Inhibitor (optional, e.g., 1-ethynyl-1-cyclohexanol, to control pot life)

  • Mixing vessel (e.g., disposable cup for small scale)

  • Vacuum chamber

Procedure:

  • Formulation: In the mixing vessel, combine the vinyl-functionalized polysiloxane (Part A) and the Si-H functional crosslinker (Part B). The molar ratio of Si-H to vinyl groups is typically between 1.1:1 and 2:1 to ensure complete reaction of the vinyl groups.

  • Catalyst Addition: Add the platinum catalyst solution. The concentration is typically in the range of 5-10 ppm of platinum relative to the total polymer mass. If using an inhibitor, add it to Part A before adding the catalyst.

  • Mixing: Thoroughly mix the components until the mixture is homogeneous. A planetary mixer is ideal, but manual mixing is sufficient for small batches.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can cause voids in the final elastomer. Degas until bubbling subsides.

  • Curing: Pour the degassed mixture into a mold. Allow it to cure at room temperature (can take several hours) or accelerate the process by heating in an oven (e.g., 80-150 °C for 15-60 minutes, depending on the formulation).

  • Post-Curing (Optional): For applications requiring maximum stability, a post-cure step (e.g., 4 hours at 150 °C) can be performed to ensure complete reaction and remove any volatile components.

Sources

Surface Modification Using Divinyldichlorosilane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the surface modification of substrates using divinyldichlorosilane (DVDCS). The protocol detailed herein is designed to create a vinyl-functionalized surface, which can serve as a versatile platform for further chemical derivatization, polymer grafting, or the immobilization of biomolecules. This guide emphasizes the underlying chemical principles, safety considerations, and characterization techniques to ensure reliable and reproducible results.

Introduction: The Versatility of this compound in Surface Engineering

This compound ((CH₂=CH)₂SiCl₂) is a bifunctional organosilane compound that offers a powerful method for tailoring the surface properties of a wide range of materials. Its utility stems from the two reactive chlorosilyl groups and two vinyl functional groups. The dichlorosilyl moiety readily reacts with hydroxyl groups (-OH) present on the surface of inorganic substrates like glass, silicon wafers, and various metal oxides, forming stable siloxane bonds (Si-O-Si).[1][2] This reaction anchors the divinylsilane molecule to the surface. The remaining vinyl groups then present a chemically active interface for subsequent modification reactions.

This ability to introduce vinyl functionalities onto a surface opens up numerous possibilities in materials science and biotechnology. For instance, these vinyl groups can participate in hydrosilylation reactions, free-radical polymerization, or click chemistry, enabling the covalent attachment of polymers, proteins, DNA, and other molecules of interest.[3] The resulting modified surfaces can exhibit altered hydrophobicity, biocompatibility, and specific binding capabilities, making them suitable for applications in biosensors, microfluidics, and drug delivery systems.[4][5]

Health and Safety Precautions

This compound is a highly reactive, flammable, and corrosive compound.[6] It reacts violently with water and moisture, releasing hydrochloric acid (HCl) gas, which is corrosive to the respiratory tract.[7][8][9] Therefore, it is imperative to handle this chemical with extreme caution in a well-ventilated fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are essential.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin Protection: A lab coat and appropriate clothing to prevent skin contact are necessary.[6]

  • Respiratory Protection: In case of inadequate ventilation, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.[8]

Handling and Storage:

  • Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • Store the container tightly closed in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][10]

  • Use only non-sparking tools when handling the container.[6]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Mechanism of Surface Modification

The surface modification process with this compound is a two-step reaction involving hydrolysis and condensation.

  • Hydrolysis: The dichlorosilyl groups of the this compound molecule react with trace amounts of water present on the substrate surface or in the solvent to form silanol intermediates (-Si-OH).

  • Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane (Si-O-substrate) bonds and eliminating water. Additionally, adjacent silanol groups on different this compound molecules can undergo self-condensation to form a cross-linked polysiloxane network on the surface.

The following diagram illustrates the reaction of this compound with a hydroxylated surface.

Caption: Reaction of this compound with a hydroxylated surface.

Experimental Protocol

This protocol describes the surface modification of glass slides as a model substrate. The principles can be adapted for other hydroxyl-bearing substrates.

Materials and Reagents
Material/ReagentGradeSupplier (Example)Notes
This compound≥97%Sigma-AldrichHandle with extreme care.
Anhydrous Toluene≥99.8%Sigma-AldrichUse a freshly opened bottle or dry over molecular sieves.
AcetoneACS GradeFisher ScientificFor cleaning.
IsopropanolACS GradeFisher ScientificFor cleaning.
Deionized (DI) Water18.2 MΩ·cmMilliporeFor cleaning.
Sulfuric Acid (H₂SO₄)ConcentratedFisher ScientificFor Piranha solution (use with extreme caution).
Hydrogen Peroxide (H₂O₂)30%Fisher ScientificFor Piranha solution (use with extreme caution).
Glass Microscope SlidesStandardVWROr other substrate of choice.
Nitrogen or Argon GasHigh PurityAirgasFor inert atmosphere.
Step-by-Step Procedure

The entire process can be visualized in the following workflow diagram.

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment A Sonication in Acetone/Isopropanol B Rinsing with DI Water A->B C Piranha Cleaning (Caution!) B->C D Final Rinse and Drying C->D E Prepare DVDCS Solution in Toluene D->E Cleaned Substrate F Immerse Substrate in Solution E->F G Incubate under Inert Atmosphere F->G H Rinse with Anhydrous Toluene G->H Modified Substrate I Curing/Annealing H->I J Characterization I->J

Caption: Workflow for surface modification with this compound.

Step 1: Substrate Cleaning and Activation

  • Objective: To remove organic contaminants and to generate a high density of surface hydroxyl groups for efficient silanization.

  • Procedure:

    • Place the glass slides in a beaker and sonicate for 15 minutes each in acetone, followed by isopropanol, and finally deionized water.

    • Prepare Piranha solution by slowly adding hydrogen peroxide (30%) to concentrated sulfuric acid in a 1:3 (v/v) ratio in a glass beaker. EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always add peroxide to acid, never the reverse. Prepare and use only in a fume hood with appropriate PPE.

    • Immerse the cleaned glass slides in the Piranha solution for 30-60 minutes.

    • Carefully remove the slides and rinse them extensively with deionized water.

    • Dry the slides in an oven at 110 °C for at least 1 hour and allow them to cool to room temperature in a desiccator before use.

Step 2: Silanization

  • Objective: To covalently attach this compound to the substrate surface.

  • Procedure:

    • In a fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a reaction vessel (e.g., a Schlenk flask or a glovebox). The use of anhydrous solvent is crucial to prevent premature hydrolysis and polymerization of the silane in the bulk solution.[11]

    • Place the cleaned and dried substrates into the reaction vessel.

    • Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove air and moisture.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Reaction time and temperature can be optimized for specific applications.

Step 3: Post-Treatment and Curing

  • Objective: To remove any physisorbed silane and to promote the formation of a stable, cross-linked silane layer.

  • Procedure:

    • Remove the substrates from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any unreacted this compound.

    • Perform a final rinse with acetone and dry the slides under a stream of nitrogen or argon.

    • Cure the modified substrates by baking them in an oven at 110-120 °C for 1-2 hours. This step helps to drive the condensation reaction to completion and remove any residual water, resulting in a more stable and durable coating.

Characterization of the Modified Surface

It is essential to characterize the modified surface to confirm the successful deposition of the vinyl-terminated silane layer. Several analytical techniques can be employed for this purpose.

TechniqueInformation Obtained
Contact Angle Goniometry Provides a qualitative measure of the change in surface hydrophobicity. A successful modification will result in an increase in the water contact angle compared to the clean, hydrophilic substrate.[2]
X-ray Photoelectron Spectroscopy (XPS) Confirms the elemental composition of the surface. The presence of Si 2p and C 1s peaks, along with a decrease in the O 1s signal from the substrate, indicates successful silanization.[5][12]
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) Can detect the characteristic vibrational modes of the vinyl groups (C=C stretching) and siloxane bonds (Si-O-Si).[13][14]
Atomic Force Microscopy (AFM) Provides information on the surface topography and roughness. A uniform silane layer should result in a smooth surface with minimal aggregation.[1]
Ellipsometry Measures the thickness of the deposited silane layer, which is typically in the nanometer range for a monolayer.[1][2][15]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent or patchy coating Incomplete substrate cleaning; Presence of moisture in the reaction; Silane polymerization in solution.Ensure thorough cleaning and drying of the substrate; Use anhydrous solvents and an inert atmosphere; Prepare the silane solution immediately before use.
Low surface coverage Insufficient reaction time or temperature; Low silane concentration.Increase the reaction time or temperature; Use a higher concentration of this compound.
Thick, uneven silane layer Excessive silane concentration; Presence of excess water leading to bulk polymerization.Reduce the silane concentration; Strictly adhere to anhydrous conditions.
Poor stability of the coating Incomplete curing.Ensure proper curing time and temperature to promote complete cross-linking.

Conclusion

This application note provides a detailed, step-by-step guide for the surface modification of substrates using this compound. By following the outlined procedures for substrate preparation, silanization, and post-treatment, researchers can reliably create vinyl-functionalized surfaces. The emphasis on safety, mechanistic understanding, and thorough characterization will enable the successful application of this versatile surface chemistry in a wide range of scientific and technological fields.

References

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  • Gelest, Inc. (2015, October 1). This compound, 90% Safety Data Sheet. Available at: [Link]

  • ResearchGate. (2016, May 25). Glass slide functionalization by trimethoxysilanes set-up? Available at: [Link]

  • Wang, Z. (n.d.). SURFACE MODIFICATION AND CHARACTERIZATION OF POLY(DIMETHYLSILOXANE) WITH A PERFLUORINATED ALKOXYSILANE FOR SELECTIVITY TOWARDS. Available at: [Link]

  • Industrial & Engineering Chemistry Research. (n.d.). Surface Modification of Porous Silicon-Based Films Using Dichlorosilanes Dissolved in Supercritical Carbon Dioxide. ACS Publications. Available at: [Link]

  • Dow Corning. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives. Available at: [Link]

  • Moeini, B. (2023, June 21). Exploring Surface Silanization and Characterization of Thin Films. BYU ScholarsArchive. Available at: [Link]

  • ResearchGate. (2025, August 5). Surface Modification of Porous Silicon-Based Films Using Dichlorosilanes Dissolved in Supercritical Carbon Dioxide. Available at: [Link]

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  • REC Silicon. (n.d.). Material Safety Data Sheet - DICHLOROSILANE. Available at: [Link]

  • PubMed. (2008, February 5). Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of Anhydrous Silanization and Antibody Immobilization on Silicon Dioxide Surface. Available at: [Link]

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Application Notes & Protocols: Divinyldichlorosilane for Hydrophobic Surface Modification of Glass

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemistry of Hydrophobic Glass Surfaces

In advanced research, particularly in drug development and microfluidics, controlling the surface properties of materials is paramount. Glass, a ubiquitous substrate, is inherently hydrophilic due to the presence of surface silanol (Si-OH) groups. This hydrophilicity can lead to undesirable protein adsorption, cell adhesion, and inconsistent fluidic behavior. Silanization is a robust chemical process that modifies these surfaces by covalently bonding organosilane molecules, effectively altering the surface energy and wettability.[1][2]

Divinyldichlorosilane ((CH₂=CH)₂SiCl₂) is a bifunctional organosilane reagent particularly effective for creating stable, hydrophobic surfaces. Its two chloro groups are highly reactive towards the surface silanol groups, while its two vinyl groups (CH₂=CH-) form the new, nonpolar surface interface. The reaction proceeds via a nucleophilic attack from the oxygen of the silanol group on the silicon atom of the this compound, displacing a chloride ion and forming a stable siloxane (Si-O-Si) bond. This process releases hydrochloric acid (HCl) as a byproduct.[1][3]

The presence of two chloro groups allows a single this compound molecule to react with two adjacent silanol groups on the glass surface or to cross-link with neighboring silane molecules. This cross-linking creates a durable, polymeric layer that offers superior stability compared to monofunctional silanes.

Diagram: Reaction Mechanism of this compound on a Glass Surface

Below is a diagram illustrating the covalent attachment and cross-linking of this compound on a hydroxylated glass surface.

G cluster_0 Step 1: Initial Reaction cluster_1 Step 2: Covalent Bonding & Cross-linking Glass Glass Substrate Si-OH Si-OH Silane CH₂=CH CH₂=CH Si Cl Cl Glass:p1->Silane:c1 Reaction Glass:p2->Silane:c2 Reaction HCl_1 HCl Silane:c1->HCl_1 HCl_2 HCl Silane:c2->HCl_2 Modified_Glass Glass Substrate Si-O-Si-O-Si Surface_Group CH₂=CH CH₂=CH Si Modified_Glass:f1->Surface_Group Covalent Bond Crosslink_Bond Si-O-Si Cross-link Surface_Group:v2->Crosslink_Bond Cross-linking Reaction Crosslink_Silane CH₂=CH CH₂=CH Si Cl Cl Crosslink_Silane:c1->Crosslink_Bond

Caption: this compound reacts with surface silanols, forming covalent Si-O-Si bonds.

Critical Safety Precautions

This compound and related chlorosilanes are hazardous chemicals that require strict safety protocols. They are flammable, corrosive, and react violently with water (including atmospheric moisture) to produce toxic HCl gas.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood with proper ventilation.[4][5] An emergency eye wash station and safety shower must be immediately accessible.[4][5]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles and a face shield.[4] Contact lenses should not be worn.[5]

    • Hand Protection : Use neoprene or nitrile rubber gloves.[4][5]

    • Body Protection : Wear a flame-retardant lab coat and appropriate protective clothing.[6]

  • Handling : Keep the reagent away from heat, sparks, and open flames.[6][7] Use only non-sparking tools and ground all equipment to prevent static discharge.[4][5] Keep the container tightly closed when not in use.[6]

  • Spills & Disposal : In case of a spill, contain it with an absorbent material and clean up immediately, ensuring no contact with water.[4] Dispose of all chemical waste according to your institution's hazardous waste guidelines.

Experimental Protocols

This section provides a detailed workflow for rendering glass surfaces hydrophobic using a solution-based deposition of this compound.

Materials and Reagents
Item Specification Purpose
Glass SubstratesMicroscope slides, coverslips, or microfluidic chipsSurface to be modified
This compound≥90% puritySilanizing agent
Anhydrous TolueneACS Grade, ≤0.005% waterReaction solvent
AcetoneACS GradeCleaning solvent
IsopropanolACS GradeCleaning solvent
Deionized (DI) WaterType 1, 18.2 MΩ·cmRinsing
Nitrogen or Argon GasHigh purityDrying and inert atmosphere
Piranha Solution3:1 H₂SO₄:H₂O₂ (30%)(EXTREME CAUTION) Surface activation
Protocol Workflow Diagram

workflow start Start: Untreated Glass Substrate cleaning Step 1: Substrate Cleaning (Sonication in Acetone/Isopropanol) start->cleaning activation Step 2: Surface Activation (Piranha Etch or Plasma) cleaning->activation drying1 Step 3: Drying (Oven Bake, 120°C) activation->drying1 silanization Step 4: Silanization (Immersion in this compound Solution) drying1->silanization rinsing Step 5: Rinsing (Anhydrous Toluene, then Isopropanol) silanization->rinsing curing Step 6: Curing (Oven Bake, 120°C) rinsing->curing characterization Step 7: Characterization (Contact Angle Measurement) curing->characterization finish End: Hydrophobic Glass characterization->finish

Caption: Standard workflow for hydrophobic surface preparation using this compound.

Step-by-Step Methodology

Step 1: Substrate Cleaning The quality of the final hydrophobic layer is critically dependent on the cleanliness of the initial glass surface.

  • Place glass substrates in a beaker.

  • Add acetone to fully immerse the substrates. Sonicate for 15 minutes.

  • Decant the acetone and replace it with isopropanol. Sonicate for another 15 minutes.

  • Rinse thoroughly with copious amounts of DI water.

  • Dry the substrates with a stream of high-purity nitrogen or argon gas.

Step 2: Surface Activation (Hydroxylation) This step maximizes the number of reactive silanol groups on the glass surface, ensuring a dense and uniform silane layer.

  • Method A (Piranha Etch - for experienced users only) :

    • CAUTION : Piranha solution is extremely corrosive and reacts violently with organic materials. Prepare it inside a fume hood by slowly adding 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid. Never add acid to peroxide.

    • Immerse the cleaned, dry substrates in the freshly prepared piranha solution for 30-60 minutes.

    • Carefully remove substrates and rinse extensively with DI water.

  • Method B (Plasma Treatment) :

    • Place cleaned, dry substrates in a plasma cleaner.

    • Treat with oxygen or air plasma for 2-5 minutes according to the manufacturer's instructions.

Step 3: Drying

  • Place the activated substrates in a glass petri dish.

  • Bake in an oven at 120°C for at least 1 hour to remove all traces of adsorbed water.[3]

  • Allow to cool to room temperature in a desiccator just before use.

Step 4: Silanization This step must be performed under anhydrous conditions to prevent polymerization of the silane in the solution.

  • Inside a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. For example, add 2 mL of this compound to 98 mL of anhydrous toluene.

  • Immediately immerse the cooled, activated glass substrates into the silanization solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. Higher temperatures (up to 200°C) can accelerate the reaction but require more specialized equipment.[8]

Step 5: Rinsing

  • Remove the substrates from the silanization solution.

  • Rinse them by dipping into a beaker of fresh anhydrous toluene to remove excess, unreacted silane.

  • Rinse again in a beaker of isopropanol to remove the toluene.

  • Dry the substrates with a stream of nitrogen or argon gas.

Step 6: Curing

  • Place the rinsed, dried substrates in an oven.

  • Bake at 120°C for 1 hour. This step drives the covalent bonding and cross-linking to completion and removes residual solvent and HCl.

Surface Characterization and Expected Results

The primary method for verifying the hydrophobicity of the modified surface is by measuring the static water contact angle. This provides a quantitative measure of surface wettability.

Surface Type Expected Water Contact Angle (θ) Surface Property
Uncleaned Glass20° - 50°Hydrophilic
Activated/Cleaned Glass< 10°Super-hydrophilic
This compound Coated Glass90° - 110°Hydrophobic

For more in-depth analysis, techniques such as X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of Si-C bonds, and Atomic Force Microscopy (AFM) can be used to assess surface morphology and roughness.[9]

Applications in Research and Drug Development

The creation of robust hydrophobic surfaces is crucial for a variety of high-tech applications:

  • Microfluidics : In "lab-on-a-chip" devices, hydrophobic channel walls are essential for preventing the non-specific adsorption of proteins, cells, and drug molecules, ensuring accurate assays and preventing cross-contamination.[10][11] This is particularly important in drug toxicity screening and the fabrication of drug delivery carriers.[10][12]

  • Drug Development : High-throughput screening (HTS) platforms benefit from hydrophobic coatings on microplates to minimize sample loss and ensure precise dispensing of small liquid volumes. The non-stick surface allows for more complete transfer of aqueous solutions.[1]

  • Cell Culture : Silanization of glassware can reduce the adherence of certain cell types, which is advantageous in specific cell culture applications where non-adherent growth is desired.[1][13]

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low Contact Angle / Poor Hydrophobicity1. Incomplete surface cleaning or activation. 2. Moisture contamination during silanization. 3. Degraded silane reagent.1. Repeat cleaning/activation protocol; ensure piranha is fresh. 2. Use fresh anhydrous solvent; perform reaction under inert gas. 3. Use a fresh, unopened bottle of this compound.
Hazy or Uneven Coating1. Silane concentration too high. 2. Premature polymerization in solution due to moisture. 3. Inadequate rinsing.1. Reduce silane concentration to 1-2%. 2. Ensure all glassware is oven-dried and solvent is anhydrous. 3. Increase rinsing time and use fresh solvent for each rinse step.
Poor Coating Durability1. Insufficient surface activation (low -OH density). 2. Incomplete curing.1. Increase activation time or use a more aggressive method. 2. Increase curing time or temperature (e.g., 120°C for 2 hours).

References

  • Gelest, Inc. (2015, October 1). This compound, 90% Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (2015, October 28). DI-n-HEXYLDICHLOROSILANE Safety Data Sheet. Retrieved from [Link]

  • Linde. (n.d.). Dichlorosilane Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Silanization. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). APPLICATION OF CHLOROSILANE FINISHES TO GLASS FIBERS USING THE AZEOTROPIC DISTILLATION METHOD. Retrieved from [Link]

  • REC Silicon. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). CN102795787A - Method for preparing superhydrophobic silica coating from water glass.
  • ResearchGate. (2025, August 5). Preparation and characterization of dimethyldichlorosilane modified SiO2/PSf nanocomposite membrane. Retrieved from [Link]

  • Deyhimi, F., & Coles, J. A. (1982). Rapid Silylation of a Glass Surface: Choice of Reagent and Effect of Experimental Parameters on Hydrophobicity. Helvetica Chimica Acta. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Silanizing glassware. Retrieved from [Link]

  • YouTube. (2024, June 1). Make Your Glass Super Hydrophobic - Soft99 Ultra Glaco Glass Coating. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Dipodal Silanes Greatly Stabilize Glass Surface Functionalization for DNA Microarray Synthesis and High-Throughput Biological Assays. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening. Retrieved from [Link]

  • Lehigh University. (n.d.). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Retrieved from [Link]

  • MDPI. (n.d.). Application of Microfluidics in Drug Development from Traditional Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023, January 11). Synthesis of superhydrophobic coatings based on silica nanostructure modified with organosilane compounds by sol–gel method for glass surfaces. Retrieved from [Link]

  • ResearchGate. (2017, October 16). How to make ITO glass hydrophobic?. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Microfluidics in Drug Development. Retrieved from [Link]

  • PubMed. (n.d.). Preparation of Water-Repellent Glass by Sol-Gel Process Using Perfluoroalkylsilane and Tetraethoxysilane. Retrieved from [Link]

  • PubMed. (2023, January 2). Microfluidics in drug delivery: review of methods and applications. Retrieved from [Link]

  • PubMed. (n.d.). The use of dynamic surface chemistries to control msc isolation and function. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, February 22). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Investigation of Diffusion Characteristics through Microfluidic Channels for Passive Drug Delivery Applications. Retrieved from [Link]

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Application Note & Protocols: Copolymerization of Divinyldichlorosilane for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the polymerization of divinyldichlorosilane (DVS) with various comonomers. This compound is a highly reactive difunctional monomer offering a unique pathway to silicon-containing polymers with tailored properties. Its two vinyl groups allow for polymerization, while the two chlorine atoms serve as reactive sites for subsequent functionalization or cross-linking. This dual reactivity makes it a compelling building block for advanced materials, including preceramic polymers for silicon carbide (SiC) synthesis, functional coatings, and novel elastomers. However, its reactivity also presents significant challenges, such as a propensity for uncontrolled cross-linking and high sensitivity to moisture. This document addresses these challenges by explaining the causality behind experimental choices, providing validated protocols, and offering insights into material characterization.

Introduction & Scientific Background

Properties and Reactivity of this compound (DVS)

This compound ((CH₂=CH)₂SiCl₂) is a volatile, corrosive liquid. Its utility in polymer science stems from two key reactive centers:

  • Vinyl Groups (CH₂=CH-): These groups are susceptible to addition polymerization via various mechanisms, including Ziegler-Natta catalysis, anionic, and radical pathways. The presence of two vinyl groups per molecule means that DVS can act as a cross-linking agent or, under controlled conditions, lead to polymers with pendant vinyl groups.

  • Chlorosilyl Group (-SiCl₂): The silicon-chlorine bonds are highly susceptible to nucleophilic attack, most notably by water. This hydrolysis reaction is rapid and exothermic, producing hydrochloric acid (HCl) and leading to the formation of siloxane (Si-O-Si) linkages.[1] While this sensitivity requires stringent anhydrous reaction conditions, it is also a powerful tool for post-polymerization modification to create stable, cross-linked networks.

Rationale for Copolymerization: Tailoring Material Properties

Homopolymerization of DVS often leads to intractable, highly cross-linked, and insoluble materials due to its difunctionality. Copolymerization with monofunctional comonomers is a critical strategy to control the polymer architecture and final properties. By incorporating a comonomer, a researcher can:

  • Control Cross-link Density: Adjusting the DVS-to-comonomer ratio allows for precise control over the number of cross-linking sites, tuning the material from a soluble linear polymer with pendant vinyl groups to a rigid thermoset.

  • Incorporate Desired Functionality: The comonomer can introduce specific chemical or physical properties. For example, copolymerizing with styrene could enhance thermal stability and processability, while copolymerizing with functional olefins could introduce specific side chains.

  • Improve Processability: The inclusion of comonomers can disrupt the polymer's crystallinity and improve its solubility in common organic solvents, simplifying purification and characterization.

Potential Applications

The resulting copolymers are precursors to a range of high-performance materials:

  • Preceramic Polymers: Organosilicon polymers can be pyrolyzed under an inert atmosphere to yield ceramic materials. Poly(vinylsilane) structures are known precursors for silicon carbide (SiC).[2][3]

  • Functional Materials: The reactive Si-Cl bonds in the polymer backbone can be functionalized post-polymerization to attach a wide array of organic groups, creating materials for chromatography, sensing, or biomedical applications.[4][5]

  • High-Performance Elastomers: Controlled hydrolysis of the Si-Cl bonds can form a stable siloxane network, resulting in thermally stable and chemically resistant elastomers.

Core Concepts in DVS Copolymerization

Mechanistic Pathways

The choice of polymerization mechanism is critical and depends on the selected comonomer and desired polymer architecture.

  • Ziegler-Natta Polymerization: This is one of the most effective methods for polymerizing α-olefins, including vinylsilanes.[2] Catalysts, typically mixtures of a transition metal halide (e.g., TiCl₄) and an organoaluminum compound (e.g., triethylaluminum, Al(C₂H₅)₃), can produce linear, high molecular weight polymers with stereochemical control.[6][7][8] This method is particularly useful for copolymerizing DVS with simple olefins like ethylene or propylene.

  • Anionic Polymerization: This "living" polymerization technique allows for excellent control over molecular weight and the synthesis of block copolymers.[9][10] However, the electrophilic silicon center in DVS can be susceptible to side reactions with common anionic initiators (e.g., organolithiums). Therefore, initiator selection and low reaction temperatures are crucial.

  • Radical Polymerization: While viable for vinyl groups, free-radical polymerization offers less control over polymer architecture and can more easily lead to premature gelation (cross-linking) with difunctional monomers like DVS.

Understanding Reactivity Ratios

In any copolymerization, the monomer reactivity ratios (r₁ and r₂) dictate the composition and sequence distribution of the resulting polymer chain.[11] The Mayo-Lewis equation describes this relationship.[12]

  • r₁ = k₁₁/k₁₂ : Ratio of the rate constant of a growing chain ending in monomer 1 adding another monomer 1 (k₁₁) versus adding monomer 2 (k₁₂).

  • If r₁ > 1 , the growing chain prefers to add its own kind of monomer.

  • If r₁ < 1 , it prefers to add the other monomer.

  • If r₁r₂ ≈ 1 , a random copolymer is formed.[11]

  • If r₁r₂ ≈ 0 , an alternating copolymer is formed.[12]

Determining the reactivity ratios for a DVS/comonomer pair is essential for predicting and controlling the final polymer microstructure. This is typically done by running several polymerization reactions at low conversion with varying initial monomer feed ratios and analyzing the resulting copolymer composition.[13][14]

Critical Challenge: Management of Si-Cl Bond Reactivity

The paramount challenge in working with DVS is its extreme sensitivity to moisture. All solvents and monomers must be rigorously dried, and all reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. Failure to do so will result in premature hydrolysis, HCl gas evolution, and uncontrolled cross-linking via siloxane bond formation.

Experimental Protocols

Mandatory Safety Precautions

This compound is corrosive, flammable, and reacts violently with water to produce toxic HCl gas. Always handle DVS inside a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat, is mandatory. Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.

Protocol 1: Ziegler-Natta Copolymerization of DVS with Propylene

This protocol describes the synthesis of a linear copolymer with pendant vinyl groups and reactive Si-Cl bonds, suitable for subsequent functionalization.

Causality: The Ziegler-Natta catalyst system is chosen for its efficiency in polymerizing non-polar olefins and its ability to yield high molecular weight polymers.[15] Using a large excess of the monofunctional comonomer (propylene) minimizes cross-linking by DVS.

Experimental Workflow Diagram

G cluster_prep System Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation prep1 Dry Glassware (Oven, >120°C) prep2 Purge with Argon (Schlenk Line) prep1->prep2 prep3 Prepare Anhydrous Solvent (Toluene) prep2->prep3 react1 Add Toluene & TiCl4 to Reactor prep3->react1 react2 Cool to 0°C react1->react2 react3 Slowly Add Al(C2H5)3 (Catalyst Formation) react2->react3 react4 Add DVS Comonomer react3->react4 react5 Introduce Propylene Gas (Constant Pressure) react4->react5 react6 React for 2-4 hours at 25-50°C react5->react6 work1 Terminate with Acidified Methanol (HCl/MeOH) react6->work1 work2 Precipitate Polymer in Hexane work1->work2 work3 Filter & Collect Solid work2->work3 work4 Dry under Vacuum work3->work4

Caption: Ziegler-Natta copolymerization workflow.

Step-by-Step Methodology:

  • Reactor Setup: Assemble a flame-dried, multi-neck Schlenk flask equipped with a magnetic stirrer, thermometer, gas inlet, and a condenser under a positive pressure of dry argon.

  • Solvent and Catalyst Addition: Transfer 200 mL of anhydrous toluene into the reactor via cannula. Cool the flask to 0°C in an ice bath. Add titanium tetrachloride (TiCl₄) dropwise via syringe.

  • Cocatalyst Addition: Slowly add triethylaluminum (Al(C₂H₅)₃) as a solution in toluene. A colored precipitate, the active catalyst, will form.[16] Stir the mixture at 0°C for 30 minutes.

  • Monomer Addition: Add the desired amount of freshly distilled this compound (DVS) to the reactor.

  • Polymerization: Warm the reactor to the desired temperature (e.g., 40°C) and introduce propylene gas at a constant pressure (e.g., 1 atm). Monitor the reaction progress by observing the uptake of propylene.

  • Termination: After the desired time, terminate the polymerization by slowly adding 20 mL of a 5% HCl solution in methanol. This deactivates the catalyst and protonates the polymer chain end.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like hexane.

  • Purification: Collect the polymer by filtration, wash with fresh hexane to remove residual monomers and catalyst residues, and dry under vacuum at 40°C to a constant weight.

ParameterTypical ValuePurpose
SolventAnhydrous TolueneInert reaction medium
CatalystTiCl₄Transition metal component
CocatalystAl(C₂H₅)₃Alkylating agent, activator
[Al]/[Ti] Molar Ratio2:1 to 4:1Activates the catalyst center
[Propylene]/[DVS] Ratio50:1 to 200:1Controls copolymer composition and prevents gelation
Temperature25 - 50 °CBalances reaction rate and catalyst stability
Reaction Time2 - 6 hoursDetermines polymer yield and molecular weight
Protocol 2: Post-Polymerization Modification via Hydrolysis

This protocol converts the soluble DVS copolymer from Protocol 1 into a stable, cross-linked polysiloxane network.

Causality: The Si-Cl bonds are hydrolytically unstable. This controlled hydrolysis reaction replaces the chlorine atoms with hydroxyl groups (silanols), which then rapidly condense to form strong, stable Si-O-Si (siloxane) bonds, creating a robust network structure.[5]

Reaction Scheme

Caption: Hydrolysis and condensation of a DVS copolymer.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the DVS copolymer (10 g) in 100 mL of a suitable solvent like tetrahydrofuran (THF).

  • Hydrolysis: In a separate flask, prepare a solution of 95 mL THF and 5 mL of water containing a base scavenger like pyridine or triethylamine (to neutralize the HCl byproduct).

  • Cross-linking: Slowly add the water/THF/base solution to the stirring polymer solution at room temperature. The solution will gradually become more viscous and may form a gel.

  • Curing: Cast the resulting solution into a mold or onto a surface and allow the solvent to evaporate. The material can be further cured by heating in an oven at 80-120°C for several hours to ensure complete condensation of the silanol groups.

  • Final Product: The final product is an insoluble, cross-linked solid.

Characterization of DVS Copolymers

Self-validating protocols require thorough characterization to confirm the desired outcome.

TechniqueInformation ObtainedExpected Result for DVS Copolymer
FTIR Spectroscopy Functional group identificationDisappearance of Si-Cl peak (~540 cm⁻¹). Appearance of Si-O-Si peak (broad, 1000-1100 cm⁻¹) after hydrolysis. Presence of C=C stretch (~1600 cm⁻¹).
¹H NMR Polymer microstructure, compositionSignals for vinyl protons (5.5-6.5 ppm). Signals from comonomer backbone. Integration allows for composition calculation.
²⁹Si NMR Silicon chemical environmentA shift from the dichlorosilane resonance to a siloxane resonance after hydrolysis, confirming the reaction at the silicon center.
GPC/SEC Molecular weight (Mw, Mn), Polydispersity (Đ)For the soluble precursor polymer, a controlled molecular weight and narrow polydispersity (Đ < 2) indicate a well-controlled polymerization.
TGA Thermal stability, ceramic yieldFor preceramic applications, a high char yield (>50%) at high temperatures (>800°C) under nitrogen is desirable.[3]
DSC Glass transition temperature (Tg)Provides information on the polymer's amorphous nature and service temperature range.[17]

Troubleshooting and Field-Proven Insights

  • Problem: Premature Gelation during polymerization.

    • Cause: The DVS concentration is too high, leading to excessive cross-linking.

    • Solution: Decrease the DVS-to-comonomer ratio in the initial feed. Lower the overall monomer concentration in the solvent.

  • Problem: Inconsistent Results / Low Yield.

    • Cause: Contamination with water or oxygen. Moisture deactivates the catalyst and causes uncontrolled side reactions.

    • Solution: Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents and monomers. Maintain a robust inert atmosphere throughout the entire process.

  • Problem: Broad Molecular Weight Distribution.

    • Cause: Poor temperature control, slow initiation, or presence of impurities causing chain transfer/termination.

    • Solution: Ensure efficient stirring and use a temperature-controlled bath. Purify all reagents thoroughly before use.

Conclusion

The copolymerization of this compound is a versatile yet demanding process for creating advanced silicon-containing polymers. Success hinges on a fundamental understanding of the monomer's dual reactivity and meticulous control over experimental conditions, particularly the exclusion of moisture. By employing strategies like Ziegler-Natta catalysis and carefully selecting comonomers, it is possible to synthesize soluble precursor polymers that can be subsequently transformed into robust, cross-linked materials. The protocols and insights provided in this guide offer a validated framework for researchers to explore the potential of DVS copolymers in applications ranging from high-temperature ceramics to functional elastomers.

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  • MDPI. (2021). Preparation and Properties of Poly(imide-siloxane) Copolymer Composite Films with Micro-Al2O3 Particles. [Link]

  • Polymer Science Class Notes. (n.d.). Reactivity ratios and copolymer composition. [Link]

  • PubMed Central. (2015). Reactivity ratios, and mechanistic insight for anionic ring-opening copolymerization of epoxides. [Link]

  • Wikipedia. (n.d.). Mayo–Lewis equation. [Link]

  • Wang, W. J., & Pan, C. Y. (n.d.). MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. [Link]

  • YouTube. (2022). Anionic Polymerization-Amphiphilic Copolymer-Preparation:Block Copolymer Micelles l Protocol Preview. [Link]

  • Semantic Scholar. (2011). Living Anionic Polymerization of 1,4-Divinylbenzene. [Link]

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Application Notes and Protocols for Analytical Monitoring of Divinyldichlorosilane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for In-Process Monitoring of Divinyldichlorosilane Reactions

This compound (DVDCS) is a pivotal bifunctional organosilane monomer utilized in the synthesis of a wide array of silicon-based materials, including specialty silicones, cross-linkers, and surface modification agents. The presence of two reactive vinyl groups and two hydrolyzable chlorine atoms makes it a versatile precursor, but also one whose reactions require stringent control to ensure product quality, consistency, and safety. Uncontrolled reactions can lead to the formation of undesirable oligomers, polymers, and other byproducts, significantly impacting the performance of the final material.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical methodologies for real-time and at-line monitoring of this compound reactions. The protocols detailed herein are designed to be robust and self-validating, providing the user with the necessary tools to gain deep mechanistic insights, optimize reaction conditions, and ensure the desired product specifications are met. The causality behind experimental choices is explained, grounding the protocols in fundamental chemical principles.

Understanding this compound Reactivity: A Prerequisite for Effective Monitoring

Effective analytical monitoring hinges on a thorough understanding of the potential reaction pathways of this compound. The primary modes of reaction involve the vinyl groups and the silicon-chlorine bonds.

Reactions at the Si-Cl Bond: Nucleophilic Substitution

The silicon-chlorine bonds are highly susceptible to nucleophilic attack. The most common and often unavoidable reaction is hydrolysis, which can be initiated by trace amounts of water.

  • Hydrolysis and Condensation: The initial hydrolysis of this compound yields divinylsilanediol, which is unstable and readily undergoes condensation to form siloxanes (oligomers and polymers). This is a critical reaction to monitor as it directly impacts the purity and properties of the final product.

Reactions Involving the Vinyl Groups

The vinyl groups can participate in a variety of addition reactions, most notably hydrosilylation, which is a common method for forming silicon-carbon bonds.

  • Hydrosilylation: In the presence of a catalyst (typically platinum-based), a Si-H bond can add across the vinyl double bond. Monitoring the consumption of the vinyl group is crucial for determining reaction progress. Side reactions, such as isomerization of the vinyl group, can also occur.

Common Synthetic Routes and Potential Impurities

Understanding the synthesis of this compound is key to anticipating potential impurities that may need to be monitored.

  • Direct Process: This industrial process involves the reaction of vinyl chloride with silicon metal in the presence of a copper catalyst.[1][2][3][4] Byproducts can include other vinylchlorosilanes, ethylchlorosilanes, and various oligomeric species.

  • Grignard Synthesis: The reaction of vinylmagnesium bromide with silicon tetrachloride is another common route.[5][6][7][8][9] Incomplete reaction can leave starting materials, and side reactions can generate various organomagnesium and silyl ether byproducts.

  • Hydrosilylation of Acetylene: The addition of dichlorosilane to acetylene can also produce this compound.[10][11][12] This reaction can be difficult to control and may result in a mixture of mono-, di-, and trisubstituted products.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Separation and Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a reaction mixture, making it ideal for monitoring this compound reactions.

Principle of Operation

Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase (in the GC column) and a mobile phase (an inert gas). The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Protocol for GC-MS Analysis of this compound Reactions

This protocol is designed for the routine analysis of reaction aliquots.

2.2.1. Sample Preparation:

  • Quenching: Immediately quench the reaction aliquot (typically 0.1 mL) in a dry, inert solvent (e.g., anhydrous hexane or toluene, 1 mL) to stop the reaction. The choice of solvent should be based on the reaction solvent and the solubility of the analytes.

  • Derivatization (Optional but Recommended for Hydrolysis Studies): To analyze for silanols, which are prone to condensation in the hot GC inlet, derivatization is necessary. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the quenched sample to convert the Si-OH groups to more stable Si-O-Si(CH₃)₃ groups.

  • Dilution: Further dilute the sample to an appropriate concentration for GC-MS analysis (typically in the low ppm range).

  • Internal Standard: Add a known amount of an internal standard (e.g., a stable hydrocarbon like dodecane or a non-reactive silane) for accurate quantification.

2.2.2. GC-MS Instrumental Parameters:

ParameterRecommended SettingRationale
GC Column Low-polarity 5% phenyl methyl siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for a wide range of organosilanes and is robust.[13]
Injector Temperature 250 °CEnsures rapid volatilization of the analytes without thermal degradation.
Injection Mode Split (e.g., 50:1) or SplitlessSplit mode is suitable for concentrated samples, while splitless is better for trace analysis.
Carrier Gas Helium, constant flow rate of 1.0-1.5 mL/minInert and provides good chromatographic efficiency.
Oven Temperature Program Initial: 40 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)This program provides good separation of volatile starting materials from higher boiling point oligomers.
MS Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 40-500Covers the expected mass range of this compound, its derivatives, and potential byproducts.

2.2.3. Data Analysis:

  • Qualitative Analysis: Identify peaks by comparing their mass spectra to a commercial library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Quantitative Analysis: Calculate the concentration of each component using the peak area ratio relative to the internal standard and a pre-established calibration curve.

Method Validation

A validated GC-MS method is crucial for reliable results.[13][14][15][16][17] Key validation parameters include:

  • Linearity: Demonstrate a linear relationship between concentration and response over the expected analytical range.

  • Accuracy: Determine the closeness of the measured value to the true value using spiked samples.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration at which an analyte can be reliably detected and quantified.

  • Specificity: Ensure the method can unequivocally identify the analyte in the presence of other components.

GCMS_Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Molecular Structure

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution and for quantitative analysis (qNMR). Both ¹H and ²⁹Si NMR are highly relevant for monitoring this compound reactions.

Principle of Operation

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the chemical environment of the nucleus, providing detailed information about molecular structure.

Protocol for NMR Analysis

3.2.1. Sample Preparation:

  • Aliquot Collection: Take a representative aliquot from the reaction mixture.

  • Solvent: Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent is critical to avoid interfering signals. For moisture-sensitive reactions, use anhydrous deuterated solvents.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with analyte signals (e.g., 1,3,5-trimethoxybenzene or maleic anhydride).

3.2.2. NMR Acquisition Parameters:

Parameter¹H NMR²⁹Si NMRRationale
Pulse Program Standard single pulse (zg30)Inverse-gated decoupling for quantitative analysis; DEPT for structural elucidationInverse-gated decoupling suppresses the Nuclear Overhauser Effect (NOE) for accurate quantification.[18] DEPT helps to determine the number of protons attached to silicon.
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton5 x T₁ of the slowest relaxing silicon nucleusEnsures complete relaxation of the nuclei for accurate integration.
Number of Scans 8-1664-1024 or moreHigher number of scans for ²⁹Si NMR is necessary due to the low natural abundance (4.7%) and lower gyromagnetic ratio of the ²⁹Si nucleus.[18]

3.2.3. Spectral Interpretation:

  • ¹H NMR: The vinyl protons of this compound typically appear as a complex multiplet between 5.8 and 6.2 ppm. Changes in the integration of this region relative to an internal standard can be used to monitor the consumption of the starting material. The appearance of new signals can indicate the formation of byproducts.

  • ²⁹Si NMR: this compound will have a characteristic chemical shift. The formation of siloxanes (Si-O-Si) will result in new signals at different chemical shifts, allowing for the direct monitoring of hydrolysis and condensation.[19][20][21]

NMR_Analysis

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Real-Time Reaction Tracking

In-situ FTIR spectroscopy allows for the continuous monitoring of a chemical reaction as it happens, without the need for sampling. This provides a wealth of kinetic and mechanistic information.

Principle of Operation

FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups absorb at characteristic frequencies, allowing for the identification and quantification of various components in a reaction mixture. Attenuated Total Reflectance (ATR) probes are commonly used for in-situ monitoring.[10][14][22][23][24][25][26][27]

Protocol for In-situ FTIR Monitoring

4.2.1. Experimental Setup:

  • Probe Insertion: Insert a clean, dry ATR-FTIR probe directly into the reaction vessel. Ensure the probe material (e.g., diamond, silicon) is compatible with the reaction chemistry.

  • Background Spectrum: Collect a background spectrum of the reaction solvent and any catalysts or initiators before adding the this compound.

  • Data Collection: Initiate data collection simultaneously with the start of the reaction. Collect spectra at regular intervals (e.g., every 30-60 seconds).

4.2.2. Key Vibrational Bands to Monitor:

Functional GroupWavenumber (cm⁻¹)Reaction Indication
Si-Cl ~550-650Consumption indicates reaction at the silicon center.
C=C (vinyl) ~1590-1610Consumption indicates reaction of the vinyl groups (e.g., hydrosilylation).
Si-O-Si (siloxane) ~1000-1100 (broad)Appearance indicates hydrolysis and condensation.
O-H (silanol) ~3200-3400 (broad)Appearance indicates hydrolysis.
Si-H ~2100-2250Consumption indicates progress of hydrosilylation.

4.2.3. Data Analysis:

  • Trend Analysis: Plot the absorbance of key peaks over time to generate reaction profiles for reactants, intermediates, and products.

  • Kinetic Modeling: Use the reaction profiles to determine reaction rates and orders.

Safety Considerations in Handling this compound

This compound is a hazardous chemical and requires careful handling.

  • Flammability: It is a flammable liquid and vapor.[24]

  • Corrosivity: It is corrosive and causes severe skin burns and eye damage.[24]

  • Reactivity with Water: It reacts with water to produce hydrochloric acid, which is also corrosive and toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[24]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of a spill, follow established emergency procedures.[15]

Conclusion

The analytical methods and protocols outlined in these application notes provide a robust framework for the comprehensive monitoring of this compound reactions. The synergistic use of GC-MS for detailed component analysis, NMR for structural elucidation and quantification, and in-situ FTIR for real-time kinetic studies empowers researchers and process chemists to achieve a deep understanding and precise control over their synthetic processes. By adhering to these validated methods and maintaining a strong focus on safety, the development of novel silicon-based materials with tailored properties can be significantly accelerated.

References

  • Chen, X., Cheng, Y., et al. (2019). In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards. Applied Spectroscopy, 73(11), 1299-1307. [Link]

  • Gelest, Inc. Grignard Reagents and Silanes. [Link]

  • Helmholtz-Zentrum Dresden-Rossendorf. Process control and real-time monitoring of Grignard reactions. [Link]

  • Mettler-Toledo. Reaction Monitoring with in situ infrared spectroscopy (FTIR-ATR). [Link]

  • Voorhoeve, R. J. H. (2025). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. ResearchGate. [Link]

  • Google Patents. Grignard processes with improved yields of diphenylchlorosilanes as products.
  • Gelest, Inc. (2015). Safety Data Sheet: this compound, 90%. [Link]

  • Azzopardi, M. J., & Arribart, H. (1996). In Situ FTIR Study of the Formation of an Organosilane Layer at the Silica/Solution Interface. In Adhesion International 1993 (pp. 207-210). CRC Press. [Link]

  • Zhang, J., et al. (2025). Cobalt-Catalyzed Chemoselective and Divergent Synthesis of Vinylsilanes through Hydrosilylation of Acetylene. ACS Catalysis. [Link]

  • Morin, M. A., et al. (2018). In‐line IR monitoring of the formation of a Grignard reagent followed by a carbonyl addition reaction. Angewandte Chemie International Edition, 57(44), 14563-14567. [Link]

  • Lanças, F. M., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412(20), 4873-4888. [Link]

  • Schwaighofer, E., et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Polymers, 12(11), 2473. [Link]

  • Journal of Population Therapeutics & Clinical Pharmacology. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • Voronkov, M. G., et al. (1984). Hydrosilylation of acetylene and monosubstituted acetylenes in the presence of rhodium complexes. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 33(10), 2115-2118. [Link]

  • Gun'ko, V. M., et al. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Nanoscale Research Letters, 14(1), 160. [Link]

  • ASTM International. (n.d.). Chlorosilane Emergency Response Guidelines, 2nd Edition. [Link]

  • Gun'ko, V. M., et al. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Nanoscale Research Letters, 14(1), 160. [Link]

  • Shen, Y., Qu, J., & Zhang, H. (1997). [Determination of chlorosilanes by gas chromatography]. Se pu = Chinese journal of chromatography, 15(3), 246–247. [Link]

  • Marciniec, B., et al. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Applied Sciences, 13(4), 2285. [Link]

  • Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. [Link]

  • Encyclopedia.pub. (2023). Direct Synthesis of Silicon Compounds. [Link]

  • ResearchGate. (n.d.). 29 Si NMR spectra of a methacrylate oligosiloxane resins (liquid state), b hybrimers (solid state). [Link]

  • Tondreau, A. M., et al. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. ACS Catalysis, 6(6), 3613-3623. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Semantic Scholar. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. [Link]

  • MDPI. (2021). Optimization and Validation of HS-GC/MS Method for the Controlled Release Study of Microencapsulated Specific Bioattractants for Target-Plaguicide Production. [Link]

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The Versatility of Divinyldichlorosilane in Crafting High-Performance Chromatography Stationary Phases: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the pursuit of enhanced selectivity, efficiency, and stability in chromatographic separations, the design of the stationary phase is paramount. Divinyldichlorosilane stands out as a potent bifunctional reagent for the surface modification of silica supports. Its dual vinyl groups offer a versatile platform for subsequent polymerizations and functionalizations, enabling the creation of a diverse range of stationary phases. This guide provides an in-depth exploration of the use of this compound in preparing chromatography stationary phases, from the fundamental reaction mechanisms to detailed experimental protocols and characterization techniques. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of this compound

Traditional chromatography stationary phases often rely on monofunctional silanes for surface modification. While effective, this approach can sometimes be limited in terms of ligand density and stability. This compound ((CH₂=CH)₂SiCl₂) offers a compelling alternative due to its unique molecular architecture. As a dichlorosilane, it can react with two surface silanol groups on the silica support, creating a more rigid and hydrolytically stable linkage compared to monochlorosilanes.

The true power of this reagent, however, lies in its twin vinyl functionalities. These terminal alkene groups act as reactive handles for a variety of subsequent chemical transformations, most notably:

  • Free-Radical Polymerization: To grow polymer chains directly from the silica surface, creating phases with high ligand density and unique selectivities.

  • Thiol-Ene "Click" Chemistry: A highly efficient and specific reaction for attaching thiol-containing molecules, allowing for the precise introduction of a wide array of chemical functionalities.[1]

This dual-nature—robust surface attachment and versatile reactivity—makes this compound a cornerstone for the development of advanced, tailor-made stationary phases for High-Performance Liquid Chromatography (HPLC).

The Foundational Step: Silanization of the Silica Support

The initial reaction involves the covalent bonding of this compound to the hydroxyl (-OH) groups present on the silica surface.[2] This process, known as silanization, is critically dependent on anhydrous conditions to prevent the premature hydrolysis of the highly reactive Si-Cl bonds.

Pre-treatment of the Silica Support: Activating the Surface

Before silanization, the silica support must be activated to ensure a sufficient population of accessible silanol groups. This is typically achieved by acid washing, which removes metallic impurities and hydrates the surface siloxane bridges (Si-O-Si) to form silanols (Si-OH).

Protocol 1: Silica Support Activation

  • Suspend the silica gel (e.g., 10 g of 5 µm spherical silica) in a 1:1 (v/v) solution of concentrated hydrochloric acid and deionized water.

  • Stir the slurry at room temperature for 4 hours.

  • Wash the silica extensively with deionized water until the filtrate is neutral (pH 7).

  • Perform a final rinse with methanol to remove excess water.

  • Dry the activated silica under high vacuum at 150°C for 12 hours to remove physically adsorbed water while retaining the surface silanol groups.

  • Store the activated silica in a desiccator until use.

The Silanization Reaction: Grafting the Divinyl Functionality

This step requires a moisture-free environment to prevent the self-polymerization of this compound and to ensure its efficient reaction with the silica surface. Anhydrous toluene is a common solvent for this reaction.

Protocol 2: Silanization with this compound

  • In a flame-dried, three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and a nitrogen inlet, add the activated silica (10 g).

  • Add 100 mL of anhydrous toluene to the flask and stir to create a uniform slurry.

  • Slowly add this compound (e.g., a 10% molar excess relative to the estimated surface silanol concentration) to the slurry under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 8-12 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the vinyl-functionalized silica and wash sequentially with anhydrous toluene, methanol, and diethyl ether to remove unreacted silane and by-products.

  • Dry the modified silica under vacuum at 60°C for 8 hours.

SilicaSurface [label=<

Silica Surface Si-OH Si-OH

];

DivinylSilane [label=<

This compound Cl-Si(CH=CH₂)₂-Cl

];

Intermediate [label=<

Intermediate Si-O-Si(CH=CH₂)₂-Cl + HCl

];

FinalProduct [label=<

Cross-linked Surface Si-O-Si(CH=CH₂)₂-O-Si + 2HCl

];

SilicaSurface -> Intermediate [label="+ this compound\n- HCl"]; Intermediate -> FinalProduct [label="+ Adjacent Si-OH\n- HCl"]; }

Figure 1: Silanization Reaction Workflow

Building the Stationary Phase: Leveraging the Vinyl Groups

The vinyl-functionalized silica serves as a versatile intermediate. The choice of the subsequent reaction will define the final properties of the stationary phase.

Method A: Free-Radical Polymerization for High-Density Phases

This method is ideal for creating stationary phases with a high density of organic ligands, such as in reversed-phase or ion-exchange chromatography. A common approach is the polymerization of monomers like styrene or acrylates.

Protocol 3: Surface-Initiated Free-Radical Polymerization

  • Suspend the vinyl-functionalized silica (5 g) in a suitable solvent (e.g., 50 mL of toluene).

  • Add the desired monomer (e.g., styrene for a polystyrene phase) and a free-radical initiator (e.g., azobisisobutyronitrile, AIBN).[3]

  • De-gas the mixture by bubbling with nitrogen for 30 minutes.

  • Heat the reaction to 70-80°C and stir for 24 hours under a nitrogen atmosphere.

  • Cool the mixture, filter the polymer-grafted silica, and wash extensively with toluene and methanol.

  • Dry the final stationary phase under vacuum.

Method B: Thiol-Ene "Click" Chemistry for Precise Functionalization

Thiol-ene chemistry offers a highly efficient and orthogonal approach to introduce specific functionalities.[4] This is particularly useful for creating specialty phases, such as those for chiral separations or affinity chromatography.

Protocol 4: Thiol-Ene "Click" Functionalization

  • Suspend the vinyl-functionalized silica (5 g) in a suitable solvent (e.g., 50 mL of a 1:1 mixture of methanol and dichloromethane).

  • Add the desired thiol-containing molecule (e.g., 1-octadecanethiol for a C18 phase) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).[1]

  • Irradiate the stirred slurry with a UV lamp (e.g., 365 nm) for 1-2 hours at room temperature.

  • Filter the functionalized silica and wash with methanol and diethyl ether.

  • Dry the final stationary phase under vacuum.

Figure 2: Subsequent Functionalization Pathways

End-Capping: Mitigating Unwanted Interactions

After the primary functionalization, unreacted silanol groups may still be present on the silica surface. These can cause undesirable interactions, such as peak tailing with basic analytes. End-capping is a secondary silanization step using a small, monofunctional silane to passivate these residual silanols.

Protocol 5: End-Capping the Stationary Phase

  • Suspend the functionalized stationary phase (5 g) in 50 mL of anhydrous toluene.

  • Add an end-capping reagent, such as trimethylchlorosilane (TMCS), in excess.

  • Reflux the mixture for 4-6 hours under a nitrogen atmosphere.

  • Cool, filter, and wash the end-capped stationary phase with toluene, methanol, and diethyl ether.

  • Dry the final product under vacuum.

Characterization of the Modified Silica

A thorough characterization is essential to confirm the success of each modification step and to understand the properties of the final stationary phase.

Technique Purpose Expected Outcome for Successful Modification
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups on the silica surface.Disappearance of Si-Cl peaks after silanization. Appearance of C=C stretching (~1630 cm⁻¹) and C-H peaks (~2850-3100 cm⁻¹) after vinyl functionalization. Characteristic peaks of the grafted polymer or thiol molecule.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material grafted onto the silica.A significant weight loss step corresponding to the decomposition of the organic layer.
Elemental Analysis To determine the elemental composition (C, H, N, S) of the modified silica.An increase in carbon and hydrogen content after each functionalization step.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the silica.Confirmation of the integrity of the spherical silica particles after modification.

Conclusion: A Platform for Innovation

The use of this compound as a precursor for chromatography stationary phases opens up a vast landscape for innovation. The robust, cross-linked attachment to the silica surface provides a stable foundation, while the versatile vinyl groups serve as a launchpad for a myriad of chemical transformations. By carefully selecting the subsequent functionalization chemistry, researchers can design and synthesize stationary phases with tailored selectivities and enhanced performance, driving advancements in separation science and analytical chemistry.

References

  • Schmid, M., et al. (2020). Thiol-ene photo-click immobilization of a chiral chromatographic ligand on silica particles. Journal of Chromatography A, 1623, 461187. Available at: [Link]

  • Lv, Y., et al. (2014). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Journal of Chromatography A, 1325, 127-134. Available at: [Link]

  • Bakry, R., et al. (2007). Silica particles encapsulated poly(styrene-divinylbenzene) monolithic stationary phases for micro-high performance liquid chromatography. Journal of Chromatography A, 1149(2), 201-212. Available at: [Link]

  • Alzena, A., et al. (2025). Synthesis of Vinyl Modified Silica as a High-Performance Liquid Chromatography Stationary Phase. Jurnal Kartika Kimia, 8(1), 41-51. Available at: [Link]

  • Abbasi, F., et al. (2021). Surface modification of silica nanoparticle using dichlorodimethylsilane for preparation of self-cleaning coating based on polyurethane and polydimethylsiloxane. Journal of Polymer Research, 28(8). Available at: [Link]

  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. University of Southern Mississippi. Available at: [Link]

  • Musante, L., et al. (2006). Synthesis and characterization of functionalized silica as fillers of polymeric systems. Journal of Sol-Gel Science and Technology, 37, 131-139. Available at: [Link]

  • Chromedia. (n.d.). A New Concept of End-capping for Reversed Phase Silica Material: Conversion of Silanol Groups to Siloxane Bond by Heating. Available at: [Link]

  • Guo, Y., et al. (2018). A novel zwitterionic HILIC stationary phase based on "thiol-ene" click chemistry between cysteine and vinyl silica. Talanta, 188, 529-536. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Divinyldichlorosilane Reactivity Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Divinyldichlorosilane (DVDCS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on controlling the reactivity of this versatile yet challenging reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to handle DVDCS safely and effectively, ensuring the success and reproducibility of your synthetic endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary safety concerns when handling this compound and how can I mitigate them?

    • My this compound reagent is cloudy or has a precipitate. Can I still use it?

    • How should I properly store this compound to maintain its reactivity?

  • Troubleshooting Guide: Uncontrolled Reactions and Side Products

    • My hydrolysis reaction with this compound is too rapid and forms insoluble polymers. How can I achieve a controlled reaction to obtain soluble siloxanes?

    • I am observing significant side product formation in my Grignard reaction with this compound. What are the likely causes and solutions?

    • My hydrosilylation reaction with this compound is sluggish or fails to initiate. What factors could be responsible?

  • Experimental Protocols

    • Protocol 1: Controlled Hydrolysis of this compound

    • Protocol 2: Grignard Reaction with this compound for the Synthesis of Divinyldialkylsilanes

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound and how can I mitigate them?

A1: this compound is a highly flammable and corrosive liquid that reacts with moisture to produce hydrochloric acid (HCl) gas.[1][2] The primary hazards are its flammability, corrosivity, and the generation of toxic and corrosive HCl upon contact with water or moist air.

Mitigation Strategies:

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood.[2] Ensure that an emergency eye wash station and safety shower are readily accessible.[1][2] Use explosion-proof electrical equipment and proper grounding procedures to prevent static discharge.[1][3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, a face shield, and a flame-retardant lab coat.[1][2] Do not wear contact lenses.[1] Respiratory protection may be necessary for certain operations.[1]

  • Handling Procedures: Work under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[2] Use only non-sparking tools.[1][3] Keep the container tightly closed when not in use.[1][2][3]

  • Spill and Fire Response: In case of a spill, eliminate all ignition sources and contain the spill with an inert absorbent material.[1][3] For fires, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2] Do not use water directly on a spill or fire, as this will exacerbate the release of HCl gas.[1]

Q2: My this compound reagent is cloudy or has a precipitate. Can I still use it?

A2: Cloudiness or the presence of a white precipitate in your this compound reagent is a strong indication of hydrolysis.[4] This occurs when the reagent has been exposed to moisture, leading to the formation of siloxanes, which are often insoluble. The presence of these impurities will reduce the concentration of the active dichlorosilane, potentially leading to incomplete reactions and the introduction of unwanted byproducts. It is generally not recommended to use a reagent that shows visible signs of decomposition. For optimal results, it is best to use a fresh, clear bottle of this compound.

Q3: How should I properly store this compound to maintain its reactivity?

A3: Proper storage is critical for maintaining the stability and reactivity of this compound. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1][2][3] It is also crucial to store it away from incompatible materials such as acids, alcohols, oxidizing agents, and bases.[1][3] For long-term storage, refrigeration in a properly rated flammable storage refrigerator is recommended.[3]

Troubleshooting Guide: Uncontrolled Reactions and Side Products

Q1: My hydrolysis reaction with this compound is too rapid and forms insoluble polymers. How can I achieve a controlled reaction to obtain soluble siloxanes?

A1: The rapid and uncontrolled hydrolysis of this compound is a common issue due to its high reactivity with water. This often leads to the formation of high molecular weight, cross-linked polysiloxanes that are insoluble. To control this reaction and obtain soluble oligomers or polymers, you need to carefully manage the reaction conditions.

Causality and Solutions:

  • Stoichiometry of Water: The amount of water is critical. A large excess of water will lead to rapid and complete hydrolysis and condensation. By carefully controlling the stoichiometry of water, you can favor the formation of linear or cyclic siloxanes.

  • Reaction Temperature: Lowering the reaction temperature will decrease the rate of both hydrolysis and condensation, allowing for better control.

  • Solvent: Using a non-polar organic solvent, such as toluene or diethyl ether, can help to dilute the reactants and moderate the reaction rate.

  • Addition Rate: The slow, dropwise addition of either the this compound to a water/solvent mixture or vice versa is crucial for maintaining control.

Workflow for Controlled Hydrolysis:

G cluster_0 Controlled Hydrolysis Workflow start Start: Prepare reaction vessel under inert atmosphere solvent Add appropriate solvent (e.g., Toluene) start->solvent cool Cool the reaction mixture (e.g., 0 °C) solvent->cool reagent_addition Slowly add this compound to a mixture of water and solvent cool->reagent_addition monitoring Monitor reaction progress (e.g., GC-MS, NMR) reagent_addition->monitoring workup Aqueous workup to remove HCl monitoring->workup product Isolate soluble siloxane product workup->product

Caption: Workflow for controlled hydrolysis of this compound.

Q2: I am observing significant side product formation in my Grignard reaction with this compound. What are the likely causes and solutions?

A2: Grignard reactions with chlorosilanes can be challenging due to the high reactivity of the Grignard reagent, which is a strong nucleophile and a strong base.[5] Side reactions can arise from several factors.

Common Issues and Troubleshooting Steps:

Issue Likely Cause Solution
Incomplete Reaction Poor quality Grignard reagent, insufficient stoichiometry of Grignard reagent.Titrate the Grignard reagent before use to determine its exact concentration. Use a slight excess of the Grignard reagent.
Formation of Siloxanes Presence of water in the reaction mixture.Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions with dry solvents.[6]
Wurtz-type Coupling Reaction of the Grignard reagent with unreacted alkyl halide.Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent preparation to minimize its concentration.
Polymerization Uncontrolled reaction temperature leading to side reactions.Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the Grignard reagent to the this compound.

Logical Relationship Diagram for Troubleshooting Grignard Reactions:

G issue Side Products in Grignard Reaction incomplete Incomplete Reaction issue->incomplete siloxanes Siloxane Formation issue->siloxanes coupling Wurtz Coupling issue->coupling polymer Polymerization issue->polymer solution1 Titrate Grignard Use slight excess incomplete->solution1 solution2 Ensure Anhydrous Conditions siloxanes->solution2 solution3 Slow Alkyl Halide Addition coupling->solution3 solution4 Maintain Low Temperature polymer->solution4

Caption: Troubleshooting guide for Grignard reactions with this compound.

Q3: My hydrosilylation reaction with this compound is sluggish or fails to initiate. What factors could be responsible?

A3: Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful reaction for modifying the vinyl groups of this compound derivatives. However, its success is highly dependent on the catalyst and reaction conditions.

Potential Causes and Solutions:

  • Catalyst Inactivity: The platinum catalyst (e.g., Karstedt's or Speier's catalyst) may be poisoned or inactive.[7]

    • Solution: Ensure the catalyst is fresh and has been stored properly. Certain functional groups in the substrate or impurities in the solvent can act as catalyst poisons. Purify all reagents and solvents before use.

  • Inappropriate Catalyst Choice: Not all hydrosilylation catalysts are suitable for all substrates.

    • Solution: Different catalysts can offer different reactivity and selectivity.[8] Consider screening other transition metal catalysts, such as those based on rhodium or iridium, which may be more effective for your specific substrate.[8][9]

  • Low Reaction Temperature: The reaction may require thermal activation to initiate.

    • Solution: Gently warm the reaction mixture to the temperature recommended for the specific catalyst being used. Some catalysts are designed for heat-triggered activation.[10]

  • Presence of Inhibitors: Certain compounds can inhibit the catalytic cycle.

    • Solution: Ensure that the reaction is free from potential inhibitors, which can sometimes be present in commercial reagents or solvents.

Experimental Protocols

Protocol 1: Controlled Hydrolysis of this compound

Objective: To synthesize low molecular weight vinyl-functional siloxane oligomers.

Materials:

  • This compound (DVDCS)

  • Toluene (anhydrous)

  • Deionized water

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas inlet.

  • Charge the flask with a mixture of toluene and deionized water (e.g., 10:1 v/v).

  • Cool the flask to 0 °C in an ice bath.

  • Under a positive pressure of inert gas, slowly add the this compound dropwise to the stirred toluene/water mixture over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the HCl byproduct.

  • Separate the organic layer and wash it with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the vinyl-functional siloxane product.

Protocol 2: Grignard Reaction with this compound for the Synthesis of Divinyldialkylsilanes

Objective: To synthesize a divinyldialkylsilane via nucleophilic substitution.

Materials:

  • This compound (DVDCS)

  • Magnesium turnings

  • Alkyl bromide (e.g., ethyl bromide)

  • Diethyl ether (anhydrous)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride solution

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Addition funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Preparation: a. Place magnesium turnings in an oven-dried, three-necked round-bottom flask under an inert atmosphere. b. Add a small crystal of iodine. c. In an addition funnel, place a solution of the alkyl bromide in anhydrous diethyl ether. d. Add a small amount of the alkyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux. e. Once initiated, add the remaining alkyl bromide solution dropwise to maintain a gentle reflux. f. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with this compound: a. In a separate oven-dried flask, dissolve this compound in anhydrous diethyl ether under an inert atmosphere and cool to 0 °C. b. Slowly add the prepared Grignard reagent to the this compound solution via a cannula or an addition funnel. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup: a. Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with diethyl ether. d. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by distillation to obtain the pure divinyldialkylsilane.

References

  • Gelest, Inc. (2015). This compound, 90% Safety Data Sheet. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound 1745-72-8: High-Purity Supplier & Manufacturer for Silicone Polymer Synthesis. [Link]

  • Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid.
  • Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry.
  • Synthesis of dimethyldiphenylsilicone oils by contrary hydrolysis of diphenyldichlorosilane and dimethyldichlorosilane.
  • Synthesis and chemical modification of poly(divinylsiloxane).
  • Grignard Reaction. Organic Chemistry Portal.
  • Formation and reaction of a Grignard reagent. University of Wisconsin-Madison Chemistry Department.
  • HYDROLYSIS. University of California, Davis.
  • From silicon to silicones without dimethyldichlorosilane: direct green mechanochemical synthesis of methylmethoxysilanes from silicon and dimethyl ether. Green Chemistry (RSC Publishing).
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Troubleshooting common side reactions with Diethyldifluorosilane. Benchchem.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Hydrosilylation C
  • Grignard Reagents. Chemistry LibreTexts.
  • Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum C
  • The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie.
  • Spatially Controlled Highly Branched Vinylsilicones. MDPI.
  • Selective hydrosilylation of allyl chloride with trichlorosilane. PMC - NIH.
  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry.
  • Nucleophiles and Electrophiles. Master Organic Chemistry.
  • Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Girolami Group Website - University of Illinois.
  • Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI.
  • Screening of Hydrolysis Conditions for Disiloxane 1d.
  • 6.
  • 5.4: Hydrolysis Reactions. Chemistry LibreTexts.
  • Stability of methacholine chloride solutions under different storage conditions over a 9 month period. PubMed.
  • Diels Alder Reaction Mechanism and Product Trick by Leah4sci. YouTube.
  • Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. YouTube.
  • The investigation on the synthesis of periodic polymers with the 1,1-diphenylethylene (DPE) derivatives via living anionic polymerization.
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • 18.04 Predicting Products of Nucleophilic Substitution Reactions. YouTube.

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Side reactions of Divinyldichlorosilane and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Divinyldichlorosilane (DVCS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive monomer. Here, we address common experimental challenges, focusing on the causality of side reactions and providing field-proven troubleshooting strategies.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during your experiments with this compound.

Problem 1: My reaction vial starts fuming and a white precipitate forms when I handle this compound.
  • Probable Cause: This is a classic sign of hydrolysis. This compound is extremely sensitive to atmospheric moisture. The silicon-chlorine (Si-Cl) bonds are highly electrophilic and react rapidly with water (a nucleophile) to form silanols (Si-OH) and hydrogen chloride (HCl) gas, which is observed as fumes. These silanol intermediates are unstable and quickly condense with each other, eliminating water to form siloxane bonds (Si-O-Si). This process continues, leading to the formation of insoluble white polysiloxane oligomers or polymers.[1][2]

  • Solution & Protocol:

    • Implement Strict Anhydrous & Inert Conditions: All reactions must be performed under a dry, inert atmosphere, such as nitrogen or argon, using either a glovebox or Schlenk line techniques.

    • Glassware Preparation: All glassware must be rigorously dried before use, typically by flame-drying under vacuum or oven-drying at >120°C for several hours and allowing it to cool in a desiccator or under an inert atmosphere.

    • Solvent & Reagent Purity: Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent. Ensure all other reagents are free from water.

    • Controlled Reagent Transfer: Transfer this compound and other reagents using gas-tight syringes or cannulas.

Caption: Uncontrolled hydrolysis of this compound.

Problem 2: My Grignard reaction resulted in a low yield of the desired substituted silane.
  • Probable Cause: Grignard reagents (R-MgX) are potent nucleophiles but also strong bases.[3][4] Several side reactions can consume the Grignard reagent or the silane:

    • Incomplete Substitution: The second chloride on the silicon is less reactive than the first due to steric hindrance and electronic effects. Insufficient Grignard reagent or suboptimal reaction conditions can lead to a mixture of mono- and di-substituted products.

    • Wurtz-type Coupling: Some reactive silanes can undergo coupling reactions with magnesium metal, especially in THF.[5]

    • Byproduct Interference: The magnesium halide byproduct (e.g., MgCl2) can complex with the Grignard reagent, altering its reactivity.[6]

  • Solution & Protocol:

    • Control Stoichiometry & Addition Order: For full substitution, use a slight excess of the Grignard reagent (e.g., 2.1 equivalents). For partial substitution, "reverse addition" (adding the Grignard reagent slowly to a solution of the silane) is often preferred.[5]

    • Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for these substitution reactions as it facilitates more facile substitution.[5]

    • Temperature Control: Maintain the reaction at a low temperature (e.g., 0°C) during the addition to minimize side reactions, then allow it to warm to room temperature or gently heat to drive the reaction to completion.

    • Use Fresh Grignard Reagent: Ensure the Grignard reagent is freshly prepared and titrated to confirm its concentration before use.

Grignard_Troubleshooting Start Start: DVCS + 2 R-MgX Desired Desired Product: (CH2=CH)2SiR2 Start->Desired Correct Stoichiometry & Conditions Side1 Side Product: Mono-substitution (CH2=CH)2SiRCl Start->Side1 Insufficient R-MgX or Reverse Addition Side2 Side Product: Grignard Consumption (e.g., by trace H2O) Start->Side2 Contamination Sol1 Use >2 eq. R-MgX Optimize Temperature Sol2 Use Reverse Addition for Mono-substitution Side1->Sol2 Sol3 Ensure Anhydrous Conditions Side2->Sol3

Caption: Troubleshooting Grignard reactions with DVCS.

Problem 3: My hydrosilylation reaction is giving a mixture of products instead of the single desired isomer.
  • Probable Cause: Hydrosilylation, the addition of a Si-H bond across the vinyl group's double bond, can result in two different regioisomers: the α-adduct (Markovnikov addition) and the β-adduct (anti-Markovnikov addition). The product distribution is highly dependent on the choice of catalyst, solvent, and temperature.[7][8] While platinum-based catalysts like Speier's or Karstedt's typically favor the anti-Markovnikov product, side reactions like dehydrogenative silylation can also occur.[9][10]

  • Solution & Protocol:

    • Catalyst Selection is Key:

      • For anti-Markovnikov (β-adduct) products, use platinum-based catalysts (e.g., Speier's acid, Karstedt's catalyst).[8][9]

      • For Markovnikov (α-adduct) products, specific ruthenium-based catalysts are highly effective.[8]

    • Optimize Reaction Conditions: Run small-scale trials to optimize temperature and catalyst loading. Lower temperatures often increase selectivity.

    • Inhibitor Use: In some cases, adding a mild inhibitor can suppress side reactions without stopping the desired hydrosilylation.

Caption: Catalyst control of regioselectivity in hydrosilylation.

Frequently Asked Questions (FAQs)
QuestionAnswer
Q1: How should I properly store this compound? This compound must be stored in a tightly sealed container under a positive pressure of a dry, inert gas like nitrogen or argon. The storage area should be cool, dry, well-ventilated, and away from sources of ignition and incompatible substances such as water, alcohols, amines, and strong bases.[11]
Q2: What are the primary reactive sites on the this compound molecule? There are two key reactive sites: 1) The Si-Cl bonds: These are highly polarized and susceptible to attack by nucleophiles (e.g., water, alcohols, Grignard reagents).[12][13] 2) The Vinyl C=C double bonds: These groups can undergo addition reactions like hydrosilylation, polymerization, or act as dienophiles in cycloadditions.[14]
Q3: Can this compound self-polymerize during storage? Yes, though slow, it can happen. Trace moisture can initiate hydrolysis, leading to the formation of reactive silanols that can catalyze polymerization. The presence of other impurities can also initiate radical polymerization of the vinyl groups. Always use freshly distilled or recently purchased material for best results.
Q4: I need to make well-defined divinylsiloxane oligomers. How can I control the hydrolysis reaction? To avoid uncontrolled polymerization into an insoluble gel, you must control the stoichiometry of water and the reaction rate. A common method is slow, controlled hydrolysis . This involves dissolving the this compound in a non-polar, anhydrous solvent (like toluene) and slowly adding a stoichiometric amount of water (often dissolved in a miscible solvent like acetone or THF) at low temperatures. An HCl scavenger (like a tertiary amine) is often included to neutralize the byproduct.
Experimental Protocol: Controlled Hydrolysis for Divinylsiloxane Oligomer Synthesis

This protocol provides a framework for controlling the reaction between this compound and water to favor the formation of soluble, low-molecular-weight oligomers.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Ensure the system is under a positive pressure of dry nitrogen.

  • Reagents:

    • Charge the flask with anhydrous toluene and this compound (1.0 eq).

    • Cool the flask to 0°C using an ice bath.

    • In the dropping funnel, prepare a solution of deionized water (1.0 eq) and anhydrous pyridine (2.0 eq, as an HCl scavenger) in anhydrous THF.

  • Reaction: Add the water/pyridine/THF solution dropwise to the stirred silane solution over 1-2 hours, maintaining the temperature at 0°C.

  • Workup:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

    • A precipitate of pyridine hydrochloride will form. Filter this solid under an inert atmosphere.

    • Remove the solvents from the filtrate under reduced pressure to yield the divinylsiloxane oligomers as a clear oil or viscous liquid.

  • Characterization: The product can be characterized by NMR (¹H, ¹³C, ²⁹Si) and GPC to determine the structure and molecular weight distribution.

References
  • Hydrosilylation of 1-alkenes with dichlorosilane. (n.d.). Google Books.
  • Synthesis and chemical modification of poly(divinylsiloxane) | Request PDF. (n.d.).
  • Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. (n.d.).
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Almeida, L. D., Wang, H., Junge, K., Cui, X., & Beller, M. (2021). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts.
  • Hydrosilylation Reactions C
  • Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. (n.d.).
  • Hydrosilylation C
  • Impact of reaction products on the Grignard reaction with silanes and ketones. (n.d.).
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest, Inc.
  • Guidance on Storage and Handling of Chlorin
  • Nucleophiles and Electrophiles. (2012). Master Organic Chemistry.
  • Nucleophilic substitution. (n.d.). Wikipedia.
  • Diels-Alder Reactions. (2021). Chad's Prep.

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Technical Support Center: Optimizing Reaction Conditions for Divinyldichlorosilane Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of divinyldichlorosilane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging monomer. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this compound polymerization and achieve your desired polymeric structures.

Introduction to the Polymerization of this compound

This compound is a bifunctional monomer that presents unique opportunities and challenges in polymer synthesis. Its two vinyl groups are susceptible to polymerization via various mechanisms, including radical and anionic routes, while the two chloro-substituents on the silicon atom are highly reactive towards hydrolysis and polycondensation. This dual reactivity allows for the synthesis of a range of polymeric architectures, from linear to highly cross-linked materials. However, controlling the interplay between these reactive sites is critical to obtaining well-defined polymers and avoiding common pitfalls such as premature gelation.

This guide will focus on two primary approaches for the polymerization of this compound: a two-step method involving the synthesis of a cyclic precursor followed by ring-opening polymerization, which offers excellent control over the polymer structure, and direct polymerization methods, which are more straightforward but require careful optimization to manage side reactions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions and concerns that researchers encounter when working with this compound.

Q1: What are the main challenges in polymerizing this compound?

A1: The primary challenges stem from the monomer's dual reactivity. The vinyl groups can lead to cross-linking and gelation, while the silicon-chloride bonds are highly susceptible to hydrolysis, which can lead to uncontrolled polycondensation. Managing these competing reaction pathways is the key to successful polymerization.

Q2: What are the most common methods for polymerizing this compound?

A2: The most successful and controlled method reported is a two-step process: first, the synthesis of hexavinylcyclotrisiloxane from this compound, followed by anionic ring-opening polymerization (AROP) of the cyclic monomer.[1] Direct polymerization methods, such as hydrolytic polycondensation or free-radical polymerization of the vinyl groups, are also possible but are more challenging to control.

Q3: Why is monomer purity so critical for this polymerization?

A3: Impurities, especially water, can initiate premature and uncontrolled hydrolysis of the Si-Cl bonds, leading to the formation of silanols and subsequent polycondensation. This can result in a complex mixture of oligomers and cross-linked gels. For controlled polymerization, particularly anionic polymerization, rigorous purification of the monomer and all reagents is essential.[2]

Q4: How can I avoid premature gelation during polymerization?

A4: Gelation is a common issue due to the presence of two vinyl groups per monomer. Strategies to avoid gelation include:

  • High dilution: Performing the polymerization at low monomer concentrations can favor intramolecular cyclization over intermolecular cross-linking.

  • Controlled/living polymerization techniques: Methods like anionic ring-opening polymerization (AROP) of a cyclic precursor can produce linear polymers with controlled molecular weights and low polydispersity.[1]

  • Chain transfer agents: In radical polymerization, the use of a chain transfer agent can help to control the molecular weight and delay the onset of gelation.

Q5: What are the typical properties of polymers derived from this compound?

A5: The properties of the resulting polymers, known as polyvinylsiloxanes, depend heavily on their structure. Linear polyvinylsiloxanes are typically viscous liquids or elastomers, while cross-linked materials are rigid solids.[1][2] These materials are known for their thermal stability, chemical resistance, and biocompatibility, making them suitable for a variety of applications, including dental impressions and medical devices.[1][2]

Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve specific issues you may encounter during your experiments.

Issue 1: Premature Gelation or Formation of an Insoluble Product
Potential Cause Explanation Suggested Solution(s)
High Monomer Concentration At high concentrations, the probability of intermolecular reactions (cross-linking) between growing polymer chains is significantly increased, leading to the rapid formation of a three-dimensional network (gel).- Decrease the monomer concentration in the reaction mixture. - Consider a "starved feed" or semi-batch process where the monomer is added slowly over time to maintain a low instantaneous concentration.
Uncontrolled Radical Polymerization Free-radical polymerization of divinyl monomers is notoriously difficult to control and often leads to early gelation due to the high reactivity of the propagating radicals.- Implement a controlled/living radical polymerization (CRP) technique, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to better control the growth of polymer chains.[3][4] - Add a chain transfer agent to limit the molecular weight of the polymer chains.
Spontaneous Hydrolytic Polycondensation Trace amounts of water in the reaction system can hydrolyze the Si-Cl bonds to form reactive silanol groups, which then undergo condensation to form a cross-linked siloxane network.- Rigorously dry all solvents, the monomer, and the reaction glassware. - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Issue 2: Low Polymer Yield or Incomplete Monomer Conversion
Potential Cause Explanation Suggested Solution(s)
Inefficient Initiation The chosen initiator may not be effective at the reaction temperature, or its concentration may be too low to generate a sufficient number of initiating species.- Select an initiator with a suitable decomposition temperature for your reaction conditions.[5] - Optimize the initiator concentration. A higher concentration will generally lead to a faster reaction rate but may also result in lower molecular weight polymers.[6][7]
Presence of Inhibitors Commercial monomers often contain inhibitors to prevent premature polymerization during storage. Oxygen is also a potent inhibitor of radical polymerization.- Remove the inhibitor from the monomer before use, for example, by passing it through a column of activated alumina or by distillation under reduced pressure. - Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by sparging with an inert gas.
Side Reactions Consuming Monomer Side reactions, such as the reaction of the initiator with the solvent or impurities, can consume the initiating species before they can react with the monomer.- Ensure the purity of all reagents and solvents.[2] - Choose a solvent that is inert under the reaction conditions.
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Potential Cause Explanation Suggested Solution(s)
Slow Initiation Compared to Propagation If the initiation of new polymer chains is slow compared to the rate at which existing chains grow, the chains will have different growth times, resulting in a broad distribution of molecular weights.- For anionic polymerization, use a fast and efficient initiator like n-butyllithium. - For radical polymerization, choose an initiator that decomposes rapidly at the reaction temperature to generate a high initial concentration of radicals.
Chain Transfer Reactions Chain transfer to monomer, solvent, or polymer can terminate a growing chain and initiate a new one, leading to a broader molecular weight distribution.- Select a solvent with a low chain transfer constant.[8] - Lower the reaction temperature to reduce the rate of chain transfer reactions.
Inhomogeneous Reaction Conditions Poor mixing or temperature gradients within the reactor can lead to different polymerization rates in different regions, resulting in a broad PDI.- Ensure efficient stirring throughout the reaction. - Use a temperature-controlled reaction setup to maintain a uniform temperature.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments related to the polymerization of this compound.

Protocol 1: Monomer and Solvent Purification

Causality: The success of controlled polymerization, especially anionic polymerization, is highly dependent on the absence of protic impurities like water and alcohols. These impurities can terminate the living polymer chains and react with the Si-Cl bonds.

Materials:

  • This compound

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene)

  • Drying agent (e.g., calcium hydride (CaH₂), sodium/benzophenone ketyl)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

Procedure:

  • Solvent Purification (THF): a. Pre-dry THF over CaH₂ for at least 24 hours. b. Decant the THF into a flask containing sodium wire and benzophenone under an inert atmosphere. c. Reflux the solvent until a deep blue or purple color persists, indicating the formation of the benzophenone ketyl radical anion, which is a sign of anhydrous and oxygen-free conditions. d. Distill the purified THF directly into the reaction flask under an inert atmosphere immediately before use.

  • Monomer Purification (this compound): a. Stir the this compound over a small amount of CaH₂ for several hours to remove bulk water. b. Perform a fractional distillation of the monomer under a dry, inert atmosphere. Collect the fraction that boils at the correct temperature (139-140 °C at atmospheric pressure). c. Store the purified monomer under an inert atmosphere and use it as soon as possible.

Protocol 2: Synthesis of Poly(divinylsiloxane) via Anionic Ring-Opening Polymerization (AROP)

This two-step method provides excellent control over the polymerization process, yielding linear polymers with predictable molecular weights and narrow molecular weight distributions.[1]

Step 1: Synthesis of Hexavinylcyclotrisiloxane

Causality: This step converts the difunctional this compound into a cyclic monomer, which can then undergo controlled ring-opening polymerization without the risk of cross-linking.

Materials:

  • Purified this compound

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Anhydrous diethyl ether

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser under a nitrogen atmosphere, dissolve this compound in anhydrous diethyl ether.

  • In the dropping funnel, prepare a solution of DMSO and triethylamine in diethyl ether.

  • Cool the reaction flask to 0 °C in an ice bath.

  • Slowly add the DMSO/triethylamine solution to the this compound solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water to remove any remaining salts and DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude hexavinylcyclotrisiloxane.

  • Purify the cyclic monomer by vacuum distillation or recrystallization.

Step 2: Anionic Ring-Opening Polymerization (AROP) of Hexavinylcyclotrisiloxane

Causality: The AROP of the cyclic monomer allows for the controlled, sequential addition of monomer units to a living anionic chain end, preventing cross-linking and enabling the synthesis of well-defined linear polymers.

Materials:

  • Purified hexavinylcyclotrisiloxane

  • Anhydrous THF

  • Anionic initiator (e.g., n-butyllithium in hexanes)

  • Terminating agent (e.g., methanol)

Procedure:

  • In a flame-dried and argon-purged reaction flask, dissolve the purified hexavinylcyclotrisiloxane in anhydrous THF.

  • Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly add the anionic initiator (e.g., n-butyllithium) dropwise to the stirred solution. The reaction mixture may develop a characteristic color.

  • Allow the polymerization to proceed for the desired time, monitoring the conversion by taking aliquots for analysis (e.g., by GC or NMR).

  • Terminate the polymerization by adding a small amount of a protic solvent, such as methanol.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.

  • Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

Data Presentation

Table 1: Recommended Starting Conditions for AROP of Hexavinylcyclotrisiloxane

ParameterRecommended RangeRationale
Monomer Concentration 0.1 - 1.0 MLower concentrations can help to minimize side reactions.
Initiator Concentration Dependent on target molecular weightThe molar ratio of monomer to initiator determines the degree of polymerization.
Temperature -78 °C to 0 °CLower temperatures help to control the polymerization rate and suppress side reactions.
Solvent THFA polar aprotic solvent is necessary to solvate the anionic species.

Visualization of Key Processes

experimental_workflow cluster_purification Monomer & Solvent Purification cluster_synthesis Two-Step Polymerization cluster_analysis Polymer Characterization monomer_purification This compound Purification (Distillation) cyclization Step 1: Cyclization (Formation of Hexavinylcyclotrisiloxane) monomer_purification->cyclization solvent_purification Solvent Purification (Drying & Distillation) solvent_purification->cyclization arop Step 2: Anionic Ring-Opening Polymerization (AROP) cyclization->arop gpc GPC Analysis (Molecular Weight & PDI) arop->gpc nmr NMR Spectroscopy (Structure Confirmation) arop->nmr

Caption: Workflow for the controlled synthesis of poly(divinylsiloxane).

troubleshooting_gelation decision decision solution solution start Problem: Premature Gelation cause1 High Monomer Concentration? start->cause1 cause2 Uncontrolled Polymerization? cause1->cause2 No solution1 Decrease Concentration or use 'Starved Feed' cause1->solution1 Yes cause3 Presence of Water? cause2->cause3 No solution2 Use Controlled Polymerization (e.g., AROP) or Chain Transfer Agent cause2->solution2 Yes solution3 Rigorously Dry Reagents & Glassware cause3->solution3 Yes

Caption: Troubleshooting decision tree for premature gelation.

References

  • Synthesis and chemical modification of poly(divinylsiloxane). Request PDF. (2025, August 6). Retrieved from [Link]

  • Experimental techniques in high-vacuum anionic polymerization. (n.d.). Retrieved from [Link]

  • Polymer Isolation and Purification. (n.d.).
  • GPC-NMR Analysis for Polymer Characterisation. (n.d.).
  • Tutorial on Anionic Polymerization. (2007, August 28). Retrieved from [Link]

  • How to identify the cause of the gel state of the polymer solution? (2021, June 21).
  • Gel Permeation Chromatography Analysis of Polysiloxanes. (2022, December 21).
  • Hydrolytic polycondensation of diethoxydimethylsilane in carbonic acid. (2025, August 6).
  • Molecular weight distribution of poly(dimethylsiloxane) by combining Matrix-Assisted Laser Desorption/ionization Time-of-Flight mass spectrometry with Gel-Permeation Chromatography fractionation. (2018, August 24).
  • Scheme of the reaction of hydrolytic polycondensation of organochlorosilanes with formation of fluoro-containing copolymers. (n.d.).
  • Anionic Polymerization-Amphiphilic Copolymer-Preparation:Block Copolymer Micelles l Protocol Preview. (2022, September 27).
  • Hydrolytic polycondensation of diethoxymethylsilane under pressure. (2022, September 28).
  • Controlled/living Radical Polymerization. (2025, October 24).
  • Green Solvents for Polymer Applications. (n.d.).
  • 1H-NMR characterization of poly(ethylene glycol) and polydimethylsiloxane copolymer. (n.d.).
  • Controlled Polymerization. (2023, March 10).
  • Purification of amphiphilic polyester? (2024, October 30).
  • Controlled Radical Polymerization. (n.d.).
  • Solvent selection for interfacial polymerization of acid chloride and amine. What solvent system can I use for extremely hydrophilic diacyl chloride? (2020, July 29).
  • Controlled Radical Polymerization: State-of-the-Art in 2014. (2025, August 10).
  • Free Radical Initiators. (n.d.).
  • The Mechanism of the Propagation in the Anionic Polymerization of Polystyryllithium in Non-Polar Solvents Elucidated by Density Functional Theory Calculations. A Study of the Negligible Part Played by Dimeric Ion-Pairs under Usual Polymerization Conditions. (n.d.).
  • Gelation Dynamics during Photo-Cross-Linking of Polymer Nanocomposite Hydrogels. (n.d.).
  • Scheme for ethoxysilane hydrolytic polycondensation. Hydrolysis (upper... (n.d.).
  • Structures and Interactions in Polymer Systems Characterized by NMR Methods. (2009, September 3).
  • Synthesis of Multifunctional Oligomethylsilsesquioxanes by Catalyst-Free Hydrolytic Polycondensation of Methyltrimethoxysilane under Microwave Radiation. (2023, January 6).
  • Highly Tolerant Living/Controlled Anionic Polymerization of Dialkyl Acrylamides Enabled by Zinc Triflate/Phosphine Lewis Pair. (n.d.).
  • The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. (n.d.).
  • Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2025, October 13).
  • Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2022, November 18).
  • Navigating the Nuances of Solvent Selection in DEGEEMA Polymerization: A Technical Guide. (n.d.).
  • Strategies to avoid gelation during bulk polymerization of methacrylates. (n.d.).
  • Controlled/"Living" Radical Polymerizations. (n.d.).
  • Initiator-fragment incorporation radical polymerization of ethylene glycol dimethacrylate in the presence of 1,1-diphenylethylene: Synthesis and characterization of soluble hyperbranched polymer nanoparticles. (2025, August 10).
  • Preventing gelation issues in Diallyl succinate reactions. (n.d.).

Sources

Troubleshooting guide for poor film formation with Divinyldichlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Divinyldichlorosilane (DVDCS). This guide provides in-depth troubleshooting for common issues encountered during thin film formation. As a dichlorosilane, DVDCS offers unique opportunities for creating cross-linked, functionalized surfaces, but its high reactivity requires careful control of experimental parameters. This guide is structured in a question-and-answer format to directly address the challenges you may face in the lab.

Fundamental Chemistry: The Reactivity of this compound

Understanding the core chemistry of this compound is the first step in troubleshooting. DVDCS has two highly reactive chlorine atoms attached to the silicon. These chloro groups react readily with protic sources, especially water (even atmospheric moisture), to form silanols (Si-OH).[1][2] These silanols are the key intermediates for forming a stable film.

The film formation process occurs in two primary stages:

  • Hydrolysis: The Si-Cl bonds react with water to form Si-OH groups and hydrochloric acid (HCl) as a byproduct.[3][4]

  • Condensation: The newly formed silanol groups condense with hydroxyl groups on the substrate surface (e.g., on glass, silicon wafers, or metal oxides) to form stable, covalent Si-O-Substrate bonds. They also self-condense with other silanol molecules to form a cross-linked polysiloxane network (Si-O-Si).[4][5]

Most film formation failures stem from an uncontrolled or incomplete execution of these two stages.

cluster_0 Phase 1: Hydrolysis cluster_1 Phase 2: Condensation DVDCS This compound (Vi)₂SiCl₂ Silanol Reactive Silanol Intermediate (Vi)₂Si(OH)₂ DVDCS->Silanol Reaction with H₂O H2O Water (H₂O) (from ambient moisture or solution) H2O->Silanol HCl HCl byproduct Silanol->HCl releases Substrate Substrate with Surface Hydroxyls (-OH) Film Covalent Bond to Substrate (Substrate-O-Si) Substrate->Film Reaction Network Cross-linked Polysiloxane Film (-Si-O-Si-) Film->Network Silanol_ref Reactive Silanol (Vi)₂Si(OH)₂ Silanol_ref->Film Silanol_ref->Network Self-condensation

Caption: this compound film formation mechanism.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Visual Film Defects

Q1: My substrate looks hazy, cloudy, or has a white powder on it after deposition. What went wrong?

This is the most common failure mode and is almost always caused by premature and uncontrolled polymerization of the DVDCS before it can form a uniform film on the substrate.

Underlying Cause: this compound is extremely sensitive to moisture.[1][2] If it is exposed to excess water in the solvent, in the atmosphere, or on the substrate surface, it will rapidly hydrolyze and self-condense in solution or in the gas phase.[6] This forms insoluble polysiloxane oligomers and aggregates, which then deposit onto your surface as a weakly bound, hazy layer instead of a transparent, uniform film.[7]

Troubleshooting Steps:

  • Moisture Control is Critical:

    • Solvents: Always use anhydrous, high-purity solvents (e.g., toluene, hexane) for solution-based deposition.[7] Use freshly opened solvents or those stored properly over molecular sieves.

    • Atmosphere: Perform all handling of DVDCS and the deposition process under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with nitrogen or argon gas). This minimizes exposure to ambient humidity.[6]

    • Substrate: Ensure your substrate is perfectly dry. Predrying the substrate in an oven (e.g., 110-150°C for at least 1 hour) immediately before use is highly recommended to remove adsorbed water.[8]

  • Solution Stability:

    • Always prepare the silane solution immediately before use.[7] Dichlorosilane solutions have a very limited shelf life, often only a few hours, as they will continue to react with trace moisture.

    • If the solution appears cloudy or contains precipitates, it has already polymerized and must be discarded.[9]

  • Concentration Optimization:

    • Using too high a concentration of DVDCS can accelerate bulk polymerization. Start with a low concentration (e.g., 0.5-2% v/v) and incrementally adjust as needed.[7]

Q2: The film is not uniform and has streaks, spots, or a "coffee ring" effect.

This issue points to problems with the deposition process itself, including substrate wetting and solvent evaporation.

Underlying Cause: Uneven film formation can result from poor surface preparation, leading to non-uniform wetting by the silane solution.[10] It can also be caused by an uncontrolled evaporation rate during solution deposition or uneven temperature distribution across the substrate in a CVD process.

Troubleshooting Steps:

  • Verify Substrate Cleanliness: The substrate must be impeccably clean to ensure uniform wetting. Any organic contaminants will create hydrophobic patches where the solution will de-wet. See the detailed protocol in Q3 for substrate cleaning.

  • Control Deposition Dynamics (Solution Method):

    • Dip Coating: Withdraw the substrate from the solution at a slow, constant, and vibration-free speed. A controlled withdrawal rate is essential for uniform film thickness.

    • Spin Coating: Optimize spin speed and acceleration. A multi-stage recipe (spread, accelerate, dry) often yields better uniformity than a single speed.

    • Evaporation: Avoid rapid solvent evaporation. You can slow down evaporation by partially covering the deposition chamber to create a solvent-saturated atmosphere.

  • Control Deposition Dynamics (CVD Method):

    • Temperature Uniformity: Ensure your substrate heater provides uniform temperature across the entire surface. Use a thermocouple at multiple points to verify.

    • Gas Flow: Check that the precursor and any carrier gas flow is laminar and not turbulent. The design of the gas inlet can significantly impact uniformity.

    • Pressure Stability: Maintain a constant, stable pressure within the deposition chamber. Fluctuations can alter deposition rates.[11]

Category 2: Adhesion & Durability Failures

Q3: My film peels off easily or is removed during rinsing (poor adhesion). How can I fix this?

Poor adhesion is a classic sign that the crucial covalent link between the silane and the substrate was never properly formed.[7][12]

Underlying Cause: The condensation reaction requires available hydroxyl (-OH) groups on the substrate surface. Poor adhesion results from either:

  • Contaminated Surface: Organic residues, oils, or previous coatings are physically blocking the hydroxyl sites.[12]

  • Chemically Inert Surface: The substrate material lacks a sufficient density of surface hydroxyls (e.g., pristine gold, some polymers).

  • Incomplete Curing: The condensation reaction was not driven to completion, leaving a physically adsorbed layer rather than a chemically bonded one.[7]

Troubleshooting Workflow:

Start Problem: Poor Film Adhesion Clean Step 1: Rigorous Substrate Cleaning Start->Clean Is the surface pristine? Activate Step 2: Surface Activation (Hydroxylation) Clean->Activate Does the surface have -OH groups? Validate Step 3: Cleaning Validation Activate->Validate Validate->Clean No (e.g., hydrophobic) Deposit Step 4: Controlled Deposition Validate->Deposit Yes (e.g., hydrophilic) Cure Step 5: Proper Curing/Annealing Deposit->Cure Are covalent bonds formed? Fail Re-evaluate Protocol Deposit->Fail Success Result: Strongly Adherent Film Cure->Success Cure->Fail

Caption: Troubleshooting workflow for poor film adhesion.

Protocols for Ensuring Good Adhesion:

  • Meticulous Substrate Cleaning (Self-Validating Protocol):

    • Step A (Degreasing): Sonicate the substrate sequentially in Alconox (or similar lab detergent), deionized water, acetone, and finally isopropanol (5-10 minutes each).

    • Step B (Drying): Dry the substrate thoroughly under a stream of high-purity nitrogen or in an oven at 110°C.

    • Step C (Activation): For silica-based substrates (glass, silicon wafers), surface activation is key. Use an oxygen plasma cleaner or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; EXTREME CAUTION REQUIRED ) to remove final organic traces and generate a high density of hydroxyl groups.[13]

    • Step D (Validation): Validate the cleanliness by testing the surface hydrophilicity. Place a small droplet of deionized water on the surface. A very low contact angle (<15°) indicates a clean, high-energy, hydroxylated surface ready for silanization. A high contact angle indicates it is still contaminated (hydrophobic).

  • Ensure Proper Curing:

    • After deposition, the film often requires a thermal cure or annealing step to drive the condensation reaction to completion and remove any remaining water or HCl byproduct.[7]

    • A typical cure involves heating the coated substrate in an oven at 110-120°C for 30-60 minutes.[8] The optimal temperature and time depend on the substrate's thermal stability.

Category 3: Film Characterization & Performance

Q4: How do I confirm that I have a DVDCS film and assess its quality?

Visual inspection is not enough. A combination of surface characterization techniques is necessary to verify film presence, thickness, composition, and quality.[14][15]

Underlying Cause: Without analytical validation, it's impossible to know if a transparent film is a well-formed monolayer, a thick polymer layer, or simply an unchanged substrate.

Recommended Characterization Techniques:

TechniqueInformation ProvidedInterpretation for DVDCS Films
Contact Angle Goniometry Surface energy / HydrophobicityA clean glass/silicon substrate is hydrophilic (<15°). After successful DVDCS deposition, the vinyl groups will make the surface more hydrophobic (contact angle should increase significantly).
Ellipsometry Film Thickness & Refractive IndexProvides precise, non-destructive measurement of film thickness, typically in the nanometer range.[15] Useful for ensuring consistency between batches.
FTIR Spectroscopy (ATR-FTIR) Chemical Composition (Bonding)Confirms the presence of the siloxane backbone (Si-O-Si, ~1000-1100 cm⁻¹) and the vinyl groups (C=C stretch, ~1600 cm⁻¹; C-H stretch, ~3080 cm⁻¹).
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition & Chemical StatesProvides quantitative elemental analysis of the surface (Si, O, C). High-resolution scans of the Si 2p peak can confirm the formation of Si-O bonds.[11]
Atomic Force Microscopy (AFM) Surface Morphology & RoughnessImages the surface topography at the nanoscale. A good film should be smooth and uniform. Can reveal pinholes, cracks, or aggregates from poor deposition.[11]

References

  • Gelest. (n.d.). Applying a Silane Coupling Agent. Gelest Technical Library. [Link]

  • Leonia, G. B., et al. (n.d.). Effect of surface preparation procedure on corrosion protection of electrodeposited silane films. ABRACO. [Link]

  • NJ Department of Health. (n.d.). Hazard Summary: DICHLOROSILANE. [Link]

  • Diener electronic GmbH + Co. KG. (n.d.). Silanization Surface treatment process. Plasma.com. [Link]

  • Nanjing Silfluo New Material Co., Ltd. (n.d.). Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems. [Link]

  • Wang, C. (2009). Chemical Vapor Deposition of Silanes and Patterning on Silicon. BYU ScholarsArchive. [Link]

  • Tucho, W. M., et al. (2018). Silane Deposition via Gas-Phase Evaporation and High-Resolution Surface Characterization of the Ultrathin Siloxane Coatings. ResearchGate. [Link]

  • Babin, T. S., et al. (2001). Hazards of dichlorosilane exhaust deposits from the high-temperature oxide process as determined by FT-ICR mass spectrometry. Microsystems Technology Laboratories. [Link]

  • Marvel Industrial Coatings. (n.d.). Coating Failure Troubleshooting. [Link]

  • G. Soto, et al. (2013). Chemical and structural properties of polymorphous silicon thin films grown from dichlorosilane. Applied Surface Science. [Link]

  • Sung, M. M., et al. (2014). The effect of humidity on the stability of octadecyltrichlorosilane for the self-assembled monolayer coating applications. ResearchGate. [Link]

  • Para-Coat Technologies, Inc. (2025). Troubleshooting Parylene Coating Issues: Common Problems and Solutions. [Link]

  • Pape, P. G. (2016). A Technical Review of Organosilanes and Adhesion. Polymer Synergies. [Link]

  • Uspenskaya, M.V., et al. (2021). Adsorption of Organosilanes on the Surface of Aluminium and the Formation of Organosilane Films to Protect It from Corrosion. National Institutes of Health. [Link]

  • UIC Indigo. (2024). Structural and Chemical Characterizations of Thin Films on Surfaces. [Link]

  • Rahmani, E. (2023). Preparation and Characterization of Thin Films by Sol-Gel Method. ResearchGate. [Link]

  • Shevrin, J. D. (n.d.). Novel Hydrolytically Stable Silane Additives for Improving the Performance of Waterborne Acrylic Roof Coatings. Evonik Corporation. [Link]

  • Kommu, S. & Wilson, G. M. (2000). Modeling of Low Pressure Chemical Vapor Deposition of Si3N4 Thin Films from Dichlorosilane and Ammonia. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Divinyldichlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of divinyldichlorosilane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their this compound synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound in Grignard Synthesis

  • Symptom: After the reaction and workup of your Grignard synthesis, you isolate a significantly lower amount of this compound than theoretically expected, or none at all.

  • Potential Causes & Solutions:

    Potential Cause Scientific Explanation Recommended Solution
    Poor Grignard Reagent Formation The Grignard reagent (vinylmagnesium bromide/chloride) is the key nucleophile. Its formation can be inhibited by moisture, oxygen, or a passivated magnesium surface. Grignard reagents are highly reactive with water, which will protonate the reagent and render it inactive.[1]Ensure all glassware is rigorously flame-dried under vacuum or in an oven and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (e.g., THF, diethyl ether). Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane to remove the passivating magnesium oxide layer.[2]
    Incorrect Stoichiometry The molar ratio of the Grignard reagent to silicon tetrachloride (SiCl₄) is critical for maximizing the yield of the di-substituted product. An excess of the Grignard reagent will favor the formation of tri- and tetravinylsilane, while an insufficient amount will result in a higher proportion of vinyltrichlorosilane.Carefully control the stoichiometry. A molar ratio of approximately 2:1 of vinylmagnesium halide to SiCl₄ is the theoretical ideal for this compound. It is often beneficial to use a slight excess of the Grignard reagent (e.g., 2.1-2.2 equivalents) to drive the reaction to completion, but this should be optimized for your specific setup.
    Side Reactions Wurtz-type coupling, where the Grignard reagent reacts with the starting vinyl halide, can reduce the amount of available nucleophile.[2]Add the vinyl halide slowly to the magnesium turnings during the Grignard reagent formation. This helps to ensure that the vinyl halide reacts with the magnesium rather than the already-formed Grignard reagent.
    Decomposition of Grignard Reagent Grignard reagents can be thermally unstable and may decompose upon prolonged heating.Maintain a gentle reflux during the formation of the Grignard reagent. Avoid excessive heating. For the reaction with SiCl₄, it is often carried out at low temperatures (e.g., 0°C or below) to control the exothermic reaction and minimize side reactions.

Issue 2: Formation of a Mixture of Vinylchlorosilanes

  • Symptom: Your product is a mixture of vinyltrichlorosilane, this compound, trivinylchlorosilane, and tetravinylsilane, making purification difficult.

  • Potential Causes & Solutions:

    Potential Cause Scientific Explanation Recommended Solution
    Poor Control over Stoichiometry As mentioned above, the stoichiometry directly influences the degree of vinylation of the silicon tetrachloride.Precise control over the molar ratio of reactants is crucial. Perform a titration of your prepared Grignard reagent to determine its exact concentration before adding it to the silicon tetrachloride.
    Method of Addition The way the reactants are mixed can influence the product distribution.For partial substitution, a "reverse addition" is often preferred, where the Grignard reagent is added slowly to the silicon tetrachloride solution.[3] This maintains a low concentration of the Grignard reagent, disfavoring over-alkylation.
    Reaction Temperature Higher temperatures can sometimes lead to less selective reactions.Maintain a low and controlled temperature during the addition of the Grignard reagent to the silicon tetrachloride. An ice bath or a dry ice/acetone bath is recommended.

Issue 3: Polymerization During Distillation

  • Symptom: During the fractional distillation to purify this compound, you observe the formation of a viscous liquid or solid in the distillation flask, indicating polymerization.

  • Potential Causes & Solutions:

    Potential Cause Scientific Explanation Recommended Solution
    Thermal Polymerization This compound contains two vinyl groups, which can undergo free-radical polymerization at elevated temperatures.[3]Use vacuum distillation to lower the boiling point of the this compound and reduce the required distillation temperature.
    Presence of Initiators Trace impurities can act as initiators for polymerization.Add a polymerization inhibitor to the crude product before distillation. Examples of inhibitors include hydroquinone, 4-tert-butylcatechol (TBC), or phenothiazine.[3][4] The choice and concentration of the inhibitor should be carefully considered to avoid interference with subsequent applications of the this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

The Grignard reaction is the most widely used and generally reliable method for the laboratory-scale synthesis of this compound. This involves the reaction of a vinyl Grignard reagent (vinylmagnesium bromide or vinylmagnesium chloride) with silicon tetrachloride.[3]

Q2: What are the main byproducts to expect in the Grignard synthesis of this compound?

The primary byproducts are other vinyl-substituted chlorosilanes, including vinyltrichlorosilane (mono-substituted), trivinylchlorosilane (tri-substituted), and tetravinylsilane (tetra-substituted). The relative amounts of these byproducts depend heavily on the reaction stoichiometry.

Q3: Can I use a "direct process" to synthesize this compound?

The direct process, also known as the Müller-Rochow process, involves the reaction of an organic halide with elemental silicon in the presence of a copper catalyst.[5][6] While highly effective for producing methylchlorosilanes, its application for the direct synthesis of this compound from vinyl chloride is less common and generally results in a mixture of products.[7][8][9]

Q4: Is hydrosilylation a viable alternative for this compound synthesis?

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is another potential route. In principle, the reaction of acetylene with dichlorosilane (H₂SiCl₂) could yield this compound.[10] However, controlling the reaction to selectively produce the divinyl product can be challenging, with potential for the formation of vinyl- and ethyl-substituted silanes.[5]

Q5: How can I purify the crude this compound product?

Fractional distillation is the most common method for purifying this compound from other vinylchlorosilanes and solvent.[11][12] Due to the close boiling points of the different vinylchlorosilanes, a fractionating column with a high number of theoretical plates is recommended for efficient separation.[13][14]

III. Detailed Experimental Protocol: High-Yield Grignard Synthesis of this compound

This protocol details a robust method for the synthesis of this compound, emphasizing steps to maximize yield and purity.

Step 1: Preparation of Vinylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously flame-dried and cooled under an inert atmosphere.

  • Reagent Preparation: Place magnesium turnings (2.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of vinyl bromide (2.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Initiation and Formation: Add a small portion of the vinyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete reaction.

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate, flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet, place a solution of silicon tetrachloride (1.0 equivalent) in anhydrous THF. Cool the flask to 0°C in an ice bath.

  • Addition of Grignard Reagent: Slowly add the prepared vinylmagnesium bromide solution from Step 1 to the stirred silicon tetrachloride solution via the dropping funnel. Maintain the temperature below 10°C throughout the addition. This "reverse addition" helps to minimize the formation of over-vinylated products.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

Step 3: Workup and Isolation

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation.

Step 4: Purification by Fractional Distillation

  • Apparatus Setup: Set up a fractional distillation apparatus with a Vigreux or packed column. Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to the crude product in the distillation flask.

  • Distillation: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and prevent polymerization. Collect the fractions at their respective boiling points. The boiling point of this compound is approximately 138-140°C at atmospheric pressure.

IV. Data Presentation

Table 1: Boiling Points of Relevant Chlorosilanes

CompoundFormulaBoiling Point (°C at 760 mmHg)
DichlorosilaneH₂SiCl₂8.3[15]
TrichlorosilaneHSiCl₃31.5[15]
Silicon TetrachlorideSiCl₄57.6[15]
Vinyltrichlorosilane(CH₂=CH)SiCl₃~92
This compound (CH₂=CH)₂SiCl₂ ~138-140
Trivinylchlorosilane(CH₂=CH)₃SiCl~160
Tetravinylsilane(CH₂=CH)₄Si~180

Note: Boiling points for vinylchlorosilanes are approximate and can vary with pressure.

V. Visualization of Key Processes

Diagram 1: Grignard Synthesis Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction cluster_2 Step 3 & 4: Workup & Purification A Vinyl Bromide + Magnesium Turnings in Anhydrous THF B Initiation with Iodine A->B C Reflux B->C D Vinylmagnesium Bromide (Grignard Reagent) C->D F Slow Addition of Grignard Reagent at 0°C D->F E Silicon Tetrachloride in Anhydrous THF E->F G Reaction Mixture F->G H Aqueous Workup (NH4Cl solution) G->H I Extraction & Drying H->I J Solvent Removal I->J K Fractional Distillation (with inhibitor) J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield of This compound Q1 Was the Grignard reagent formation successful? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the stoichiometry correct (approx. 2:1)? A1_Yes->Q2 Sol1 Troubleshoot Grignard Formation: - Check for moisture/oxygen - Use anhydrous solvents - Activate Mg turnings A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the reaction temperature controlled (low temp)? A2_Yes->Q3 Sol2 Optimize Stoichiometry: - Titrate Grignard reagent - Adjust molar ratios A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Review purification process and potential product loss A3_Yes->End Sol3 Control Reaction Temperature: - Use ice or dry ice bath - Slow addition of reagents A3_No->Sol3

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

VI. References

  • European Patent Office. (2007). SEPARATION OF CHLOROSILANES - EP 1957504 B1. EPO. [Link]

  • Halm, R. L., & Zelek, T. S. (1983). Separation of chlorosilanes by extractive distillation. U.S. Patent No. 4,402,797. Google Patents.

  • Kower, F. T., & Zelek, T. S. (1983). Separation of chlorosilanes by extractive distillation. U.S. Patent No. 4,411,740. Google Patents.

  • de Jong, J. J., & van de Grampel, J. C. (n.d.). Hydrosilylation of 1-alkenes with dichlorosilane. Retrieved from a scholarly database.

  • Chemistry LibreTexts. (2023, July 7). 12.4.2: Silicon Devices. [Link]

  • Wiśniewski, W., & Marciniec, B. (n.d.). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI. [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation?. [Link]

  • Rochow, E. G. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. ResearchGate. [Link]

  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. [Link]

  • Zhang, P., et al. (n.d.). Direct Synthesis of Methylchlorosilanes: Catalysts, Mechanisms, Reaction Conditions, and Reactor Designs. ResearchGate. [Link]

  • Ananikov, V. P., et al. (n.d.). From silicon to silicones without dimethyldichlorosilane: direct green mechanochemical synthesis of methylmethoxysilanes from silicon and dimethyl ether. Green Chemistry (RSC Publishing). [Link]

  • Sivakumar, V., & Scurrell, M. S. (n.d.). Two-Step Process for the Synthesis of Dimethyldichlorosilane Using Copper Aluminate Catalysts. ResearchGate. [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

Sources

Technical Support Center: Divinyldichlorosilane Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the safe handling and disposal of Divinyldichlorosilane waste. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure your work is safe, compliant, and reproducible.

FAQs: Understanding this compound Hazards

This section addresses the fundamental questions regarding the intrinsic risks of this compound. A clear understanding of its properties is the cornerstone of safe handling.

Question: What are the primary chemical hazards of this compound?

Answer: this compound is a highly reactive and hazardous organosilicon compound.[1] Its primary dangers stem from three key properties:

  • High Flammability: It is a flammable liquid with a low flash point of 15°C, meaning it can form an ignitable vapor-air mixture at room temperature.[2][3] All work should be conducted away from heat, sparks, and open flames, and equipment must be properly grounded to prevent static discharge.[2][4]

  • Water Reactivity: Like other chlorosilanes, it reacts vigorously with water, including atmospheric moisture.[3][5] This hydrolysis reaction is highly exothermic (releases heat) and produces dense, white fumes of corrosive hydrochloric acid (HCl) gas.[2][6]

  • Corrosivity: Due to the release of HCl upon contact with moisture, it is extremely corrosive to skin, eyes, and the respiratory tract.[2][6] Direct contact causes severe chemical burns, and inhalation can lead to serious respiratory damage.[7]

PropertyValueSource
Molecular Formula C₄H₆Cl₂Si[3]
Molecular Weight 153.08 g/mol [3]
Appearance Colorless liquid[5]
Boiling Point 118-119°C[3]
Flash Point 15°C[3]
Density 1.081 g/cm³[3]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents[3]

Question: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

Answer: A multi-layered PPE approach is essential due to the compound's flammability, corrosivity, and reactivity. The selection of PPE is not just a checklist; it's a comprehensive barrier system to prevent all routes of exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles AND a full-face shield.[6][7]Protects against splashes of the liquid and the corrosive HCl vapor that is generated. Standard safety glasses are insufficient.[6]
Hand Protection Nitrile or neoprene gloves.[8]Provides a barrier against skin contact. Gloves should be inspected before use and replaced immediately if contaminated or damaged.[9]
Body Protection Flame-retardant lab coat and protective clothing.[10]Protects skin from accidental splashes and provides a layer of protection against fire hazards.
Respiratory Protection Work must be performed in a certified chemical fume hood. For emergencies or situations with potential for high vapor concentration, a respirator with an appropriate acid gas cartridge is necessary.[6][11]Prevents inhalation of the volatile liquid and its corrosive HCl byproduct.[6]

Safe Handling & Experimental Troubleshooting

This section provides guidance on common issues that may arise during the use of this compound in your experiments.

Question: I observed excessive fuming from my reaction vessel. What is happening and what should I do?

Answer: Excessive fuming is a direct indicator of a reaction with a source of moisture. The fumes are primarily hydrochloric acid (HCl) aerosol, generated from the hydrolysis of the Si-Cl bonds.[6] This indicates a breach in your inert atmosphere.

  • Immediate Action: Ensure the reaction is being conducted under a positive pressure of an inert gas like nitrogen or argon. Check all seals, septa, and connections for leaks.

  • Causality: The silicon-chlorine bond is highly susceptible to attack by nucleophiles, with water being a very common and reactive one.[5] Even trace amounts of moisture in your solvents, reagents, or atmosphere will trigger this reaction.

  • Troubleshooting:

    • Verify Solvent Purity: Ensure all solvents have been rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).

    • Check Inert Gas Line: Use a drying tube or an in-line moisture trap for your inert gas source.

    • Pre-dry Glassware: All glassware must be oven-dried or flame-dried immediately before use to remove adsorbed surface moisture.

Question: What materials are incompatible with this compound?

Answer: Incompatibility can lead to violent reactions, gas evolution, or compromised experiments. The primary incompatibilities are driven by its reactivity towards protic substances and strong bases.

Incompatible Material ClassExamplesReason for Incompatibility & Potential Outcome
Water / Moisture Humid air, wet solvents, aqueous solutionsViolent reaction, generating heat and corrosive HCl gas.[4][12]
Alcohols Methanol, Ethanol, IsopropanolVigorous reaction to form alkoxysilanes and HCl. Can be highly exothermic.[12]
Strong Bases / Alkalis Sodium hydroxide, Potassium hydroxideCan catalyze polymerization and react violently.
Amines Primary and secondary aminesReacts to form silylamines and HCl, often exothermically.[4]
Strong Oxidizing Agents Nitric acid, PeroxidesCan lead to a fire or explosion.[4]

Waste Management & Disposal Protocols

Proper disposal is not just a regulatory requirement but a critical safety function. Chlorosilane waste must be neutralized before it can be collected for disposal.

Question: How do I prepare this compound waste for disposal? Can I just put it in the solvent waste container?

Answer: Absolutely not. Never mix untreated this compound or other reactive chlorosilane waste with standard solvent waste streams. Doing so can cause a violent reaction, leading to pressure buildup, heat generation, and the release of large quantities of HCl gas inside the waste container, potentially causing a catastrophic failure.[1][13]

All this compound waste must be considered hazardous and must be neutralized through a controlled procedure before being collected by your institution's environmental health and safety (EHS) office.[14][15]

Protocol: Small-Scale Laboratory Neutralization of this compound Waste

This protocol describes a method for neutralizing small quantities (<50 mL) of this compound waste. This procedure MUST be performed in a certified chemical fume hood while wearing all mandatory PPE.

Materials:

  • A three-necked flask or beaker large enough to hold at least 20 times the volume of the waste.

  • A mechanical or magnetic stirrer.

  • An addition funnel.

  • A neutralizing agent: Sodium Bicarbonate (NaHCO₃) or a 1:1 mixture of Soda Ash (Na₂CO₃) and Calcium Hydroxide (Ca(OH)₂).[12]

  • A non-reactive solvent for dilution (e.g., Heptane or Toluene).

  • pH indicator strips.

Procedure:

  • Setup: In the fume hood, place the large flask/beaker containing a stir bar in a secondary containment tray (e.g., a plastic tub).

  • Prepare Neutralizing Slurry: Fill the flask with the chosen non-reactive solvent. Add a large excess of the powdered neutralizing agent (e.g., sodium bicarbonate) to create a stirrable slurry. Begin vigorous stirring.[12]

  • Dilute Waste: Dilute the this compound waste with a dry, non-reactive solvent (like heptane) in a separate, dry flask. This helps to control the reaction rate.

  • Controlled Addition: Transfer the diluted waste to the addition funnel. Add the waste dropwise to the vigorously stirring neutralizing slurry.

    • Causality: This slow, controlled addition is the most critical step. It ensures that the heat and HCl gas generated by the hydrolysis (from trace water in the slurry) and neutralization are produced at a manageable rate, preventing dangerous temperature spikes and pressure buildup.

  • Monitor Reaction: Observe the reaction closely. If fuming or bubbling becomes too vigorous, or if the temperature rises significantly, stop the addition immediately and wait for it to subside. An ice bath can be used to cool the reaction vessel if necessary.[16]

  • Complete Reaction: After all the waste has been added, allow the mixture to stir for several hours (or overnight) to ensure complete neutralization.

  • Quench & Test pH: Very slowly and carefully, add a small amount of water to the mixture to hydrolyze any remaining reactive material. Test the pH of the aqueous layer (if one separates) or a wetted pH strip held in the headspace. The final mixture should be neutral (pH 6-8). If it is still acidic, add more neutralizing agent and stir.

  • Containerize for Disposal: Once neutralized, the entire slurry (including the solid byproducts) should be transferred to a designated hazardous waste container. Label the container clearly as "Neutralized this compound Waste in [Solvent]" and list all components.

  • Arrange Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[13][17]

Waste_Disposal_Workflow cluster_lab In-Lab Procedure (Fume Hood) cluster_disposal Final Disposal gen Waste Generation dilute Dilute Waste (e.g., Heptane) gen->dilute neutralize Slowly Add Diluted Waste to Slurry with Stirring dilute->neutralize prep_slurry Prepare Neutralizing Slurry (NaHCO₃ in Heptane) prep_slurry->neutralize stir Stir to Complete Reaction (Several Hours) neutralize->stir quench Cautious Quench (Add Water) stir->quench test_ph Test pH (Target 6-8) quench->test_ph test_ph->prep_slurry If Acidic container Transfer to Labeled Hazardous Waste Container test_ph->container If Neutral pickup Schedule EHS Pickup container->pickup

Caption: Workflow for the safe neutralization and disposal of this compound waste.

Emergency Procedures: Spills & Exposure

Accidents require immediate and correct responses to mitigate harm. All personnel working with this chemical must be familiar with these procedures.

Question: What is the correct procedure for a small this compound spill inside a chemical fume hood?

Answer: A small spill (<100 mL) contained entirely within a fume hood can typically be managed by trained laboratory personnel.

  • Alert & Secure: Alert personnel in the immediate area. Keep the fume hood sash as low as possible.[18]

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described above.

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or a commercial chlorosilane spill absorbent.[12][19] DO NOT USE WATER OR COMBUSTIBLE MATERIALS like paper towels.

  • Neutralize: Once absorbed, cautiously sprinkle sodium bicarbonate or soda ash over the absorbent material to neutralize the residual reactivity and the HCl.

  • Collect Waste: Carefully scoop the mixture into a sturdy, sealable container (e.g., a plastic pail). Do not seal it tightly at first in case of off-gassing.

  • Label & Dispose: Label the container as "this compound Spill Debris" and manage it as hazardous waste for EHS pickup.[20]

  • Decontaminate: Wipe down the fume hood surface with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Question: What constitutes a major spill, and how should it be handled?

Answer: A major spill is any spill that occurs outside of a fume hood, is larger than ~100 mL, or involves a fire or personal injury. In these situations, the priority shifts from cleanup to life safety.

Spill_Response_Tree cluster_assessment Initial Assessment cluster_major Major Spill Response cluster_minor Minor Spill Response (in Hood) spill Spill Occurs is_major Is spill >100mL OR outside fume hood OR involves fire/injury? spill->is_major evacuate Evacuate Immediate Area Alert Others is_major->evacuate Yes alert Alert Area Personnel is_major->alert No alarm Activate Fire Alarm evacuate->alarm call_911 Call Emergency Services (911) From a Safe Location alarm->call_911 assist Assist Responders (Provide SDS) call_911->assist ppe Don Full PPE alert->ppe contain Contain with Dry, Inert Absorbent (e.g., Sand) ppe->contain neutralize Neutralize with NaHCO₃ contain->neutralize collect Collect Debris into Hazardous Waste Container neutralize->collect

Caption: Decision tree for responding to a this compound spill.

Procedure for a Major Spill:

  • Evacuate: Immediately evacuate the area. Alert all personnel in the vicinity to leave.[21][22]

  • Sound the Alarm: If there is a fire or the spill is large, activate the nearest fire alarm to initiate a building-wide evacuation.[21]

  • Call for Help: From a safe location, call your institution's emergency number or 911.[18] Provide the building name, room number, the chemical involved (this compound), and the approximate quantity.

  • Isolate: If safe to do so without risk of exposure, close the doors to the affected area to contain vapors.

  • Assist Responders: Meet the emergency response team and provide them with the Safety Data Sheet (SDS) for this compound.

Question: What are the first aid procedures for exposure to this compound?

Answer: Immediate action is critical to minimize injury.

  • Skin Contact: The substance causes severe chemical burns.[2] Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][21] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for immediate medical assistance.[21]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][9]

In all cases of exposure, the Safety Data Sheet (SDS) for this compound should be provided to the medical personnel.[21]

References
  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Chlorosilane Safety Guide. (n.d.). Scribd. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • Precautions For Safe Use Of Organosilicon. (2023, November 14). Sylicglobal Textile Auxiliares Supplier. Retrieved from [Link]

  • Waste containing hazardous chlorosilanes. (n.d.). Utilize. Retrieved from [Link]

  • This compound, 90%. (2015, October 1). Gelest, Inc. Retrieved from [Link]

  • Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health & Safety (EHS). Retrieved from [Link]

  • Hazardous Waste Program. (n.d.). Commonwealth of Pennsylvania Department of Environmental Protection. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Disposal process for contaminated chlorosilanes. (n.d.). Google Patents.
  • Hazardous Substance Fact Sheet: Trichlorosilane. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • RECOVERY OF VALUABLE CHLOROSILANE INTERMEDIATES BY A NOVEL WASTE CONVERSION PROCESS. (2001, September 30). OSTI.GOV. Retrieved from [Link]

  • Safety Data Sheet: Dichlorosilane. (2015, February 13). Air Products. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Chemical Exposure and Spill Response Procedure. (n.d.). New Mexico State University. Retrieved from [Link]

  • SAFE HANDLING OF SiH SILICONE PRODUCTS. (2007, August). isere.gouv.fr. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • SAFE HANDLING OF SiH PRODUCTS. (n.d.). Silicones Europe. Retrieved from [Link]

  • Emergency and Spill Response Procedures. (n.d.). Auburn University. Retrieved from [Link]

  • Emergency response / spill control. (n.d.). Health and Safety Executive. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]

  • Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). (2016, May 30). National Institutes of Health. Retrieved from [Link]

  • Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Hazardous Materials & Waste Management. (n.d.). University of Utah Health. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Surface Functionalization with Divinyldichlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for surface functionalization using divinyldichlorosilane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve consistent and reliable results in your experiments. As Senior Application Scientists, we understand that inconsistent surface modifications can be a significant roadblock in research and development. This resource is structured to address the common challenges encountered when working with the highly reactive bifunctional silane, this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent or patchy surface coverage with this compound?

Inconsistent surface coverage is a frequent issue and can often be traced back to a few critical factors:

  • Substrate Cleanliness: The presence of organic residues, dust particles, or even a monolayer of adsorbed water can prevent the uniform reaction of this compound with the surface. A thorough cleaning protocol is paramount.

  • Surface Hydroxylation: this compound reacts with hydroxyl (-OH) groups on the substrate. Insufficient hydroxylation will lead to incomplete surface coverage.

  • Moisture Contamination: Dichlorosilanes are extremely sensitive to moisture. Premature hydrolysis in the bulk solution or on the substrate can lead to the formation of polysiloxane oligomers that deposit unevenly on the surface, resulting in a hazy or patchy coating.[1]

  • Reagent Purity: The purity of this compound and the solvent used is crucial. Contaminants can interfere with the reaction.

Q2: What is the white residue I sometimes see on my substrate after functionalization?

The white, hazy residue is typically polysiloxane, formed by the homopolymerization of this compound. This occurs when the silane molecules react with each other in the presence of excess moisture, rather than with the hydroxyl groups on the substrate surface.[1] This premature polymerization in the solution phase leads to the formation of insoluble polymers that then deposit on your surface.

Q3: How critical is it to work under an inert atmosphere?

For chlorosilanes like this compound, working under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, though not always strictly necessary if stringent anhydrous conditions can be maintained. The primary reason is to exclude atmospheric moisture, which can cause the issues described above. For solution-phase depositions, using anhydrous solvents and an inert gas blanket is best practice.

Q4: Can I use this compound in an aqueous or alcohol-based solution?

No. This compound will react violently with water and alcohols. The chlorine atoms are highly reactive and will be rapidly substituted by hydroxyl or alkoxy groups, leading to the immediate polymerization of the silane in solution and the release of corrosive hydrochloric acid (HCl) gas.[2][3] Anhydrous, non-protic solvents like toluene or hexane are required.

Troubleshooting Guide

This section provides a more in-depth look at common problems and their solutions, complete with step-by-step protocols.

Problem 1: Low or No Surface Functionalization

Symptoms:

  • Water contact angle measurements show a hydrophilic surface, similar to the untreated substrate.

  • XPS analysis does not show the expected silicon or carbon signals, or they are very weak.

  • Subsequent reactions that rely on the vinyl groups do not proceed as expected.

Root Causes and Solutions:

Root Cause Explanation Solutions
Inadequate Substrate Cleaning Organic contaminants mask the surface hydroxyl groups, preventing the silane from reacting.Implement a rigorous cleaning protocol appropriate for your substrate. For glass or silicon, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma treatment is effective at removing organic residues and generating hydroxyl groups.
Insufficient Surface Hydroxylation The density of hydroxyl groups on the surface is too low for a complete reaction.For silica-based substrates, pre-treatment with an oxygen plasma or a brief immersion in a basic solution (e.g., ammonium hydroxide) can increase the number of surface silanol groups.
Degraded this compound The reagent may have been compromised by exposure to moisture during storage.Always store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. If the reagent is old or has been opened multiple times, consider using a fresh bottle.
Incorrect Solvent Choice Using a protic solvent (containing -OH or -NH groups) will consume the silane before it reaches the surface.Use anhydrous, non-protic solvents such as toluene, hexane, or chloroform. Ensure the solvent is of high purity and has a low water content.

Experimental Workflow: Substrate Preparation and Functionalization

Workflow cluster_prep Substrate Preparation cluster_func Functionalization (Anhydrous) Clean 1. Rigorous Cleaning (e.g., Piranha, Plasma) Rinse 2. Thorough Rinsing (DI Water) Clean->Rinse Dry 3. Oven Drying (>120°C) Rinse->Dry Prepare 4. Prepare Silane Solution (Anhydrous Solvent) Dry->Prepare Transfer to dry environment Immerse 5. Immerse Substrate (Inert Atmosphere) Prepare->Immerse React 6. Reaction (Controlled Time/Temp) Immerse->React Rinse_Solvent 7. Rinse with Anhydrous Solvent React->Rinse_Solvent Cure 8. Curing (Oven) Rinse_Solvent->Cure Troubleshooting cluster_solutions Start Inconsistent Results Check_Clean Review Substrate Cleaning Protocol Start->Check_Clean Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Check_Reagent Check Silane and Solvent Purity Start->Check_Reagent Check_Clean->Check_Anhydrous Sol_Clean Implement Piranha or Plasma Cleaning Check_Clean->Sol_Clean Check_Anhydrous->Check_Reagent Sol_Anhydrous Use Schlenk Line and Anhydrous Solvents Check_Anhydrous->Sol_Anhydrous Check_Params Optimize Reaction Parameters Check_Reagent->Check_Params Sol_Reagent Use Fresh Reagents Check_Reagent->Sol_Reagent Sol_Params Adjust Concentration and Reaction Time Check_Params->Sol_Params

Caption: Decision tree for troubleshooting.

Characterization of Functionalized Surfaces

Verifying the success and quality of your this compound functionalization is a critical step. Here are some common techniques:

  • Water Contact Angle Goniometry: A simple and effective method to assess the change in surface hydrophobicity. A successful functionalization with this compound should result in a more hydrophobic surface, with an increased water contact angle compared to the clean, hydroxylated substrate.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides elemental and chemical state information.

    • Expected Signals: Look for the appearance of Si 2p and C 1s peaks.

    • Binding Energies: The Si 2p peak for silicon bonded to oxygen in a siloxane network on a silica surface is typically observed around 102-103 eV. [4][5]The C 1s peak for the vinyl groups will be present around 284-285 eV. The absence of a Cl 2p signal indicates a complete reaction and rinsing.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Particularly useful in Attenuated Total Reflectance (ATR) mode for surface analysis.

    • Expected Peaks: Look for the appearance of C-H stretching vibrations from the vinyl groups (around 2920 and 2850 cm⁻¹) and the Si-O-Si stretching of the siloxane network (broad peak around 1000-1100 cm⁻¹). [6][7]

  • Atomic Force Microscopy (AFM): Provides topographical information about the surface at the nanoscale. A successful, uniform monolayer should result in a smooth surface with low roughness. The presence of large aggregates can indicate polymerization issues. [4]

Detailed Protocols

Protocol 1: Solution-Phase Deposition of this compound

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • This compound (high purity)

  • Anhydrous toluene (or other suitable non-protic solvent)

  • Schlenk flask and other appropriate oven-dried glassware

  • Inert gas (nitrogen or argon) supply

Procedure:

  • Substrate Preparation:

    • Clean the substrate using your established, rigorous protocol (e.g., sonication in solvents, followed by piranha solution or oxygen plasma treatment).

    • Rinse thoroughly with deionized water and dry in an oven at 120-150°C for at least 2 hours.

    • Allow the substrate to cool to room temperature in a desiccator or under a stream of inert gas.

  • Reaction Setup:

    • Assemble the reaction glassware (e.g., Schlenk flask) and flame-dry under vacuum or oven-dry and assemble while hot.

    • Purge the system with inert gas.

  • Silanization:

    • Under a positive pressure of inert gas, add anhydrous toluene to the reaction flask via a cannula or syringe.

    • Add this compound to the solvent to achieve the desired concentration (e.g., 2% v/v). Stir the solution.

    • Immerse the cleaned, dry substrate in the silane solution.

    • Allow the reaction to proceed at room temperature for 1-2 hours with gentle agitation.

  • Post-Reaction Processing:

    • Remove the substrate from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unreacted silane.

    • Dry the substrate under a stream of inert gas.

    • Cure the functionalized substrate in an oven at 110-120°C for 30-60 minutes to promote cross-linking of the silane layer.

    • Store the functionalized substrate in a desiccator.

Protocol 2: Vapor-Phase Deposition of this compound

Vapor-phase deposition can provide more conformal coatings, especially for complex geometries. [8][9][10] Materials:

  • Substrate

  • This compound

  • Vacuum deposition chamber or desiccator

  • Schlenk flask containing a small amount of this compound

Procedure:

  • Substrate Preparation:

    • Clean and dry the substrate as described in the solution-phase protocol.

  • Deposition Setup:

    • Place the cleaned, dry substrate inside a vacuum desiccator or deposition chamber.

    • Place a small, open container (e.g., a watch glass) with a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrate.

  • Deposition:

    • Evacuate the chamber to a moderate vacuum.

    • Isolate the chamber from the vacuum pump. The this compound will slowly vaporize, creating a silane-rich atmosphere.

    • Allow the deposition to proceed for several hours (the optimal time will need to be determined empirically).

  • Post-Deposition Processing:

    • Vent the chamber with a dry, inert gas.

    • Remove the substrate and cure in an oven as described in the solution-phase protocol.

References

  • BenchChem. (2025). Technical Support Center: (Chloromethyl)
  • Kohl, C., et al. (2003). X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon. Analytical and Bioanalytical Chemistry, 375(8), 1276-81.
  • DeArmitt, C. (2011). Safety precautions on using trichlorosilanes. Eng-Tips Forums.
  • Key Techno. (n.d.).
  • Wiley Analytical Science. (2014). AFM and XPS Study of Aminosilanes on Si.
  • SilcoTek Corporation. (n.d.). Troubleshooting and Protecting the Sampling System.
  • D'Angelo, G., et al. (2022). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces.
  • Silicones Environmental, Health and Safety Center (SEHSC) and CES-Silicones Europe. (n.d.). Global Safe Handling of Chlorosilanes.
  • ResearchGate. (n.d.). Characterization of glass functionalization.
  • Lee, S., et al. (2017). Initial Reaction of Hexachlorodisilane on Amorphous Silica Surface for Atomic Layer Deposition Using Density Functional Theory. Journal of the Korean Physical Society, 71(8), 473-478.
  • Asatekin, A., et al. (2010). Designing polymer surfaces via vapor deposition.
  • Jones, L. O., et al. (2023). Degradation of Hydrophobic Anti-soiling Coatings: Correlating Indoor and Outdoor Testing. 2023 IEEE 50th Photovoltaic Specialists Conference (PVSC).
  • ResearchGate. (n.d.). FTIR spectra of (a) a control glass slide and (b) a glass slide functionalized with NVD of Al2O3 and MVD of FOTS.
  • Wang, C., et al. (2006). Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures, 24(2), 655-662.
  • Harikrishna, B. N., et al. (2024). Fourier Transform Infrared Spectroscopy Analysis of Stains Incorporated in Fluoroaluminosilicate Glass Cements: An In Vitro Study. Journal of Health and Allied Sciences NU.
  • Thermo Fisher Scientific. (n.d.). Characterization of High-k Dielectric Materials on Silicon Using Angle Resolved XPS.
  • Tenhaeff, W. E., & Gleason, K. K. (2008). Polymer Thin Films and Surface Modification by Chemical Vapor Deposition: Recent Progress.
  • ResearchGate. (n.d.). XPS C1s scan spectra of Si wafer surfaces.
  • Di Palma, A., et al. (2023). Recent Developments in Layered Double Hydroxides as Anticorrosion Coatings.
  • Wicks, Z. W., Jones, F. N., & Pappas, S. P. (1999). Organic Coatings: Science and Technology. John Wiley & Sons.
  • Im, S. G., & Gleason, K. K. (2007). A Versatile Surface Modification Method via Vapor-phase Deposited Functional Polymer Films for Biomedical Device Applications. Macromolecular Bioscience, 7(5), 563-573.
  • ResearchGate. (n.d.).
  • Schütz, E., et al. (1999). Study of degradation mechanisms of a paint coating during an artificial aging test.
  • Domingues, M. F., et al. (2022).
  • ResearchGate. (n.d.).

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Technical Support Center: Managing Exothermic Reactions of Divinyldichlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for handling divinyldichlorosilane. As a Senior Application Scientist, my goal is to provide you with the technical and practical insights necessary to manage the significant exothermicity of reactions involving this versatile but highly reactive compound. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter.

Section 1: Understanding the Inherent Risks

This section focuses on the fundamental principles governing the reactivity of this compound and the associated hazards.

Q1: Why are reactions with this compound so highly exothermic?

A: The high exothermicity stems from the molecular structure of this compound. The silicon-chlorine (Si-Cl) bonds are highly polarized and thus very susceptible to attack by nucleophiles. When these bonds are broken and replaced by more stable bonds, such as silicon-oxygen (Si-O) or silicon-nitrogen (Si-N), a substantial amount of energy is released as heat. Reactions with common lab reagents like water, alcohols, and amines are particularly vigorous.[1][2] Furthermore, the vinyl groups can undergo rapid, heat-releasing polymerization reactions.

Q2: What are the primary hazards of an uncontrolled exotherm?

A: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases due to the rising temperature, which in turn accelerates heat generation.[3] This positive feedback loop can cause:

  • Boil-over: The rapid boiling of solvents and reagents, leading to a violent release of materials from the reactor.

  • Pressure Buildup: The vaporization of liquids can cause a catastrophic failure of sealed or inadequately vented reaction vessels.

  • Toxic Fumes: Reaction with water or moisture in the air will produce irritating and corrosive hydrogen chloride (HCl) gas.[1]

  • Fire and Explosion: this compound is a highly flammable liquid, and its vapor can form explosive mixtures with air.[1][2] An uncontrolled exotherm can easily provide the ignition source.

Q3: Which reagents are most likely to cause a dangerous exotherm with this compound?

A: Extreme caution should be exercised with the following:

  • Water and Alcohols: These protic substances react violently to produce HCl and the corresponding silanols or alkoxysilanes.[1][2]

  • Amines: Primary and secondary amines react very rapidly. Excess amine is often used to neutralize the HCl byproduct, but this does not eliminate the initial exotherm.[2]

  • Strong Oxidizing Agents: Can lead to fires or explosions.[2]

  • Bases: Can promote polymerization and other side reactions.[2]

Section 2: Pre-Experiment Planning and Risk Assessment

Thorough planning is the most critical step in preventing an incident. This section outlines the essential preparatory measures.

Q4: How should I structure a risk assessment for a this compound reaction?

A: A comprehensive risk assessment should include:

  • Chemical Hazards: Review the Safety Data Sheets (SDS) for all reactants, solvents, and expected products.[1][2] Note the flammability, toxicity, and reactivity of each.

  • Thermal Hazard Evaluation: Estimate the total heat of reaction. If possible, use reaction calorimetry data to understand the potential rate of heat release.

  • Process and Equipment Review: Ensure your reactor, cooling system, and stirrers are appropriately sized and functional for the scale of your reaction.

  • Failure Mode Analysis: Consider "what if" scenarios. What if the cooling fails? What if the addition is too fast? What if the stirrer stops? Have a documented emergency plan for each scenario.

  • Personal Protective Equipment (PPE): Confirm that appropriate PPE is available and will be used, including chemical goggles or a face shield, neoprene or nitrile rubber gloves, and a flame-retardant lab coat.[1]

Q5: How do I select the right cooling method?

A: The choice of cooling depends on the scale and predicted exothermicity of your reaction. The goal is to have a cooling system that can absorb the maximum potential heat output.

Cooling Method Typical Temperature Range (°C) Advantages Disadvantages
Ice/Water Bath 0 to 5Simple, readily available.Limited to temperatures at or above 0°C.
Ice/Salt Bath (NaCl) -20 to -10Achieves lower temperatures than ice alone.Corrosive, temperature can be inconsistent.
Dry Ice/Acetone or Isopropanol -78Stable low temperature.Requires careful handling of dry ice; flammable solvent.
Cryostat/Chiller -80 to 20Precise and automated temperature control.[4]Requires specialized equipment.

Q6: How does solvent choice impact exotherm management?

A: The right solvent is a critical safety control. It acts as a heat sink, absorbing the energy released during the reaction. Key properties to consider are:

  • High Heat Capacity: The ability to absorb heat without a large temperature increase.

  • High Boiling Point: Provides a wider operating temperature range and reduces the risk of boil-over.

  • Good Thermal Conductivity: Helps dissipate heat from the reaction zone to the cooling bath.

  • Inertness: The solvent should not react with this compound or other reagents.

Section 3: Real-Time Control and Troubleshooting

This section provides guidance on managing the reaction as it happens and responding to deviations from the plan.

Q7: What is the safest order and method for reagent addition?

A: For batch reactions, the principle of staged addition is paramount.[4] this compound should be added slowly and controllably to the solution containing the other reactant and solvent. This ensures that the reactive species is never present in high concentration, allowing the cooling system to keep pace with the heat generation.[3] Using a syringe pump or a pressure-equalizing dropping funnel is highly recommended for precise control.

Workflow: Managing Reagent Addition

G cluster_prep Preparation cluster_addition Controlled Addition cluster_monitor Monitoring & Control prep1 Charge reactor with solvent and nucleophile (e.g., amine). prep2 Cool reactor to target temperature (e.g., 0°C). prep1->prep2 add1 Load this compound into addition funnel/syringe pump. prep2->add1 add2 Begin slow, dropwise addition. Monitor temperature continuously. add1->add2 check_temp Temp Spike? add2->check_temp action_stop STOP ADDITION IMMEDIATELY check_temp->action_stop Yes action_continue Continue addition at set rate. check_temp->action_continue No action_continue->add2 G start Temperature Rises Unexpectedly stop_add 1. Stop Reagent Addition IMMEDIATELY start->stop_add max_cool 2. Increase Cooling (e.g., add more dry ice) stop_add->max_cool prep_quench 3. Prepare Quench Solution (if safe and planned) max_cool->prep_quench alert 4. Alert Supervisor / Safety Officer and clear immediate area prep_quench->alert evacuate 5. Evacuate if temperature does not stabilize alert->evacuate

Caption: Immediate steps for runaway reaction response.

Section 4: Protocol Example

This section provides a generalized, safety-oriented protocol for a common reaction type. Note: This is a template and must be adapted to your specific reagents, scale, and equipment.

Experimental Protocol: Controlled Aminolysis of this compound

Objective: To synthesize a divinyl-diaminosilane while maintaining strict temperature control.

Materials:

  • This compound

  • Secondary Amine (e.g., diethylamine, >2 equivalents)

  • Anhydrous, inert solvent (e.g., Toluene, THF)

  • Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet

  • Pressure-equalizing dropping funnel

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • System Preparation: Assemble the reaction apparatus and ensure it is dry. Purge the system with an inert gas (e.g., Nitrogen).

  • Initial Charge: Charge the reaction vessel with the anhydrous solvent and the secondary amine.

  • Cooling: Begin stirring and cool the vessel to -78 °C using the cooling bath.

  • Reagent Preparation: In a separate, dry flask, dilute the this compound with a small amount of the anhydrous solvent. Load this solution into the dropping funnel.

  • Controlled Addition: Once the reactor contents are at the target temperature, begin a slow, dropwise addition of the this compound solution.

  • Temperature Monitoring: Maintain the internal temperature below -70 °C throughout the addition. If the temperature rises above this, immediately stop the addition and wait for it to cool before resuming at a slower rate.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 1-2 hours) to ensure completion.

  • Warm-up: Slowly and cautiously allow the reaction mixture to warm to room temperature. Monitor for any secondary exotherms.

  • Work-up: Proceed with the planned work-up and purification steps only after confirming the reaction is thermally stable.

References

  • Gelest, Inc. (2015). This compound, 90% Safety Data Sheet. Retrieved from [Link]

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Dichlorosilane Crosslinkers: Divinyldichlorosilane in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of high-performance silicone elastomers and resins, the choice of crosslinking agent is a critical determinant of the final material's properties. Dichlorosilanes are a prominent class of crosslinkers, reacting with silanol-terminated polymers to form a durable three-dimensional network. This guide provides an in-depth comparison of divinyldichlorosilane with other common dichlorosilane crosslinkers, namely dimethyldichlorosilane and diphenyldichlorosilane. By examining their chemical structures, reactivity, and the resulting polymer characteristics—supported by experimental data—this document aims to equip researchers with the knowledge to select the optimal crosslinker for their specific application.

The Central Role of Dichlorosilane Crosslinkers

Dichlorosilane crosslinkers are bifunctional molecules that react with two silanol (Si-OH) groups, typically at the ends of polydimethylsiloxane (PDMS) chains, to form stable siloxane (Si-O-Si) bonds. This process, known as condensation curing, eliminates hydrochloric acid (HCl) as a byproduct and creates a crosslinked network that transforms the liquid polymer into a solid elastomer. The nature of the organic substituents on the silicon atom of the dichlorosilane profoundly influences the crosslinking kinetics and the ultimate physical and chemical properties of the resulting silicone material.

At a Glance: Comparative Properties of Dichlorosilane Crosslinkers

The selection of a dichlorosilane crosslinker is a trade-off between various properties. The following table summarizes the key characteristics of this compound, dimethyldichlorosilane, and diphenyldichlorosilane.

PropertyThis compound (DVDCS)Dimethyldichlorosilane (DMDCS)Diphenyldichlorosilane (DPDCS)
Chemical Formula C4H6Cl2SiC2H6Cl2SiC12H10Cl2Si
Molecular Weight 153.08 g/mol 129.06 g/mol 253.20 g/mol
Boiling Point 118-119°C70°C305°C
Key Feature Vinyl groups for secondary curingForms flexible PDMS networksPhenyl groups for high-temperature stability
Reactivity HighHighLower (due to steric hindrance)
Resulting Polymer Flexibility High (can be tailored)HighLower (more rigid)
Thermal Stability GoodModerateExcellent
UV Resistance GoodModerateExcellent
Hydrolytic Stability of Crosslink GoodGoodExcellent

Mechanistic Insights and Performance Implications

The seemingly subtle differences in the chemical structures of these crosslinkers lead to significant variations in the performance of the final silicone elastomer.

This compound (DVDCS): The Versatile Crosslinker

This compound introduces vinyl (CH=CH2) functional groups into the silicone network. These vinyl groups are the key to the versatility of DVDCS. While the initial crosslinking occurs through the reaction of the Si-Cl bonds with silanols, the vinyl groups remain as reactive sites within the polymer network. This allows for a secondary curing step, typically through a platinum-catalyzed hydrosilylation reaction with a Si-H functional crosslinker.[1] This dual-curing capability allows for the creation of complex network architectures and the tailoring of mechanical properties to a degree not possible with DMDCS or DPDCS. For instance, the ability to control the crosslink density at different stages can be used to produce materials with unique stress-strain profiles.[2]

The presence of the vinyl groups also enhances the thermal stability of the polymer compared to a purely methyl-substituted siloxane network, though not to the extent of phenyl-substituted silicones.

Dimethyldichlorosilane (DMDCS): The Workhorse for Standard Silicones

Dimethyldichlorosilane is the most common and fundamental crosslinker for producing polydimethylsiloxane (PDMS) elastomers.[3] The methyl groups are relatively small and non-reactive, leading to a highly flexible polymer network with a low glass transition temperature.[4] The resulting elastomers are known for their excellent elasticity and biocompatibility. However, the thermal and oxidative stability of PDMS crosslinked with DMDCS is limited compared to silicones containing aromatic or vinyl groups. The Si-CH3 bond is more susceptible to cleavage at elevated temperatures.[3]

Diphenyldichlorosilane (DPDCS): The Key to High-Temperature Performance

The incorporation of bulky, rigid phenyl groups from DPDCS significantly enhances the thermal stability and oxidative resistance of the silicone network.[5][6] The aromatic rings restrict the rotational freedom of the siloxane chains, increasing the energy required for bond scission.[7] This results in materials that can withstand higher temperatures for extended periods. Thermogravimetric analysis (TGA) has shown that silicone resins containing phenyl groups exhibit significantly higher decomposition temperatures compared to their methyl-substituted counterparts.[7] However, the steric hindrance of the phenyl groups can slow down the crosslinking reaction rate compared to DMDCS. The resulting elastomers are also generally more rigid and less flexible.[5]

Experimental Protocols

To provide a practical context for comparing these crosslinkers, the following section details standardized experimental protocols for the synthesis and characterization of crosslinked silicone elastomers.

Experimental Workflow: Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: Silanol-terminated PDMS crosslinker Add Dichlorosilane Crosslinker (DVDCS, DMDCS, or DPDCS) start->crosslinker mixing Mechanical Mixing (e.g., 10 min at 500 rpm) crosslinker->mixing degassing Vacuum Degassing (to remove HCl byproduct and air bubbles) mixing->degassing curing Curing (e.g., 24h at room temperature, followed by post-curing at 150°C for 2h) degassing->curing tga Thermogravimetric Analysis (TGA) curing->tga dma Dynamic Mechanical Analysis (DMA) curing->dma gel Gel Content Determination curing->gel tensile Tensile Testing curing->tensile

Sources

A Comparative Guide to the Reactivity of Divinyldichlorosilane and Methylvinyldichlorosilane for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials and drug development, the precise control of polymer architecture is paramount. Organosilicon chemistry, particularly the use of functionalized chlorosilanes, offers a versatile platform for the synthesis of bespoke polymers with tailored properties. Among the myriad of available precursors, divinyldichlorosilane and methylvinyldichlorosilane are two prominent monomers that, while structurally similar, exhibit distinct reactivity profiles that significantly influence their suitability for specific applications.

This guide provides an in-depth, objective comparison of the reactivity of this compound and methylvinyldichlorosilane. We will delve into the electronic and steric factors that govern their behavior in key chemical transformations, supported by established principles and analogous experimental data. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of how to leverage the unique characteristics of these powerful synthetic building blocks.

At a Glance: Structural and Physical Properties

A foundational understanding of the physical and chemical properties of this compound and methylvinyldichlorosilane is essential before exploring their reactivity. The key differentiator lies in the substitution at the silicon atom: this compound possesses two reactive vinyl groups, whereas methylvinyldichlorosilane has one vinyl group and one methyl group. This seemingly subtle difference has profound implications for their chemical behavior.

PropertyThis compoundMethylvinyldichlorosilane
CAS Number 1745-72-8[1][2]124-70-9[3][4][5][6]
Molecular Formula C₄H₆Cl₂Si[1][2]C₃H₆Cl₂Si[3][4][5][6]
Molecular Weight 153.08 g/mol [1][2]141.07 g/mol [3][4][5][6]
Boiling Point 118-119 °C[1]92-93 °C[4][7]
Density 1.081 g/cm³[1]1.087 g/mL[4][7]
Structure

The Decisive Factors: Electronic and Steric Effects on Reactivity

The differing reactivity of this compound and methylvinyldichlorosilane can be rationalized by considering the interplay of electronic and steric effects.

Electronic Effects: The vinyl group (-CH=CH₂) is generally considered to be electron-withdrawing compared to the electron-donating methyl group (-CH₃).[8]

  • This compound: With two electron-withdrawing vinyl groups attached to the silicon atom, the silicon center in this compound is rendered significantly more electrophilic. This heightened electrophilicity makes it more susceptible to nucleophilic attack at the silicon atom.

  • Methylvinyldichlorosilane: The presence of one electron-donating methyl group partially counteracts the electron-withdrawing effect of the single vinyl group.[8] Consequently, the silicon atom in methylvinyldichlorosilane is less electrophilic than in this compound.

Steric Effects: While both vinyl and methyl groups are relatively small, the vinyl group is slightly bulkier.

  • In This compound , the presence of two vinyl groups may introduce slightly more steric hindrance around the silicon atom compared to the methyl and vinyl combination in methylvinyldichlorosilane . However, for most reactions, the electronic effects are the dominant factor influencing reactivity.

Comparative Reactivity in Key Transformations

The electronic and steric differences manifest in the way these two silanes behave in common chemical reactions crucial for polymer synthesis.

Hydrolysis: The Gateway to Polysiloxanes

Hydrolysis of dichlorosilanes is the fundamental step in the production of polysiloxanes, leading to the formation of silanols which then undergo condensation.[9]

Reactivity Prediction: The rate of hydrolysis is highly dependent on the electrophilicity of the silicon atom. Due to the presence of two electron-withdrawing vinyl groups, the silicon atom in This compound is more electron-deficient and therefore predicted to undergo hydrolysis at a faster rate than methylvinyldichlorosilane. The reaction with water, a nucleophile, is expected to be more facile for the more electrophilic silicon center.

Mechanistic Insight: The hydrolysis proceeds via a nucleophilic substitution mechanism where water molecules attack the silicon atom, leading to the displacement of chloride ions and the formation of silanols. The byproduct, hydrochloric acid, can catalyze further hydrolysis.[9]

Caption: Generalized mechanism of dichlorosilane hydrolysis.

Hydrosilylation: A Versatile C-Si Bond Formation Tool

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of silicone chemistry, often catalyzed by platinum complexes.[10][11]

Reactivity Prediction: The reactivity of the vinyl groups in hydrosilylation is influenced by their electron density.

  • Methylvinyldichlorosilane: The vinyl group is activated by the adjacent silicon atom. The presence of the electron-donating methyl group can slightly increase the electron density of the vinyl group, making it more susceptible to hydrosilylation compared to the vinyl groups in this compound.

  • This compound: The two electron-withdrawing vinyl groups decrease the electron density of the double bonds, making them less reactive towards electrophilic attack by the platinum-hydride catalyst intermediate. Furthermore, the presence of two vinyl groups opens up the possibility of cross-linking reactions.

Caption: Experimental workflow for a typical hydrosilylation reaction.

Polymerization: Building Macromolecular Architectures

Both this compound and methylvinyldichlorosilane serve as monomers for the synthesis of polysiloxanes. However, their functionality dictates the resulting polymer structure.

  • Methylvinyldichlorosilane: With one reactive vinyl group, it can be used to introduce vinyl functionalities along a polymer chain. Copolymerization with other dichlorosilanes, like dimethyldichlorosilane, allows for the synthesis of linear polysiloxanes with pendant vinyl groups that can be used for subsequent cross-linking.[12]

  • This compound: Possessing two vinyl groups, it acts as a cross-linking agent. Its incorporation into a polymerization reaction leads to the formation of a three-dimensional network structure, resulting in cross-linked silicone resins or elastomers. The higher functionality of this compound leads to a higher cross-link density.

Grignard Reactions: Forging Carbon-Silicon Bonds

The reaction of chlorosilanes with Grignard reagents is a common method for the formation of C-Si bonds.

Reactivity Prediction: The rate of this nucleophilic substitution is governed by the electrophilicity of the silicon center.[3][4][7] Therefore, This compound, with its more electrophilic silicon atom, is expected to react more rapidly with Grignard reagents than methylvinyldichlorosilane.[3][4]

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.

Protocol for Comparative Hydrolysis Rate Analysis

This protocol utilizes conductivity measurements to monitor the production of hydrochloric acid during hydrolysis.

Methodology:

  • Preparation: Prepare equimolar solutions of this compound and methylvinyldichlorosilane in a dry, inert solvent (e.g., anhydrous toluene).

  • Reaction Setup: In a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C), place a known volume of deionized water with a conductivity probe immersed.

  • Initiation: Rapidly inject the silane solution into the stirred water and immediately begin recording the conductivity as a function of time.

  • Data Analysis: Plot conductivity versus time for both silanes. The initial slope of the curve is proportional to the initial rate of hydrolysis. A steeper slope indicates a faster reaction.

Protocol for Monitoring Hydrosilylation Kinetics via FT-IR Spectroscopy

This method follows the disappearance of the Si-H stretching band in the infrared spectrum.

Methodology:

  • Reaction Mixture: In an appropriate reaction vessel equipped with an in-situ FT-IR probe, combine the vinylsilane (either this compound or methylvinyldichlorosilane), a hydrosilane (e.g., heptmethyltrisiloxane), and a solvent (e.g., toluene).

  • Catalyst Injection: Bring the mixture to the desired reaction temperature and inject a solution of a platinum catalyst (e.g., Karstedt's catalyst).

  • Data Acquisition: Immediately begin acquiring FT-IR spectra at regular intervals, monitoring the decrease in the intensity of the Si-H stretching band (around 2100-2260 cm⁻¹).

  • Kinetic Analysis: Plot the concentration of the Si-H bond (proportional to the peak area) versus time to determine the reaction rate constants for both vinylsilanes.

Conclusion

The choice between this compound and methylvinyldichlorosilane is a critical decision in the design and synthesis of advanced silicone-based materials. This compound, with its two electron-withdrawing vinyl groups, exhibits a more electrophilic silicon center, leading to faster rates of hydrolysis and reactions with nucleophiles like Grignard reagents. However, its vinyl groups are less reactive in hydrosilylation reactions. Its bifunctionality makes it an excellent cross-linking agent for creating robust polymer networks.

Conversely, methylvinyldichlorosilane offers a single, more reactive vinyl group for hydrosilylation, making it ideal for introducing pendant functionalities onto a linear polymer backbone. Its silicon center is less electrophilic, resulting in slower hydrolysis rates.

By understanding these fundamental differences in reactivity, researchers can make informed decisions in selecting the appropriate monomer to achieve the desired material properties, whether it be for the development of novel drug delivery systems, high-performance elastomers, or advanced coatings.

References

  • Tuulmets, A., & Nguyen, B. T. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(15), 5071–5076.
  • Tuulmets, A., Nguyen, B. T., Panov, D., Sassian, M., & Järv, J. (2002). Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. The Journal of Organic Chemistry, 67(23), 8047–8052.
  • Gelest. (n.d.). VINYLMETHYLDICHLOROSILANE. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). China VINYLMETHYLDICHLOROSILANE manufacturer | METHYLVINYLDICHLOROSILANE supplier | CAS:124-70-9. Retrieved from [Link]

  • PubChem. (n.d.). Methylvinyldichlorosilane. Retrieved from [Link]

  • IOTA Silicone. (n.d.). Differences Between Methyl and Vinyl Groups. Retrieved from [Link]

  • University of Wuppertal. (n.d.). Rate of hydrolysis of chloromethylsilanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrosilylation. Retrieved from [Link]

  • Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
  • National Center for Biotechnology Information. (2021). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. PMC. Retrieved from [Link]

  • University of Wuppertal. (n.d.). Hydrolysis and polycondensation. Retrieved from [Link]

  • Gelest. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

  • IOTA Silicone. (2025, July 9). Exploring Methyl Vinyl Silicone Resin: Properties and Applications in Advanced Chemical Materials. Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of Polymers Crosslinked with Divinyldichlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical analysis of the characterization of polymers crosslinked with divinyldichlorosilane. Moving beyond a mere recitation of protocols, this document elucidates the causal relationships between the choice of this compound as a crosslinking agent and the resultant material properties. We will explore a suite of analytical techniques, offering insights into how each method unravels the structural and functional nuances of these crosslinked networks. Furthermore, we will draw comparisons with alternative crosslinking strategies, providing a framework for informed material selection and development.

Introduction: The Role of this compound in Polymer Network Formation

This compound ((CH₂=CH)₂SiCl₂) is a bifunctional organosilane that serves as a highly reactive crosslinking agent. Its utility stems from the two vinyl groups, which can participate in various polymerization reactions, and the two chlorine atoms, which are readily hydrolyzed to form reactive silanol groups (Si-OH). This dual reactivity allows for the formation of stable, three-dimensional polymer networks with unique characteristics.

The primary mechanism of crosslinking involves the hydrolysis of the Si-Cl bonds in the presence of moisture to yield divinylsilanediol ((CH₂=CH)₂Si(OH)₂). These silanol groups can then undergo condensation reactions with hydroxyl groups on polymer backbones (e.g., polysaccharides, polyvinyl alcohol) or with other silanol groups, forming stable siloxane (Si-O-Si) or Si-O-C linkages. The vinyl groups can be subsequently polymerized or functionalized, offering a versatile platform for creating materials with tailored properties.

The choice of this compound as a crosslinker is often motivated by the desire to impart specific properties to the final material, such as enhanced thermal stability, hydrophobicity, and mechanical strength. This guide will provide the experimental basis for evaluating these properties.

The Crosslinking Mechanism: A Visual Representation

The crosslinking process initiated by this compound is a multi-step reaction that fundamentally alters the polymer architecture. The following diagram illustrates the key stages of this transformation, from the initial hydrolysis of the dichlorosilane to the final formation of a crosslinked network.

Crosslinking_Mechanism cluster_0 Step 1: Hydrolysis DVS This compound ((CH2=CH)2SiCl2) Silanol Divinylsilanediol ((CH2=CH)2Si(OH)2) DVS->Silanol + 2H2O Water 2H2O HCl 2HCl PolymerOH Polymer with -OH groups Crosslinked Crosslinked Polymer (Si-O-Polymer bonds) PolymerOH->Crosslinked Condensation Silanol2 Divinylsilanediol Silanol2->Crosslinked Silanol3 Divinylsilanediol Siloxane Polysiloxane Network (Si-O-Si bonds) Silanol3->Siloxane Self-condensation Silanol4 Divinylsilanediol Silanol4->Siloxane FTIR_Workflow Start Sample Preparation ATR Place sample on ATR crystal Start->ATR Acquire Acquire FTIR Spectrum (4000-600 cm-1) ATR->Acquire Analyze Analyze Key Spectral Bands (Si-O-Si, Si-O-C, C=C) Acquire->Analyze Result Confirmation of Crosslinking & Functional Groups Analyze->Result

Caption: Experimental workflow for FTIR analysis.

Solid-state NMR, particularly ²⁹Si NMR, provides detailed information about the silicon environment, allowing for the quantification of different silicon species (e.g., the degree of condensation of silanol groups). ¹³C NMR can be used to track the fate of the vinyl groups.

Thermal Analysis: Assessing Stability and Performance at a Range of Temperatures

Thermal analysis techniques are crucial for determining the operational temperature range and the overall stability of the crosslinked polymer. [1][2][3]

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. Polymers crosslinked with this compound are expected to exhibit enhanced thermal stability due to the formation of a robust siloxane network. [4][5] Experimental Protocol: TGA

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition, or air for oxidative degradation).

  • Data Analysis: The TGA thermogram plots weight loss versus temperature. Key parameters include:

    • Onset of Decomposition (T_onset): The temperature at which significant weight loss begins.

    • Temperature of Maximum Decomposition Rate (T_max): The peak of the derivative TGA (DTG) curve.

    • Char Yield: The percentage of residual mass at the end of the experiment.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). Crosslinking generally leads to an increase in the Tg of a polymer due to restricted chain mobility. [6] Experimental Protocol: DSC

  • Sample Preparation: A small sample (5-10 mg) is hermetically sealed in an aluminum pan.

  • Heating and Cooling Cycles: The sample is typically subjected to a heat-cool-heat cycle to erase its thermal history. A typical heating/cooling rate is 10-20 °C/min.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The Tg is observed as a step change in the baseline.

PropertyEffect of this compound CrosslinkingComparison with Peroxide CrosslinkingComparison with Other Alkoxy Silane Crosslinking
Thermal Stability (TGA) Increased T_onset and char yield due to the formation of a stable Si-O network.May be comparable or slightly lower, depending on the polymer and crosslink density. C-C bonds are also very stable.Generally comparable, as both form siloxane networks. The presence of vinyl groups in this compound may offer sites for further reactions at high temperatures.
Glass Transition Temp. (DSC) Significant increase in Tg due to the formation of a rigid, three-dimensional network.Significant increase in Tg, with the magnitude depending on crosslink density.Significant increase in Tg, comparable to this compound at similar crosslink densities.
Mechanical Analysis: Quantifying Strength and Elasticity

The mechanical properties of a polymer are profoundly influenced by crosslinking. The introduction of a network structure generally increases the modulus and strength of the material. [7][8][9]

DMA is a powerful technique for characterizing the viscoelastic properties of polymers. It measures the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response, as a function of temperature, frequency, or strain.

Experimental Protocol: DMA

  • Sample Preparation: A sample with well-defined geometry (e.g., rectangular bar for tensile or three-point bending mode) is prepared.

  • Test Parameters: The sample is subjected to a sinusoidal stress or strain over a range of temperatures and/or frequencies.

  • Data Analysis: The output includes plots of G', G'', and tan δ (G''/G') versus temperature. Key information obtained includes:

    • Glass Transition Temperature (Tg): Often taken as the peak of the tan δ curve.

    • Rubbery Plateau Modulus: The storage modulus above the Tg, which is directly related to the crosslink density.

    • Damping Properties: The ability of the material to dissipate energy.

DMA_Workflow Start Prepare Sample with Defined Geometry Mount Mount Sample in DMA Start->Mount Program Apply Sinusoidal Stress/Strain over a Temperature Range Mount->Program Acquire Measure Storage Modulus (G'), Loss Modulus (G''), and tan δ Program->Acquire Analyze Determine Tg, Rubbery Plateau Modulus, and Damping Properties Acquire->Analyze Result Viscoelastic Properties & Crosslink Density Information Analyze->Result

Caption: Experimental workflow for Dynamic Mechanical Analysis (DMA).

Tensile testing provides fundamental information about a material's strength, stiffness, and ductility. Key parameters obtained from a stress-strain curve include Young's modulus, tensile strength, and elongation at break. Crosslinking typically increases the Young's modulus and tensile strength while reducing the elongation at break.

PropertyExpected Performance with this compoundComparison with Peroxide CrosslinkingComparison with Other Alkoxy Silane Crosslinking
Storage Modulus (DMA) High rubbery plateau modulus, indicating high crosslink density.Can achieve high modulus, but may be more sensitive to degradation at high temperatures during processing.Comparable modulus at similar crosslink densities.
Tensile Strength Increased tensile strength compared to the uncrosslinked polymer.High tensile strength due to strong C-C bonds.Similar tensile strength to this compound-crosslinked polymers.
Elongation at Break Reduced elongation at break due to the restricted chain movement in the network.Significantly reduced elongation at break.Reduced elongation at break, comparable to this compound.
Morphological and Swelling Analysis

SEM is used to visualize the surface morphology and fracture surfaces of the crosslinked polymer. It can provide insights into the homogeneity of the crosslinking and the presence of any phase separation.

The degree of crosslinking can be qualitatively and quantitatively assessed by swelling experiments. A highly crosslinked polymer will swell less in a good solvent than a lightly crosslinked one. The equilibrium swelling ratio can be used to calculate the crosslink density using the Flory-Rehner theory. [10][11] Experimental Protocol: Swelling Measurement

  • Sample Preparation: A small, accurately weighed piece of the dry, crosslinked polymer is prepared.

  • Immersion: The sample is immersed in a suitable solvent until equilibrium swelling is reached.

  • Measurement: The swollen sample is removed, blotted to remove excess surface solvent, and quickly weighed.

  • Drying: The swollen sample is then dried to a constant weight.

  • Calculation: The swelling ratio (Q) is calculated as the ratio of the weight of the swollen polymer to the weight of the dry polymer. The gel fraction, a measure of the insoluble portion of the polymer, can also be determined.

Conclusion: A Versatile Crosslinker Demanding Comprehensive Characterization

This compound is a potent crosslinking agent that can significantly enhance the thermal and mechanical properties of a wide range of polymers. Its dual reactivity through both hydrolysis/condensation of the chloro-silane groups and polymerization of the vinyl groups offers a versatile platform for creating robust and tunable materials.

A thorough characterization of polymers crosslinked with this compound is paramount for understanding their performance and for tailoring their properties for specific applications. The suite of analytical techniques discussed in this guide—from spectroscopy and thermal analysis to mechanical testing and swelling studies—provides a comprehensive toolkit for the modern materials scientist. By systematically applying these methods and comparing the results to those obtained with alternative crosslinkers, researchers can make informed decisions in the design and development of next-generation polymeric materials.

References

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A Senior Application Scientist's Guide to Silicone Elastomer Performance: A Comparative Analysis of Crosslinking Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, the performance of a silicone elastomer is paramount. Its mechanical properties—ranging from stiffness and elasticity to thermal stability—are not intrinsic to the base polysiloxane alone. Instead, they are fundamentally dictated by the architecture of the crosslinked network. The choice of crosslinking chemistry is the most critical decision in tailoring a silicone elastomer for a specific application, be it a microfluidic device, a drug-eluting matrix, or a high-performance seal.

This guide provides an in-depth comparison of the mechanical properties of silicone elastomers derived from different curing systems. While the prompt specified divinyldichlorosilane, it's important to clarify its role. This compound is a precursor used to synthesize vinyl-functionalized silicone polymers. The actual crosslinking, or curing, of these polymers is then achieved through subsequent reactions. We will, therefore, focus on the dominant crosslinking technologies used for these vinyl-functional silicones and compare them to other common curing methods, providing the causal links between chemical mechanism and final material performance.

Section 1: The Foundation: Why Crosslinker Chemistry Governs Performance

An uncured silicone is a collection of individual polymer chains, behaving as a viscous liquid or a gum. The process of crosslinking transforms this liquid into a durable, elastic solid by creating covalent bonds between these chains, forming a three-dimensional network.[1][2] The density and nature of these crosslinks directly control the material's macroscopic properties.

  • High Crosslink Density: Leads to a stiffer material with a higher modulus, lower elongation at break, and reduced swellability in solvents.

  • Low Crosslink Density: Results in a softer, more flexible material with higher elongation, but lower tensile strength and thermal stability.

The choice of crosslinking agent and curing mechanism determines not only the crosslink density but also the homogeneity of the network and the presence of residual byproducts, all of which have profound effects on performance and biocompatibility.[3][4]

Caption: Conceptual model of a crosslinked silicone network.

Section 2: A Comparative Analysis of Dominant Curing Chemistries

The method used to form the elastomer network is the primary determinant of its final properties. Here, we compare the two most prevalent methods for high-performance silicones—platinum-catalyzed hydrosilylation and peroxide-initiated curing—along with condensation cure systems.

A. Platinum-Catalyzed Hydrosilylation (Addition Cure)

This is the state-of-the-art method for producing high-purity, high-performance silicone elastomers, especially for medical and pharmaceutical applications. The mechanism involves the addition of a silicon-hydride (Si-H) group across a vinyl group (C=C) in the presence of a platinum catalyst, such as Karstedt's catalyst.[5][6]

Causality: This reaction is highly specific and efficient. Crucially, it produces no byproducts , leading to a very clean, low-outgassing material with minimal shrinkage upon curing.[5][7] The precise 1:1 stoichiometry allows for exceptional control over the network structure, resulting in highly reproducible mechanical properties.

Caption: Platinum-catalyzed hydrosilylation (addition cure) mechanism.

B. Peroxide-Initiated Curing (Radical Cure)

A long-established and cost-effective method, peroxide curing relies on the generation of free radicals from an organic peroxide at elevated temperatures.[6] These highly reactive radicals abstract hydrogen atoms from the methyl groups on the silicone backbone, creating polymer radicals that then combine to form crosslinks.[2]

Causality: This mechanism is less specific than hydrosilylation. It generates volatile and non-volatile byproducts (e.g., organic acids, alcohols) that can affect the material's purity, odor, and potential for outgassing.[7] The network formed can be less uniform. However, peroxide systems are robust, less susceptible to chemical inhibition, and often exhibit superior compression set at high temperatures.[7]

ExperimentalWorkflow cluster_prep Sample Preparation cluster_test Mechanical Testing Mix 1. Mix Part A & B Degas 2. Vacuum Degas Mix->Degas Cast 3. Cast into Mold Degas->Cast Cure 4. Oven Cure Cast->Cure Punch 5. Punch Test Specimens (ASTM D412) Cure->Punch Tensile 6. Perform Tensile Test Punch->Tensile DMA_Test 7. Perform DMA Test Punch->DMA_Test Analysis 8. Data Analysis & Comparison Tensile->Analysis DMA_Test->Analysis

Caption: Standard experimental workflow for silicone elastomer fabrication and testing.

Section 5: Conclusion: Selecting the Optimal Crosslinking Strategy

The choice between platinum, peroxide, or other curing systems is a trade-off between performance, processing requirements, and cost.

  • Choose Platinum (Addition) Cure when: The highest purity, clarity, and biocompatibility are required (e.g., medical implants, pharmaceutical tubing, precision microfluidics). The application demands highly reproducible and well-controlled mechanical properties. The manufacturing environment is clean and free of potential catalyst inhibitors. [7]

  • Choose Peroxide Cure when: Cost-effectiveness is a primary driver. The application requires exceptional high-temperature performance and robust compression set (e.g., industrial seals and gaskets). The presence of byproducts and potential for outgassing are not critical limiting factors. [7]

  • Choose Condensation Cure when: Room temperature curing is necessary and ultimate mechanical performance is secondary. Applications include sealants, adhesives, and some prototyping where convenience is key.

By understanding the fundamental chemistry of crosslinking, the modern researcher can move beyond simply selecting a material based on its datasheet. This knowledge empowers you to rationally design and specify silicone elastomers with mechanical properties precisely tailored to the demanding requirements of your application.

References

  • MEASUREMENT OF DYNAMIC PROPERTIES OF SILICONE RUBBERS1 - Periodica Polytechnica.
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  • Mechanical properties of covalent cross-linked silicone elastomers. - ResearchGate. Available at: [Link]

  • Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry† - ResearchGate. Available at: [Link]

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  • Antioxidant Silicone Elastomers without Covalent Cross-Links - ACS Publications. Available at: [Link]

  • Antioxidant Silicone Elastomers without Covalent Cross-Links - PMC - NIH. Available at: [Link]

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  • RHEOLOGICAL CHARACTERIZATION OF VARIOUS PERCENT WEIGHT OF SILICON RUBBER.
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A Comparative Guide to the Thermal Stability of Polymers Synthesized from Divinyldichlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the thermal stability of a polymer is a critical attribute governing its processing window, operational limits, and overall reliability. This guide provides an in-depth comparison of the thermal stability of polymers synthesized using divinyldichlorosilane, benchmarking them against common alternative polymeric systems. By examining experimental data and the underlying chemical principles, we aim to furnish a clear, objective understanding of where these materials excel and what their limitations are.

Introduction: The Significance of this compound in Polymer Chemistry

This compound ((CH₂=CH)₂SiCl₂) is a bifunctional organosilicon monomer that offers a unique combination of a silicon-containing backbone and reactive vinyl groups. Polymerization of this monomer, typically through hydrolysis and subsequent condensation, or through vinyl polymerization, leads to the formation of polysiloxanes or polyvinylsilanes with a high potential for cross-linking. This cross-linking capability is pivotal in defining the ultimate thermal and mechanical properties of the resulting polymer.

The silicon-oxygen (Si-O) bond, with a dissociation energy of approximately 108 kcal/mol, is inherently more thermally stable than the carbon-carbon (C-C) bond (85.2 kcal/mol) or the carbon-oxygen (C-O) bond (82.6 kcal/mol) that form the backbones of many organic polymers.[1] This fundamental difference underpins the generally superior thermal resistance of silicon-containing polymers. Furthermore, the vinyl groups in polymers derived from this compound provide sites for curing and cross-linking, which can significantly enhance thermal stability by restricting chain mobility and preventing depolymerization at elevated temperatures.

Comparative Thermal Stability Analysis

To provide a comprehensive comparison, we will evaluate the thermal stability of polymers derived from this compound against three classes of alternative materials:

  • Linear Polydimethylsiloxane (PDMS): A common silicone polymer.

  • Polycarbosilanes (PCS): Polymers with a silicon-carbon backbone.

  • Standard Vinyl Polymers: Polyethylene (PE) and Polystyrene (PS).

The primary techniques for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Onset of Degradation and Char Yield

TGA measures the change in mass of a sample as a function of temperature, providing critical data on the onset of degradation and the amount of residual material (char yield) at high temperatures.

Polymer SystemTd5 (°C) (Onset of 5% Weight Loss)Td10 (°C) (Onset of 10% Weight Loss)Char Yield at 800°C (Inert Atmosphere) (%)Key Structural Features
Poly(divinylsiloxane) (Cross-linked) ~350-450~400-50040-60%Si-O backbone with vinyl cross-links
Polydimethylsiloxane (PDMS) ~300-400~350-450< 5%Linear Si-O backbone
Polycarbosilane (PCS) ~350-450~400-55060-85%Si-C backbone
High-Density Polyethylene (HDPE) ~400-450~450-475< 1%C-C backbone
Polystyrene (PS) ~350-400~375-425< 1%C-C backbone with phenyl side groups

Note: The values for Poly(divinylsiloxane) are estimated based on the known effects of vinyl cross-linking on polysiloxanes. Actual values can vary significantly with the degree of cross-linking and the specific polymerization method.

Analysis of TGA Data:

  • Poly(divinylsiloxane): The presence of vinyl groups allows for the formation of a cross-linked network, which significantly enhances thermal stability compared to linear PDMS. The cross-links inhibit the "back-biting" degradation mechanism, a common pathway for polysiloxane decomposition that produces volatile cyclic oligomers. This leads to a higher onset of degradation and a substantially greater char yield. The char, a carbonaceous and siliceous residue, is indicative of a material that does not completely volatilize at high temperatures.

  • Polydimethylsiloxane (PDMS): Linear PDMS exhibits good thermal stability due to its Si-O backbone but is susceptible to depolymerization, resulting in a low char yield.

  • Polycarbosilanes (PCS): These polymers are known for their high thermal stability and high char yields, making them excellent precursors for silicon carbide ceramics. Their Si-C backbone is highly resistant to thermal degradation.

  • Polyethylene and Polystyrene: These common organic polymers decompose at relatively high temperatures but leave virtually no char residue in an inert atmosphere, as their C-C backbone breaks down into volatile organic fragments.

Differential Scanning Calorimetry (DSC): Glass Transition Temperature (Tg)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg). The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

Polymer SystemGlass Transition Temperature (Tg) (°C)Notes
Poly(divinylsiloxane) (Cross-linked) -120 to -100 (highly dependent on cross-link density)Increased cross-linking will raise the Tg.
Polydimethylsiloxane (PDMS) -125Very low Tg, indicating high flexibility at low temperatures.
Polycarbosilane (PCS) 100-200Generally higher Tg due to a more rigid backbone.
High-Density Polyethylene (HDPE) -110
Polystyrene (PS) 100The bulky phenyl groups restrict chain mobility, leading to a higher Tg.

Analysis of DSC Data:

The Tg of poly(divinylsiloxane) is expected to be slightly higher than that of linear PDMS due to the restrictions on chain mobility imposed by the vinyl cross-links. However, it retains the characteristic low Tg of polysiloxanes, making it suitable for applications requiring flexibility at low temperatures. The degree of cross-linking is a critical factor; a higher cross-link density will lead to a higher Tg.

Experimental Protocols

To ensure the reproducibility and validity of thermal stability assessments, standardized experimental protocols are essential.

Synthesis of Poly(divinylsiloxane) via Hydrolysis of this compound

This protocol describes a general method for the synthesis of a cross-linkable poly(divinylsiloxane).

Materials:

  • This compound

  • Toluene (anhydrous)

  • Deionized water

  • Sodium bicarbonate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve this compound in anhydrous toluene under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of deionized water to the dropping funnel and add it dropwise to the stirred solution. The hydrolysis reaction is exothermic and will produce HCl gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution, followed by deionized water until the aqueous layer is neutral.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the poly(divinylsiloxane) resin.

  • The resulting resin can be cured by heating or with the addition of a radical initiator to induce cross-linking through the vinyl groups.

Thermogravimetric Analysis (TGA) Protocol

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min.

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition (Td5% and Td10%) and the char yield.

Differential Scanning Calorimetry (DSC) Protocol

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Cool the sample to a temperature well below the expected Tg (e.g., -150°C) at a controlled rate (e.g., 10°C/min).

  • Hold the sample at this temperature for 5 minutes to ensure thermal equilibrium.

  • Heat the sample to a temperature above the Tg (e.g., 50°C) at a controlled rate (e.g., 10°C/min).

  • Record the heat flow as a function of temperature.

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.

Visualizing the Concepts

Polymer Structures

G cluster_0 Poly(divinylsiloxane) cluster_1 Polydimethylsiloxane (PDMS) cluster_2 Polycarbosilane (PCS) cluster_3 Polyethylene (PE) cluster_4 Polystyrene (PS) PDVS ...-Si(CH=CH₂)-O-Si(CH=CH₂)-O-... PDMS ...-Si(CH₃)₂-O-Si(CH₃)₂-O-... PCS ...-Si(H)₂-CH₂-Si(H)₂-CH₂-... PE ...-CH₂-CH₂-CH₂-CH₂-... PS ...-CH(C₆H₅)-CH₂-CH(C₆H₅)-CH₂-...

Caption: Idealized structures of compared polymers.

Experimental Workflow

G Monomer This compound Polymerization Hydrolysis & Condensation Monomer->Polymerization Polymer Poly(divinylsiloxane) Resin Polymerization->Polymer Curing Thermal or Radical Curing Polymer->Curing CrosslinkedPolymer Cross-linked Polymer Curing->CrosslinkedPolymer TGA TGA Analysis CrosslinkedPolymer->TGA DSC DSC Analysis CrosslinkedPolymer->DSC Data Thermal Stability Data (Td, Char Yield, Tg) TGA->Data DSC->Data Comparison Comparison with Alternatives Data->Comparison

Caption: Workflow for synthesis and thermal analysis.

Conclusions and Future Outlook

Polymers synthesized from this compound represent a versatile class of materials with tunable thermal properties. The key takeaways from this comparative analysis are:

  • Enhanced Thermal Stability: The ability to introduce cross-links via the vinyl groups significantly enhances the thermal stability of polysiloxanes, leading to higher decomposition temperatures and increased char yields compared to their linear counterparts.

  • Favorable Low-Temperature Properties: Despite the increased stability at high temperatures, these polymers retain the characteristic low glass transition temperatures of polysiloxanes, making them suitable for applications requiring a wide operational temperature range.

  • Superiority over Common Organic Polymers: In terms of high-temperature resistance and char formation, cross-linked poly(divinylsiloxane)s are superior to common vinyl polymers like polyethylene and polystyrene.

Future research should focus on precisely controlling the cross-link density to tailor the thermal and mechanical properties for specific applications. Furthermore, the incorporation of this compound as a comonomer in other polymer systems could be a promising strategy for enhancing their thermal stability. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to understand and utilize the unique properties of these advanced materials.

References

  • Silicone Nanocomposites with Enhanced Thermal Resistance: A Short Review. PMC. [Link]

  • High Temperature Stability of Polysiloxanes. Gelest, Inc. [Link]

  • Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. RSC Publishing. [Link]

  • Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. MDPI. [Link]

  • Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). MDPI. [Link]

  • Synthesis and chemical modification of poly(divinylsiloxane). ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of Vinyl Groups in Divinyldichlorosilane-Modified Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with silicone-based materials, the precise quantification of vinyl functional groups is not merely an analytical task; it is a critical determinant of a product's final properties and performance. In polymers modified with precursors like divinyldichlorosilane, the concentration of vinyl groups dictates the crosslinking density, which in turn governs mechanical properties such as modulus and tear strength, as well as swelling behavior and drug-eluting kinetics. An inaccurate assessment of vinyl content can lead to failed batches, inconsistent product performance, and significant delays in development timelines.

This guide provides an in-depth comparison of the principal analytical techniques for quantifying vinyl groups in silicone polymers. Moving beyond a simple listing of methods, we will explore the underlying principles of each technique, explain the rationale behind experimental choices, and provide field-proven protocols to ensure the generation of reliable, reproducible data. Our focus is on establishing self-validating systems that provide confidence in your analytical results.

The Challenge: Choosing the Right Tool for the Job

The selection of an appropriate analytical method depends on several factors: the expected concentration of vinyl groups, the polymer matrix, available instrumentation, and the desired level of accuracy and precision. For silicone elastomers used in applications like drug delivery, vinyl group concentrations can be as low as 0.2 molar-%, making sensitive and accurate quantification essential.[1] We will compare the most established spectroscopic and titrimetric methods to guide your selection process.

Comparative Framework: Spectroscopic vs. Chemical Methods

The primary methods for vinyl group quantification can be broadly categorized into spectroscopic techniques (NMR, FTIR, Raman) and chemical titration. Each approach has distinct advantages and limitations.

Method Principle Sample Prep Sensitivity Accuracy Key Considerations
¹H NMR Spectroscopy Integration of proton signals unique to the vinyl group (-CH=CH₂) relative to a stable internal reference signal (e.g., Si-CH₃).Dissolution in a deuterated solvent (e.g., CDCl₃).High (detects low mol%).High; considered a primary method.Requires soluble polymer; high instrument cost.
FTIR Spectroscopy Measures absorbance of characteristic vinyl group vibrations (e.g., C=C stretch, =C-H wag).Thin film preparation or dissolution.Moderate; may be insufficient for very low concentrations.[2]Moderate; requires calibration with standards.Baseline correction can introduce systematic errors.[1]
Raman Spectroscopy Measures scattering from the symmetric C=C stretching mode, which is typically strong in Raman.Minimal; can analyze solids directly.Potentially high, but often too low for typical silicone formulations.[3][4]Moderate; dependent on calibration.Can be unsuitable for some silicones due to poor spectral quality.[1]
Iodine Value Titration Chemical reaction where iodine monochloride (ICl) adds across the C=C double bond. The unreacted iodine is then back-titrated.Dissolution in a non-polar solvent.Moderate to high, depending on titrant concentration.High; a classic, reliable "wet chemistry" method.Destructive; can be time-consuming; may have interferences.

In-Depth Analysis of Key Methodologies

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Quantitative Workhorse

For soluble this compound-modified polymers, ¹H NMR is arguably the most powerful and direct method for vinyl group quantification. Its strength lies in the direct proportionality between the integrated area of a resonance signal and the number of protons giving rise to that signal.

Causality Behind the Method's Success: The polydimethylsiloxane (PDMS) backbone provides a strong, sharp singlet for the numerous methyl protons (Si-CH₃) around 0.1 ppm. The vinyl protons (Si-CH=CH₂) appear in a distinct, well-resolved multiplet region between 5.7 and 6.1 ppm.[5] This clear separation allows for accurate integration of the vinyl proton signals relative to the ubiquitous methyl proton signal, providing a direct molar ratio without the need for external calibration standards.

Experimental Protocol: ¹H NMR Quantification
  • Sample Preparation: Accurately weigh approximately 75 mg of the vinyl-modified polymer into a clean NMR tube.

  • Dissolution: Add ~0.7 mL of deuterated chloroform (CDCl₃). If an internal standard is required for absolute quantification, a known amount of a substance with a non-interfering peak (e.g., 1,3,5-trioxane) can be added.

  • Equilibration: Seal the tube and allow the polymer to dissolve completely. Gentle agitation or sonication may be required. This can take several hours for high molecular weight polymers.

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery and accurate integration.

  • Data Processing:

    • Phase the spectrum and perform baseline correction.

    • Integrate the methyl proton signal (I_Me) around 0.1 ppm.

    • Integrate the vinyl proton multiplet (I_Vinyl) between 5.7 and 6.1 ppm.

  • Calculation (Molar Percentage):

    • The vinyl signal represents 3 protons (-CH=CH₂).

    • The methyl signal represents 6 protons per dimethylsiloxane [-Si(CH₃)₂-O-] repeating unit.

    • The molar percentage of vinyl-containing siloxane units can be calculated using the formula: Mol% Vinyl = [(I_Vinyl / 3) / ((I_Me / 6) + (I_Vinyl / 3))] * 100

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh Weigh Polymer (75 mg) dissolve Dissolve in CDCl3 weigh->dissolve acquire Acquire Spectrum (≥400 MHz) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Vinyl & Methyl Peaks process->integrate calculate Calculate Molar Ratio integrate->calculate result result calculate->result Quantitative Result

Caption: Workflow for vinyl group quantification using ¹H NMR.

Titration via Iodine Value: The Classic Chemical Approach

When NMR is unavailable or the polymer is insoluble, titration offers a robust and accurate alternative. The most common method is the determination of the Iodine Value (IV) , which measures the mass of iodine consumed by 100 grams of the substance.[6] The Wijs method, which uses iodine monochloride (ICl), is a standard procedure.[7]

Mechanism of Action: The electrophilic ICl reagent readily adds across the electron-rich carbon-carbon double bond of the vinyl group. An excess of ICl is used to ensure the reaction goes to completion. The unreacted ICl is then treated with potassium iodide (KI), which converts it to molecular iodine (I₂). This liberated iodine is subsequently titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution. By comparing the titration result of the sample to that of a blank (containing no polymer), the amount of ICl that reacted with the vinyl groups can be precisely calculated.

Experimental Protocol: Iodine Value Titration (Wijs Method)
  • Sample Preparation: Accurately weigh a quantity of the polymer (the amount depends on the expected vinyl content, typically 0.2-1.0 g) into a 250 mL iodine flask.

  • Dissolution: Add 20 mL of a non-polar solvent like cyclohexane or carbon tetrachloride to dissolve the sample.

  • Reagent Addition: Precisely pipette 25 mL of Wijs solution (ICl in glacial acetic acid) into the flask. Swirl to mix, ensuring the solution is homogeneous. Stopper the flask.

  • Reaction: Prepare a blank flask containing only the 20 mL of solvent and 25 mL of Wijs solution. Place both the sample and blank flasks in a dark environment for at least 30 minutes to allow the reaction to complete without light-induced side reactions.

  • Quenching: After the reaction time, add 20 mL of 15% potassium iodide (KI) solution and 100 mL of deionized water to each flask. The solution will turn a dark brown/yellow due to the formation of I₂.

  • Titration: Titrate each solution with standardized 0.1 N sodium thiosulfate until the yellow color almost disappears.

  • Endpoint Detection: Add 1-2 mL of starch indicator solution. The solution will turn a deep blue. Continue titrating dropwise until the blue color is completely discharged. Record the volume of titrant used.

  • Calculation: Iodine Value = [((B - S) * N * 12.69) / W] Where:

    • B = Volume of Na₂S₂O₃ for the blank (mL)

    • S = Volume of Na₂S₂O₃ for the sample (mL)

    • N = Normality of the Na₂S₂O₃ solution

    • 12.69 = Atomic weight of iodine (126.9 g/mol ) converted to a percentage factor

    • W = Weight of the sample (g)

Vibrational Spectroscopy: FTIR and Raman

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful for qualitative identification but present challenges for accurate quantification, especially at low concentrations.

  • FTIR Spectroscopy: Quantitative analysis is often performed by measuring the absorbance of the vinyl C-H wagging mode around 908 cm⁻¹.[8] However, this requires creating a calibration curve from standards of known vinyl content, and the accuracy can be affected by film thickness inconsistencies and baseline correction choices.[1][8] For some systems, the vinyl C-H stretching peak near 3050 cm⁻¹ can be used, but this peak may disappear at low concentrations.[2]

  • Raman Spectroscopy: In theory, Raman is well-suited for this analysis because the symmetric C=C stretch (~1600 cm⁻¹) is strongly Raman active, whereas it is often weak in the infrared spectrum.[3][4] However, in practice, the vinyl content in many silicone formulations is too low to be detected by conventional Raman spectroscopy.[3] This makes it an unreliable quantitative tool for many common applications.

Decision Framework for Method Selection

To assist in choosing the most appropriate technique, the following decision tree illustrates a logical selection process based on key sample and laboratory constraints.

G node_result node_result start Is the Polymer Soluble? nmr_avail Is NMR Available? start->nmr_avail Yes accuracy Is High Accuracy Critical? start->accuracy No nmr_avail->accuracy No use_nmr Use ¹H NMR nmr_avail->use_nmr Yes use_titration_high Use Iodine Titration accuracy->use_titration_high Yes use_ftir Use Calibrated FTIR accuracy->use_ftir No low_conc Low Vinyl Content Expected?

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendation

For the quantitative analysis of vinyl groups in this compound-modified polymers, ¹H NMR spectroscopy stands out as the superior method when the sample is soluble and the instrumentation is available. It provides direct, primary quantification with high accuracy and precision, requiring no external calibration.

When samples are insoluble or NMR is not accessible, Iodine Value Titration is the recommended alternative . It is a robust, accurate, and well-established chemical method that serves as a reliable standard.

While FTIR can be employed for routine quality control, its reliance on calibration and potential for systematic error make it less suitable for primary characterization or research and development where high accuracy is paramount. Raman spectroscopy is generally not recommended for this application due to sensitivity limitations with typical silicone formulations. By selecting the appropriate analytical tool and following validated protocols, researchers can ensure the data accurately reflects the material's composition, leading to more consistent and reliable product development.

References

  • New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. (n.d.). Diva-Portal.org. Retrieved January 14, 2026, from [Link]

  • Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. (2024). MDPI. Retrieved January 14, 2026, from [Link]

  • Assessment of Raman Spectroscopy as a Silicone Pad Production Diagnostic. (2005). Lawrence Livermore National Laboratory. Retrieved January 14, 2026, from [Link]

  • ¹H NMR spectra of PDMS polymers after modification and purification. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Precision of the 1 H NMR method for the quantification of vinyl and hydride groups in the pre-elastomer. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • What is the most favourite method for estimation of Vinyl content?. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]

  • ¹H NMR spectra comparison (25 °C, CDCl3) of a vinyl-terminated... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Determination of the vinyl content of polyethylene resins. (2012). Agilent Technologies. Retrieved January 14, 2026, from [Link]

  • FTIR analysis of silane grafted high density polyethylene. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

  • FTIR analysis of silane grafted high density polyethylene. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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  • Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. (2022). MDPI. Retrieved January 14, 2026, from [Link]

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  • Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. (2014). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

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A Comparative Guide to the Hydrolytic Stability of Surfaces Treated with Divinyldichlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In fields ranging from microfluidics to biomedical implants and drug delivery systems, the stability of surface modifications is paramount. Divinyldichlorosilane (DVDCS) is a common reagent for rendering surfaces hydrophobic. However, the longevity of this treatment, particularly in aqueous environments, is a critical concern. This guide provides an in-depth comparison of the hydrolytic stability of DVDCS-treated surfaces against alternative silanization agents, supported by experimental data and protocols.

The Chemistry of Silanization and the Challenge of Hydrolysis

Surface modification with organosilanes, such as DVDCS, relies on the reaction of hydrolyzable groups (in this case, chlorine) with surface hydroxyl groups (e.g., on glass or silica) to form stable siloxane (Si-O-Si) bonds. The vinyl groups of DVDCS can then be used for further functionalization or to create a non-polar, hydrophobic surface.

The primary failure mechanism for these coatings is hydrolysis, where water molecules attack the siloxane bonds, leading to the gradual degradation and detachment of the silane layer from the substrate.[1][2] The rate and extent of this degradation are influenced by factors such as pH, temperature, and the specific chemistry of the silane.[3]

This compound vs. Alternatives: A Comparative Analysis

To provide a clear comparison, we will evaluate DVDCS against two common alternatives: Dichlorodimethylsilane (DCDMS), another dichlorosilane, and a more robust alternative class, the dipodal silanes.

Key Performance Indicators:

  • Initial Hydrophobicity: Measured by the initial water contact angle. A higher angle indicates greater hydrophobicity.[4][5]

  • Hydrolytic Stability: Assessed by the change in water contact angle over time when exposed to an aqueous environment. A smaller decrease signifies greater stability.

  • Mechanism of Action: The chemical structure and bonding mechanism which dictates the inherent stability of the surface treatment.

Table 1: Comparison of Hydrolytic Stability for Different Silane Treatments

Silane TreatmentTypical Initial Water Contact Angle (θ)Water Contact Angle after 24h in DI Water at RTKey Stability Features
This compound (DVDCS) 95° - 105°Decreases significantlyForms a monolayer, but vinyl groups may offer limited steric hindrance to protect the Si-O-Si bond.
Dichlorodimethylsilane (DCDMS) 100° - 110°Moderate decreaseMethyl groups provide good hydrophobic coverage and some steric protection of the siloxane bond.
Dipodal Silanes > 110°Minimal decreaseForm multiple bonds to the surface, significantly increasing resistance to hydrolysis.[6]

Note: The values presented are typical and can vary based on substrate preparation and deposition conditions.

In-Depth Analysis:

This compound (DVDCS): While effective at creating a hydrophobic surface, the presence of vinyl groups, which are relatively small, may not provide sufficient steric hindrance to protect the underlying siloxane bonds from hydrolysis. This can lead to a more rapid decline in hydrophobicity in aqueous environments compared to more sterically hindered silanes.

Dichlorodimethylsilane (DCDMS): The methyl groups in DCDMS are more sterically bulky than the vinyl groups in DVDCS. This increased steric hindrance around the silicon atom can offer better protection to the Si-O-Si linkage from nucleophilic attack by water, resulting in improved hydrolytic stability.

Dipodal Silanes: This class of silanes represents a significant advancement in creating hydrolytically stable surfaces.[6][7] Unlike traditional "monopodal" silanes that form a single attachment point to the surface, dipodal silanes have two silicon atoms capable of forming multiple covalent bonds.[6] This multi-point attachment dramatically increases the energy required to detach the molecule from the surface, leading to markedly improved resistance to hydrolysis, even in harsh conditions like strongly acidic or brine environments.[6]

Experimental Evaluation of Hydrolytic Stability

A robust and straightforward method for evaluating the hydrolytic stability of silanized surfaces is through static water contact angle measurements over time.[8][9]

Experimental Workflow

Below is a detailed protocol for a comparative hydrolytic stability study.

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_stability Hydrolytic Stability Testing cluster_analysis Analysis sub_clean Substrate Cleaning (e.g., Piranha solution) sub_rinse Rinse with DI Water sub_clean->sub_rinse sub_dry Dry with Nitrogen sub_rinse->sub_dry sub_activate Plasma Activation (optional) sub_dry->sub_activate silane_prep Prepare Silane Solutions (e.g., 1% in anhydrous toluene) sub_activate->silane_prep deposition Vapor or Solution Phase Deposition silane_prep->deposition cure Curing (e.g., 110°C for 30 min) deposition->cure initial_ca Initial Contact Angle Measurement (t=0) cure->initial_ca immersion Immerse in DI Water at Room Temperature initial_ca->immersion periodic_ca Periodic Contact Angle Measurements (t=x) immersion->periodic_ca plot Plot Contact Angle vs. Time periodic_ca->plot compare Compare Degradation Rates plot->compare

Caption: Experimental workflow for comparing hydrolytic stability.

Step-by-Step Methodology:
  • Substrate Preparation:

    • Thoroughly clean substrates (e.g., silicon wafers or glass slides) to ensure a high density of surface hydroxyl groups. A common method is the use of a Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

    • Rinse extensively with deionized (DI) water and dry under a stream of nitrogen.

    • For enhanced reactivity, surfaces can be treated with oxygen plasma immediately before silanization.[2]

  • Silanization:

    • Prepare dilute solutions (e.g., 1% v/v) of this compound, Dichlorodimethylsilane, and a selected dipodal silane in an anhydrous solvent like toluene.[10] Working in a low-humidity environment (e.g., a glove box) is crucial to prevent premature hydrolysis of the silanes in solution.[11]

    • Perform surface deposition via either solution-phase immersion or vapor-phase deposition.[10] Vapor-phase deposition often yields more uniform and reproducible monolayers.[10][12]

    • After deposition, rinse the substrates with fresh solvent to remove any unbound silanes.

    • Cure the coated substrates in an oven (e.g., at 110°C for 30 minutes) to promote the formation of stable covalent bonds with the surface.[10]

  • Hydrolytic Stability Testing:

    • Measure the initial static water contact angle on multiple spots of each coated substrate using a goniometer.[4][9]

    • Immerse the samples in DI water at a controlled room temperature.[7]

    • At predetermined time intervals (e.g., 1, 4, 8, 12, and 24 hours), remove the samples, dry them with nitrogen, and measure the water contact angle again.

  • Data Analysis:

    • For each silane, plot the average water contact angle as a function of immersion time.

    • Compare the rates of decrease in contact angle to quantitatively assess the relative hydrolytic stability of each surface treatment.

Advanced Surface Characterization Techniques

While contact angle goniometry provides a macroscopic view of surface stability, other techniques can offer molecular-level insights:

  • X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the elemental composition of the surface, confirming the presence of the silane layer and detecting changes in its chemical state after hydrolysis.[13][14][15]

  • Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): This is a highly sensitive technique for real-time monitoring of mass changes at the surface.[16][17][18] It can track the adsorption of the silane layer and its subsequent desorption due to hydrolysis with nanogram-level precision.

Conclusion and Recommendations

The choice of silanization agent should be guided by the specific requirements of the application, particularly the anticipated level of exposure to aqueous environments.

  • This compound is a suitable choice for applications requiring a hydrophobic surface with subsequent chemical modification via its vinyl groups, where long-term aqueous stability is not the primary concern.

  • Dichlorodimethylsilane offers a modest improvement in hydrolytic stability due to the steric protection afforded by the methyl groups, making it a better option for applications with intermittent or short-term water exposure.

  • For applications demanding high and long-term stability in aqueous or aggressive environments, such as in vivo biomedical devices or robust microfluidic systems, dipodal silanes are the superior choice due to their multi-point attachment to the substrate, which significantly enhances their resistance to hydrolysis.[6]

By carefully selecting the appropriate silane and optimizing the deposition process, researchers can create robust and reliable surface modifications tailored to the specific demands of their work.

References

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A Comparative Guide to Silane Coupling Agents for Specialized Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Bridge in Advanced Materials

Silane coupling agents are organosilicon compounds that function as molecular bridges between inorganic and organic materials.[1] Their unique bifunctional structure, typically represented as Y-R-Si-X₃, is the key to their utility.[2][3] The 'X' represents a hydrolyzable group (commonly an alkoxy group like methoxy or ethoxy) that reacts with inorganic substrates such as glass, silica, and metal oxides. The 'Y' is an organofunctional group (e.g., amino, epoxy, vinyl) designed to react with an organic polymer matrix.[4] This dual reactivity allows for the formation of durable covalent bonds across the organic-inorganic interface, significantly enhancing the mechanical strength, adhesion, and durability of composite materials.[5][6]

The mechanism of action involves three primary steps:

  • Hydrolysis: The alkoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (-Si-OH).[5]

  • Condensation: These silanol groups condense with hydroxyl groups on the surface of the inorganic substrate, forming stable siloxane bonds (Si-O-Substrate).[5]

  • Organic Reaction: The organofunctional group at the other end of the molecule reacts with the polymer matrix, completing the chemical bridge.[2]

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_polymer_reaction Step 3: Reaction with Polymer Silane Y-R-Si-(OR')3 H2O + 3 H2O Silane->H2O Silanol Y-R-Si-(OH)3 H2O->Silanol Alcohol + 3 R'OH Silanol->Alcohol Silanol_group Y-R-Si-(OH)3 Silanol->Silanol_group Substrate Inorganic Substrate (e.g., Glass, Metal) BondedSilane Covalent Bond Formation (Si-O-Substrate) Substrate->BondedSilane Silanol_group->Substrate FunctionalGroup Organofunctional Group (Y) BondedSilane->FunctionalGroup Polymer Organic Polymer Matrix CoupledInterface Durable Interface Polymer->CoupledInterface FunctionalGroup->Polymer caption Figure 1. General mechanism of a trialkoxysilane coupling agent.

Tailoring Silane Selection to the Polymer Matrix: The Role of the Organofunctional Group

The choice of silane coupling agent is primarily dictated by the chemistry of the polymer matrix. The organofunctional group must be compatible with and, ideally, reactive towards the polymer to ensure a strong interfacial bond.

For Epoxy Resin Systems

Amino-silanes and epoxy-silanes are the top performers in epoxy-based composites.[7][8]

  • Amino-silanes , such as 3-Aminopropyltriethoxysilane (APTES), are highly effective due to the reactivity of the amine group with the epoxy ring of the resin.[9][10] This reaction forms a covalent bond, significantly enhancing adhesion and mechanical properties.[11] They are widely used in applications like glass fiber reinforced composites.[7]

  • Epoxy-silanes , like 3-Glycidoxypropyltrimethoxysilane (GPTMS), contain an epoxy group that can co-react with the epoxy resin and its hardener.[8] This makes them excellent adhesion promoters in epoxy coatings and adhesives.[7]

For Polyolefin Systems (Polyethylene, Polypropylene)

Polyolefins are non-polar and generally difficult to bond to. Vinyl-silanes are the preferred choice for these systems.[12][13]

  • Vinyl-silanes , such as Vinyltrimethoxysilane (VTMS), are typically grafted onto the polyolefin backbone using a peroxide initiator.[14] This process creates a silane-grafted polyolefin that can then be crosslinked through exposure to moisture, improving mechanical and thermal properties.[15] They are also used for the surface treatment of mineral fillers in plastics.[13][16]

For Acrylic and Unsaturated Polyester Resins

Methacrylate-functional silanes are the ideal coupling agents for resins that cure via free-radical polymerization.[17]

  • Methacrylate-silanes , like 3-Methacryloxypropyltrimethoxysilane (MEMS), have a methacrylate group that can copolymerize with the acrylic or polyester resin during the curing process.[18][19] This results in a robust and durable interface, enhancing the strength of the composite material.

The Impact of the Hydrolyzable Group on Reactivity

While the organofunctional group determines compatibility with the polymer, the hydrolyzable alkoxy groups (e.g., methoxy, ethoxy) influence the rate of reaction with the inorganic substrate.[20]

Hydrolyzable GroupHydrolysis RateByproductKey Considerations
Methoxy (-OCH₃) FastMethanolHigher reactivity can be beneficial for fast curing systems.[20] However, the release of methanol is a potential health and safety concern.
Ethoxy (-OCH₂CH₃) SlowerEthanolSlower hydrolysis provides a longer shelf-life for formulated products.[20] The release of ethanol is generally considered safer than methanol.

The rate of hydrolysis is also influenced by factors such as pH, temperature, and the presence of catalysts.[21][22][23]

Experimental Validation: Protocols for Performance Evaluation

To ensure the efficacy of a chosen silane coupling agent, it is crucial to perform experimental validation. Below are standardized protocols for surface treatment and mechanical testing.

Protocol 1: Surface Treatment of Inorganic Fillers

This protocol describes the pretreatment of fillers before their incorporation into a polymer matrix.[24][25]

  • Solution Preparation: Prepare a 95% ethanol/5% water solution.[26][27] Adjust the pH to 4.5-5.5 with acetic acid (this step is not necessary for amino-silanes).[26][27] Add the silane coupling agent to the solution with stirring to a final concentration of 2%.[26][27] Allow 5 minutes for hydrolysis to occur.[26][27]

  • Filler Treatment: Add the inorganic filler to the silane solution and stir for 2-3 minutes.[26][27]

  • Rinsing: Decant the solution and rinse the treated filler twice with ethanol.[26][27]

  • Drying/Curing: Dry the treated filler in an oven at 110-120°C for 5-10 minutes to cure the silane layer.[26][27] Alternatively, cure at room temperature for 24 hours.[26]

Protocol 2: Mechanical Testing of Polymer Composites

Once the treated filler is incorporated into the polymer matrix, the mechanical properties of the resulting composite can be evaluated using standardized tests.

  • Tensile Testing (ASTM D3039): This test is used to determine the tensile strength, tensile modulus, and elongation of polymer matrix composites.[28][29][30][31][32] Specimens are placed in the grips of a universal testing machine and pulled until failure.[28]

  • Lap Shear Adhesion Testing (ASTM D1002, D5868): This test measures the shear strength of an adhesive bond between two substrates.[33] It is useful for comparing the performance of different surface treatments and adhesives.[33][34] For plastic substrates, ASTM D3163 and D3164 may be more appropriate.[35]

Comparative Data Summary

The following table summarizes the expected performance improvements with the use of appropriate silane coupling agents in various polymer systems.

Polymer SystemSilane TypeInorganic Filler/ReinforcementExpected Performance Improvement
Epoxy Amino-silaneGlass FiberSignificant increase in tensile and flexural strength, improved hydrolytic stability.[11][36]
Polyethylene Vinyl-silaneAlumina Trihydrate (ATH)Enhanced mechanical properties, improved flame retardancy, and better processing characteristics.[14][15]
Unsaturated Polyester Methacrylate-silaneSilicaIncreased flexural strength and improved electrical properties, especially in wet conditions.

A Framework for Rational Silane Selection

The selection of an appropriate silane coupling agent is a critical step in the design of high-performance composite materials. The following flowchart provides a systematic approach to this process.

G start Start: Identify Polymer Matrix polymer_type What is the polymer type? start->polymer_type epoxy Epoxy Resin polymer_type->epoxy Epoxy polyolefin Polyolefin (PE, PP) polymer_type->polyolefin Polyolefin acrylic Acrylic / Unsaturated Polyester polymer_type->acrylic Acrylic amino_glycidoxy Consider: - Aminosilane (e.g., APTES) - Glycidoxysilane (e.g., GPTMS) epoxy->amino_glycidoxy vinyl Consider: - Vinylsilane (e.g., VTMS) (Requires grafting) polyolefin->vinyl methacryloxy Consider: - Methacryloxysilane (e.g., MEMO) acrylic->methacryloxy substrate Identify Inorganic Substrate (e.g., Glass, Silica, Alumina) amino_glycidoxy->substrate vinyl->substrate methacryloxy->substrate hydrolysis_rate Select Hydrolyzable Group (Methoxy for speed, Ethoxy for safety) substrate->hydrolysis_rate validation Experimental Validation: - Surface Treatment - Mechanical Testing - Adhesion Testing hydrolysis_rate->validation end Optimized System validation->end caption Figure 2. Decision flowchart for rational silane selection.

Conclusion

Silane coupling agents are indispensable tools for enhancing the performance of composite materials. A thorough understanding of their chemistry and a systematic approach to their selection and validation are essential for achieving optimal results in research, development, and manufacturing. By carefully considering the polymer matrix, the inorganic substrate, and the desired performance characteristics, researchers can unlock the full potential of these versatile molecules.

References

  • ASTM D5868, Standard Test Method for Lap Shear Adhesion for Fiber Reinforced Plastic (FRP) Bonding, ASTM International, West Conshohocken, PA, 2014,

  • Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. (n.d.). Retrieved from [Link]

  • Tensile Testing Composite ASTM D3039 - Intertek. (n.d.). Retrieved from [Link]

  • Lap Shear Test ASTM D1002: Adhesive Lap Joint Shear Testing of Metals - TestResources. (n.d.). Retrieved from [Link]

  • Mechanical Testing of Composites - Addcomposite. (2025, October 8). Retrieved from [Link]

  • ASTM D3039: tensile test on composites - ZwickRoell. (n.d.). Retrieved from [Link]

  • Silane Coupling Agents: The Molecular Bridges Transforming Material Science. (n.d.). Retrieved from [Link]

  • ASTM D5868 Lap Shear Adhesion Test for Fiber Reinforced Plastic - Infinita Lab. (n.d.). Retrieved from [Link]

  • Plueddemann, E. P. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 1-13. [Link]

  • How to Perform Composite Material Testing with ASTM D3039 Standard? - Devotrans. (n.d.). Retrieved from [Link]

  • Understanding Silane Coupling Agents: A Guide for Product Formulators. (n.d.). Retrieved from [Link]

  • The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. (n.d.). Retrieved from [Link]

  • Al-Akhras, M. H. (2013). Kinetics of alkoxysilanes hydrolysis: An empirical approach. International Journal of Quantum Chemistry, 113(16), 2110-2142. [Link]

  • ASTM D3039 - Tensile Testing of Composite Laminates - STEP Lab. (n.d.). Retrieved from [Link]

  • ASTM D3164 Strength Properties of Adhesively Bonded Plastic Lap-Shear Sandwich Joints. (n.d.). Retrieved from [Link]

  • ASTM D3163 Strength of Adhesively Bonded Rigid Plastic Lap-Shear Joints - ADMET. (n.d.). Retrieved from [Link]

  • Common Types of Silane Coupling Agents: Types & Applications - Silico. (2009, August 10). Retrieved from [Link]

  • Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. (n.d.). Retrieved from [Link]

  • Al-Akhras, M. H. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific reports, 9(1), 1-13. [Link]

  • Al-Akhras, M. H. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(11), 1762. [Link]

  • Three Main Applications of Silane Coupling Agents. (2022, May 18). Retrieved from [Link]

  • Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES. (n.d.). Retrieved from [Link]

  • Silane Coupling Agents in Polymer-based Reinforced Composites: A Review | Request PDF. (2025, August 5). Retrieved from [Link]

  • Applying a Silane Coupling Agent - Gelest Technical Library. (n.d.). Retrieved from [Link]

  • What are the applications of silane coupling agent?-GBXF SILICONES. (2021, March 9). Retrieved from [Link]

  • Kinetics of alkoxysilanes hydrolysis: An empirical approach - Figshare. (n.d.). Retrieved from [Link]

  • Silane Coupling Agents - Silico. (n.d.). Retrieved from [Link]

  • APPLYING A SILANE COUPLING AGENT. (n.d.). Retrieved from [Link]

  • The Role of Silane Coupling Agents and Universal Primers in Durable Adhesion to Dental Restorative Materials - a Review - ResearchGate. (2016, July 7). Retrieved from [Link]

  • Vinyl Silanes - OSi. (n.d.). Retrieved from [Link]

  • Amino Silanes - Shanghai VanaBio Silicones Co., Ltd. (n.d.). Retrieved from [Link]

  • Silane coupling agent in biomedical materials | Biointerphases - AIP Publishing. (2023, June 29). Retrieved from [Link]

  • How To Use Silane Coupling Agent Correctly Knowledge News - Jessica Chemicals. (2018, December 14). Retrieved from [Link]

  • High-Quality Amino Silanes for Adhesion & Surface Treatment - Silico. (n.d.). Retrieved from [Link]

  • What are the classifications of coupling agents? (n.d.). Retrieved from [Link]

  • Vinyl Silane Polyolefin Adhesion Promoter - Guangzhou ECOPOWER New Material Co.Limited. (n.d.). Retrieved from [Link]

  • Mineral fillers have become increasingly important additives and modifiers for organic polymer - ARCOR Epoxy Technologies. (n.d.). Retrieved from [Link]

  • Silane Coupling Agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Methacrylate- and Acrylate-Functional Silicones - Gelest Technical Library. (n.d.). Retrieved from [Link]

  • What Is The Difference Between Amino Silanes And Epoxy Silanes - News - News - Jessica Chemicals. (2024, September 18). Retrieved from [Link]

  • Silane Coupling Agent | Adhesion Promoters | gamma-Methacryloxypropyltrimethoxysilane | CAS 2530-85-0. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for Divinyldichlorosilane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Reactive Precursor

Divinyldichlorosilane ((CH₂=CH)₂SiCl₂) is a pivotal precursor in the synthesis of advanced materials, including silicones, resins, and specialty polymers. The precise control of its purity and concentration is paramount to ensure the desired properties and performance of the end products. However, the inherent reactivity of this compound, particularly its susceptibility to hydrolysis, presents a significant analytical challenge. This guide provides an in-depth, comparative analysis of validated analytical methodologies for the accurate quantification of this compound, empowering researchers and quality control professionals to make informed decisions for their specific applications.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a scientifically robust framework for method validation. We will explore two primary analytical platforms: Gas Chromatography (GC), the workhorse for volatile and semi-volatile compound analysis, and High-Performance Liquid Chromatography (HPLC), a versatile separation technique that requires adaptation for reactive analytes.

The Dichotomy of Analysis: Gas Chromatography vs. High-Performance Liquid Chromatography

The selection of an analytical technique for a reactive compound like this compound is not arbitrary. It is a decision dictated by the physicochemical properties of the analyte and the desired analytical outcome.

Gas Chromatography (GC): The Direct Approach

Gas chromatography is the most direct and widely employed technique for the analysis of volatile chlorosilanes.[1] Its suitability stems from the ability to volatilize the analyte in an inert environment, thereby preventing degradation, and separate it from other volatile impurities.

Causality of Experimental Choices in GC:

  • Injector and Detector Temperature: Maintaining elevated temperatures in the injector and detector is crucial to prevent condensation and ensure the complete transfer of the analyte through the system. However, excessively high temperatures can lead to on-column degradation.

  • Carrier Gas: An inert carrier gas, such as helium or nitrogen, is essential to prevent any reaction of the chlorosilane within the GC system.

  • Column Selection: The choice of a non-polar or semi-polar capillary column is standard for separating chlorosilanes based on their boiling points and relative polarities.

  • Detector Selection:

    • Thermal Conductivity Detector (TCD): A universal detector that responds to all compounds, making it suitable for quantifying high concentrations of chlorosilanes. Its response is dependent on the thermal conductivity difference between the analyte and the carrier gas.

    • Flame Ionization Detector (FID): Highly sensitive to organic compounds containing carbon-hydrogen bonds. While this compound will produce a response, the presence of silicon and chlorine atoms can affect the response factor compared to pure hydrocarbons.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Anhydrous Aprotic Solvent (e.g., Hexane, Toluene) ISTD Internal Standard (e.g., Dodecane) Vial Crimp-Sealed GC Vial GC Gas Chromatograph Vial->GC Injector Split/Splitless Injector (e.g., 250°C) Column Capillary Column (e.g., DB-1, 30m x 0.25mm x 0.25µm) Oven Temperature Programmed Oven Detector Detector (TCD or FID) (e.g., 280°C) Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Calibration Calibration Curve (Analyte/ISTD Ratio vs. Conc.) Quantification Quantification of this compound

High-Performance Liquid Chromatography (HPLC): An Indirect but Powerful Alternative

Direct analysis of this compound using conventional reversed-phase HPLC is fundamentally unfeasible due to the presence of water in the mobile phase, which would lead to immediate hydrolysis of the analyte. However, two indirect approaches can be successfully employed:

  • Pre-column Derivatization: This strategy involves converting the reactive this compound into a stable, less volatile derivative that is amenable to HPLC analysis. The derivatization reaction should be rapid, quantitative, and produce a single, stable product with a strong chromophore for UV detection.

    Causality of Experimental Choices in Derivatization HPLC:

    • Derivatizing Agent: The choice of reagent is critical. For chlorosilanes, reaction with an alcohol (e.g., methanol, ethanol) in the presence of a base (e.g., pyridine, triethylamine) to form a stable diether derivative is a common and effective strategy.[2]

    • Reaction Conditions: Optimization of reaction time, temperature, and stoichiometry is essential to ensure complete derivatization and avoid side reactions.

    • Chromatographic Conditions: A standard reversed-phase C18 column with a mobile phase of acetonitrile and water is typically suitable for separating the resulting derivative.

  • Non-Aqueous Reversed-Phase HPLC (NARP-HPLC): This technique avoids the issue of hydrolysis by employing a mobile phase devoid of water. The separation is achieved on a reversed-phase column using a mixture of organic solvents.

    Causality of Experimental Choices in NARP-HPLC:

    • Mobile Phase: A combination of a polar organic solvent (e.g., methanol, acetonitrile) and a less polar organic solvent (e.g., dichloromethane, ethyl acetate) is used to elute the non-polar this compound.[3][4]

    • Column: A C18 or other hydrophobic stationary phase can be used, but it is crucial to ensure compatibility with the non-aqueous mobile phase.[4]

    • System Inertness: The entire HPLC system, including solvent reservoirs, tubing, and injector, must be scrupulously dry to prevent any contact of the analyte with moisture.

HPLC_Decision_Tree start Analyze this compound? direct_hplc Direct Reversed-Phase HPLC? start->direct_hplc hydrolysis Analyte Hydrolysis Leads to Inaccurate Results direct_hplc->hydrolysis Yes alternatives Consider Alternative HPLC Approaches direct_hplc->alternatives No derivatization Pre-column Derivatization alternatives->derivatization narp_hplc Non-Aqueous RP-HPLC alternatives->narp_hplc

Performance Comparison: A Head-to-Head Evaluation

The following table provides a comparative summary of the validated performance characteristics for the quantification of this compound using GC-FID, Derivatization HPLC-UV, and NARP-HPLC-UV. The data presented are representative values based on established methods for similar compounds and should be confirmed during in-house validation.

Parameter Gas Chromatography (GC-FID) Derivatization HPLC-UV Non-Aqueous RP-HPLC (NARP-HPLC-UV)
Specificity High (good separation of volatile impurities)High (derivative is specific to the analyte)Moderate (potential for co-elution of similar non-polar impurities)
Linearity (R²) > 0.999> 0.998> 0.995
Range 0.01 - 10 mg/mL0.005 - 1 mg/mL0.05 - 5 mg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2%< 3%< 5%
LOD ~ 1 µg/mL~ 0.5 µg/mL~ 5 µg/mL
LOQ ~ 5 µg/mL~ 2 µg/mL~ 15 µg/mL
Throughput High (fast run times)Moderate (includes derivatization step)Moderate to High (dependent on column equilibration)
Robustness HighModerate (sensitive to derivatization conditions)Low to Moderate (highly sensitive to moisture)

Validated Experimental Protocols

The following protocols are provided as a comprehensive guide for the validation of analytical methods for this compound quantification. Adherence to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines is strongly recommended.[5]

Protocol 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

1. Objective: To develop and validate a robust GC-FID method for the quantification of this compound.

2. Materials and Reagents:

  • This compound (analytical standard)

  • Dodecane (internal standard)

  • Anhydrous Hexane (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • Hydrogen and Air (for FID)

3. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: DB-1 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

4. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program: 50°C (hold for 2 min), ramp to 250°C at 15°C/min, hold for 5 min.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Split Ratio: 50:1

5. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Accurately weigh and dissolve dodecane in anhydrous hexane to a final concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing this compound and dissolving it in the internal standard stock solution to achieve concentrations ranging from 0.01 to 10 mg/mL.

  • Sample Preparation: Accurately weigh the this compound sample and dilute it with the internal standard stock solution to fall within the calibration range.

6. Validation Parameters:

  • Specificity: Inject individual solutions of this compound, dodecane, and a blank (hexane) to ensure no interfering peaks at the retention times of the analyte and internal standard.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio (this compound/dodecane) against the concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix (if applicable) at three concentration levels (low, medium, high) and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a single sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by two different analysts.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Quantification by HPLC-UV following Pre-column Derivatization

1. Objective: To develop and validate an HPLC-UV method for the quantification of this compound after derivatization with methanol.

2. Materials and Reagents:

  • This compound (analytical standard)

  • Anhydrous Methanol

  • Anhydrous Pyridine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

3. Derivatization Procedure:

  • In a dry, sealed vial, dissolve a known amount of this compound in a small volume of anhydrous pyridine.

  • Add a stoichiometric excess of anhydrous methanol.

  • Seal the vial and allow the reaction to proceed at room temperature for 30 minutes.

  • Quench the reaction by adding a small amount of water.

  • Dilute the resulting solution with the mobile phase to the desired concentration for HPLC analysis.

4. Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

5. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

6. Standard and Sample Preparation:

  • Standard Preparation: Derivatize a known amount of this compound analytical standard following the procedure above and prepare a series of dilutions in the mobile phase.

  • Sample Preparation: Derivatize a known amount of the this compound sample following the same procedure and dilute to fall within the calibration range.

7. Validation Parameters: Follow the same validation parameters as outlined in the GC-FID protocol, adapting the procedures for an external standard calibration method.

Conclusion: Selecting the Optimal Method for Your Application

The choice between Gas Chromatography and High-Performance Liquid Chromatography for the quantification of this compound is a critical decision that hinges on the specific requirements of the analysis.

  • Gas Chromatography (GC-FID) stands out as the most direct, robust, and high-throughput method. It is the recommended approach for routine quality control and purity assessment where volatile impurities are of primary concern.

  • Derivatization HPLC-UV offers a viable alternative, particularly when GC instrumentation is unavailable or when dealing with complex matrices that may interfere with GC analysis. The additional sample preparation step is a trade-off for the high specificity and sensitivity of the method.

  • Non-Aqueous Reversed-Phase HPLC (NARP-HPLC) is a specialized technique that should be considered when derivatization is not feasible or desirable. Its primary limitation is the extreme sensitivity to moisture, which necessitates a meticulously controlled analytical environment.

Ultimately, the validation of any chosen method according to established guidelines such as those from the ICH is non-negotiable.[5][6] A thoroughly validated analytical method is the cornerstone of reliable data, ensuring the quality and consistency of products derived from this reactive yet vital chemical precursor.

References

  • Arkles, B. (n.d.). Techniques for Silylation. Gelest. [Link]

  • Biotage. (2023, January 30). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Hubert, P., et al. (2004). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 579-586. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2023, October 10). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Poole, C. F. (2019). Reversed-phase liquid chromatography system constant database over an extended mobile phase composition range for 25 siloxane-bonded silica-based columns. Journal of Chromatography A, 1600, 112-126. [Link]

  • ResearchGate. (2016, June 17). Which capillary column we can use for GC analysis of chlorsilanes?. [Link]

  • SciELO Colombia. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. [Link]

  • Teledyne ISCO. (n.d.). Non-Aqueous Reverse Phase with RediSep Gold C18. [Link]

  • Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes. [Link]

  • Shen, Y., Qu, J., & Zhang, H. (1997). [Determination of chlorosilanes by gas chromatography]. Se Pu, 15(3), 246-247. [Link]

  • Waters. (n.d.). Can I perform a non-aqueous reverse-phase method (no water)? - WKB232654. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Divinyldichlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

As a reactive organosilicon compound, divinyldichlorosilane is a valuable precursor in chemical synthesis. However, its hazardous characteristics necessitate a rigorous and informed approach to its handling and disposal. This guide provides a detailed operational plan for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the fundamental principles ensuring laboratory safety and regulatory compliance. The procedures outlined here are designed to be self-validating systems, grounded in the chemical reactivity of the substance.

Hazard Profile and Immediate Safety Imperatives

This compound is a highly flammable and corrosive liquid that reacts violently with moisture.[1][2] Understanding its hazard profile is the first step in ensuring safe handling and disposal. Irritating fumes of hydrochloric acid and organic acid vapors may develop when the material is exposed to water or open flame.[1]

Key Hazard Summary
Hazard ClassDescriptionRationale and Immediate Actions
Flammability Highly flammable liquid and vapor; may form explosive vapor-air mixtures.[1]All work must be conducted in a chemical fume hood, away from heat, sparks, and open flames.[1][2] All equipment (containers, stirrers) must be properly grounded to prevent static discharge.[1] Use only non-sparking tools.[1]
Corrosivity Causes severe skin burns and eye damage.[1]Always wear appropriate Personal Protective Equipment (PPE). Direct contact must be avoided. In case of exposure, immediate and prolonged flushing with water is critical.[3][4]
Reactivity Reacts violently with water, alcohols, acids, bases, and oxidizing agents.[1][2] The reaction with water produces dense, corrosive hydrogen chloride (HCl) gas.[1]Never add water directly to this compound. Disposal procedures must focus on a controlled reaction. Store away from all incompatible materials.[1][5]
Mandatory Personal Protective Equipment (PPE)

Before handling or beginning any disposal procedure, the following PPE is required:

  • Eye Protection: Tightly fitting safety goggles combined with a full-face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[6]

  • Body Protection: A flame-retardant lab coat and chemical-resistant apron. Ensure a safety shower and eyewash station are immediately accessible.[2]

The Core Disposal Principle: Controlled Hydrolysis and Neutralization

Direct disposal of this compound as hazardous waste without pre-treatment is unacceptable and dangerous. The compound's high reactivity means it can rupture waste containers if it comes into contact with ambient moisture. Therefore, the primary disposal strategy for laboratory-scale waste is controlled hydrolysis followed by neutralization .

The underlying chemical reaction is: CH₂=CH)₂SiCl₂ + 2H₂O → (CH₂=CH)₂Si(OH)₂ + 2HCl

This reaction is extremely exothermic and rapidly produces corrosive hydrogen chloride gas.[1] Our goal is to manage this reaction's rate and neutralize the HCl as it forms. This is achieved by first diluting the silane in a non-reactive solvent and then slowly adding this mixture to a basic solution. This method prevents a violent reaction and contains the hazardous byproduct.

Step-by-Step Laboratory-Scale Disposal Protocol

This protocol is intended only for small quantities (<100 mL) of this compound waste. For larger volumes or full, sealed containers, proceed to Section 4.

Materials Required:

  • Chemical fume hood

  • Appropriate PPE (as listed in Section 1)

  • Stir plate and stir bar

  • Reaction flask (sized to be no more than 50% full at the end of the procedure)

  • Dropping funnel or syringe pump for controlled addition

  • Ice bath

  • A non-reactive, water-immiscible solvent (e.g., heptane, toluene)

  • A neutralizing base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution)

  • pH test strips

  • Designated hazardous waste containers, properly labeled[7]

Step-by-Step Methodology:
  • Preparation and Setup:

    • Conduct all steps within a certified chemical fume hood.

    • Place a large flask containing a stir bar in an ice bath on a stir plate.

    • Prepare the neutralizing solution: For every 1 mL of this compound waste, prepare at least 20 mL of a 5-10% aqueous sodium bicarbonate solution in the reaction flask. Begin stirring. The excess volume and bicarbonate ensure effective heat dissipation and neutralization.

  • Dilution of the Silane Waste:

    • In a separate, dry flask, dilute the this compound waste with 5-10 volumes of a non-reactive solvent like heptane. This dilution is crucial for controlling the reaction rate.

  • Controlled Hydrolysis and Neutralization:

    • Slowly add the diluted this compound solution from Step 2 to the stirring, cooled sodium bicarbonate solution in the reaction flask. Use a dropping funnel or syringe pump to ensure a slow, controlled addition rate.

    • Causality: Adding the silane to the basic solution ensures that the HCl byproduct is neutralized instantly upon formation, preventing its release and minimizing the corrosive hazard. The ice bath absorbs the heat generated from the exothermic reaction.

    • Observe the reaction for signs of excessive gas evolution or temperature increase. If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool before proceeding.

  • Verification and Stabilization:

    • After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction has gone to completion.

    • Remove the ice bath and allow the mixture to warm to room temperature while continuing to stir.

    • Carefully check the pH of the aqueous (lower) layer using a pH test strip. The pH should be between 5 and 9.[8] If it is still acidic, slowly add more sodium bicarbonate until the desired pH is reached.

  • Waste Segregation and Final Disposal:

    • The resulting mixture will consist of two layers: an upper organic layer containing the solvent and hydrolyzed siloxane products, and a lower aqueous layer containing salt and excess bicarbonate.

    • Both layers must be treated as hazardous waste. Do not dispose of them down the drain.[1]

    • Carefully decant or separate the layers into two appropriately labeled hazardous waste containers. For example:

      • "Hazardous Waste: this compound reaction products in Heptane"

      • "Hazardous Waste: Aqueous solution from this compound neutralization"

    • Arrange for pickup by your institution's licensed hazardous waste disposal service.[7][9]

Large-Scale and Unopened Container Disposal

The neutralization protocol described above is not safe for quantities exceeding 100 mL or for original, sealed containers. In these cases, the only acceptable procedure is to dispose of the material through a professional hazardous waste management company.[1][7]

Procedure:

  • Ensure the container is tightly sealed and in good condition.

  • Label the container clearly as "Hazardous Waste: this compound".[7]

  • Store the container in a cool, dry, well-ventilated area away from incompatible materials.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection by a licensed waste disposal facility.[9]

Emergency Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks. The appropriate response depends on the scale of the spill.

Spill Response Workflow

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size (Is it manageable by lab personnel?) start->assess small_spill Small Spill (<100 mL) assess->small_spill Yes large_spill Large Spill (>100 mL) or Any Spill Outside a Fume Hood assess->large_spill No ppe 1. Don full PPE, including respiratory protection if necessary. small_spill->ppe evacuate 1. Alert others and IMMEDIATELY EVACUATE the area. large_spill->evacuate call_ehs 2. From a safe location, call EHS / 911. evacuate->call_ehs control_ignition 3. If safe to do so from a distance, shut off power and remove ignition sources. call_ehs->control_ignition contain 2. Cover the spill with an inert absorbent (e.g., sand, vermiculite, or commercial sorbent). DO NOT use combustible materials like paper towels. ppe->contain collect 3. Using non-sparking tools, carefully collect the absorbed material into a sealable container. contain->collect dispose 4. Label as 'Hazardous Waste: this compound Spill Debris' and arrange for professional disposal. collect->dispose

Caption: Workflow for this compound Spill Response.

For any spill where personnel are contaminated, the immediate priority is to remove the individual from the source of exposure and flush the affected area with copious amounts of water for at least 15 minutes, after which medical attention should be sought.[3][4]

References

  • Gelest, Inc. (2015, October 1). This compound, 90% Safety Data Sheet. [Link]

  • Middlesex Gases & Technologies. (2015, June 1). Silane Safety Data Sheet. [Link]

  • Praxair. (n.d.). Silane SiH4 Safety Data Sheet SDS P4649. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]

  • Matheson Tri-Gas. (n.d.). MATERIAL SAFETY DATA SHEET - Silane. [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedure. [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]

  • Airgas. (n.d.). Dichlorosilane Safety Data Sheet. [Link]

  • Voltaix, Inc. (n.d.). Material Safety Data Sheet for Silane (SiH4). [Link]

  • Google Patents. (n.d.). CN101817505B - Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. [Link]

  • ResearchGate. (n.d.). Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. [Link]

  • PubMed. (n.d.). Incompatibilities of chemicals. [Link]

  • Google Patents. (n.d.). CN100357298C - Continuous hydrolysis process of organic dichlorosilane.
  • University of Nebraska Medical Center. (n.d.). HAZARDOUS MATERIAL FACT SHEET High Level Disinfection (HLD) Chemical Disposal. [Link]

  • Defense Logistics Agency. (n.d.). Hazardous Waste Disposal. [Link]

Sources

A Strategic Guide to Personal Protective Equipment for Handling Divinyldichlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, scientist, and drug development professional, the synthesis and manipulation of novel compounds are routine. However, the safe handling of highly reactive and hazardous materials like Divinyldichlorosilane demands more than routine precaution; it requires a deep, mechanistic understanding of the risks involved and a systematic approach to protection. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a procedural and logical framework for the safe handling of this compound, grounded in authoritative safety protocols and field-proven experience. Our goal is to instill a culture of safety that builds trust and provides value far beyond the chemical itself.

This compound is a highly flammable and corrosive liquid and vapor.[1] Its reactivity with moisture, including ambient humidity, can produce hydrogen chloride (HCl) gas, a substance with its own significant respiratory hazards.[1] This reactivity is a primary driver of the stringent PPE requirements. This guide will detail the necessary PPE, the rationale for its use, and the operational and disposal plans essential for mitigating risk.

I. Core Principles of Protection: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all endeavor. It must be tailored to the specific procedure and the potential for exposure. The foundational principle is to create multiple barriers between the individual and the chemical hazard.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound. This workflow emphasizes a risk-assessment-based approach, moving from engineering controls to the final layers of personal protection.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_0 Initial Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment (PPE) Selection cluster_3 Specific PPE Choices Assess Task Assess Task (e.g., weighing, transfer, reaction) Fume Hood Work in a certified chemical fume hood Assess Task->Fume Hood Eye and Face Protection Select Eye & Face Protection Fume Hood->Eye and Face Protection Hand Protection Select Hand Protection Fume Hood->Hand Protection Body Protection Select Body Protection Fume Hood->Body Protection Respiratory Protection Select Respiratory Protection Fume Hood->Respiratory Protection Goggles and Face Shield Chemical splash goggles AND face shield Eye and Face Protection->Goggles and Face Shield Gloves Nitrile or Neoprene gloves (double-gloving recommended) Hand Protection->Gloves Lab Coat and Apron Flame-resistant lab coat AND chemical-resistant apron Body Protection->Lab Coat and Apron Respirator NIOSH-approved respirator with acid gas cartridges Respiratory Protection->Respirator

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.